4-Dibenzofurancarboxylic acid
描述
The exact mass of the compound Dibenzofuran-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 190611. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
dibenzofuran-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O3/c14-13(15)10-6-3-5-9-8-4-1-2-7-11(8)16-12(9)10/h1-7H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMAWCXKHJSJIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70307275 | |
| Record name | Dibenzofuran-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70307275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2786-05-2 | |
| Record name | 4-Dibenzofurancarboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190611 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dibenzofuran-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70307275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaene-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 4-Dibenzofurancarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 4-Dibenzofurancarboxylic acid. The information is presented to support research, drug development, and scientific applications involving this compound. All quantitative data are summarized for clarity, and detailed experimental protocols are provided for key physical property measurements.
Physical and Chemical Properties
This compound is a heterocyclic aromatic compound with the molecular formula C₁₃H₈O₃. It is a solid, appearing as a white to light yellow powder.
Quantitative Physical Properties
The key physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Weight | 212.20 g/mol |
| Melting Point | 211-215 °C |
| Boiling Point | 425.7 °C at 760 mmHg |
| Density | 1.387 g/cm³ (Predicted) |
| pKa | 3.24 (Predicted) |
| Flash Point | 211.2 °C |
| Solubility | Dimethylformamide (DMF): 30 mg/mLDimethyl sulfoxide (B87167) (DMSO): 30 mg/mLEthanol: 1 mg/mL |
Experimental Protocols
Detailed methodologies for the determination of key physical properties of this compound are outlined below. These protocols are based on standard laboratory practices for organic compounds.
Melting Point Determination
Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a rate of 10-15 °C per minute to quickly approach the expected melting point.
-
Once the temperature is within 20 °C of the expected melting point, the heating rate is reduced to 1-2 °C per minute to ensure accuracy.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the last solid crystal melts is recorded as the end of the melting range.
-
-
Data Analysis: The melting point is reported as a range from the initial to the final temperature. For a pure compound, this range is typically narrow.
Boiling Point Determination
Objective: To determine the temperature at which the vapor pressure of liquid this compound equals the external pressure.
Methodology:
-
Sample Preparation: A small amount of the compound is placed in a micro test tube.
-
Apparatus: A Thiele tube or a similar heating bath apparatus is used, along with a thermometer and a sealed-end capillary tube.
-
Procedure:
-
The micro test tube containing the sample is attached to a thermometer.
-
A capillary tube, sealed at one end, is placed open-end-down into the sample.
-
The assembly is heated in the Thiele tube.
-
As the temperature rises, a steady stream of bubbles will emerge from the capillary tube.
-
The heating is discontinued, and the apparatus is allowed to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
-
-
Data Analysis: The recorded temperature is the boiling point at the measured atmospheric pressure.
Solubility Determination
Objective: To qualitatively and quantitatively determine the solubility of this compound in various solvents.
Methodology:
-
Sample Preparation: A pre-weighed amount of this compound is used.
-
Apparatus: Vials or test tubes, a vortex mixer, and an analytical balance.
-
Procedure:
-
A known mass of the compound (e.g., 1 mg) is placed into a vial.
-
A small, measured volume of the solvent (e.g., 100 µL of DMF, DMSO, or ethanol) is added.
-
The mixture is vortexed for a set period to ensure thorough mixing.
-
If the solid dissolves completely, more solute is added in known increments until saturation is reached.
-
If the solid does not dissolve, the mixture is observed for any signs of partial solubility.
-
-
Data Analysis: Solubility is expressed in terms of mass per unit volume (e.g., mg/mL).
pKa Determination by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of this compound.
Methodology:
-
Sample Preparation: A solution of this compound of known concentration is prepared in a suitable solvent mixture (e.g., water/methanol).
-
Apparatus: A calibrated pH meter with a combination electrode and a burette.
-
Procedure:
-
The solution of the acid is placed in a beaker with a magnetic stirrer.
-
The pH electrode is immersed in the solution, and the initial pH is recorded.
-
A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from the burette.
-
After each addition, the solution is stirred, and the pH is recorded once it stabilizes.
-
The titration is continued past the equivalence point.
-
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Logical Relationship Diagram
The following diagram illustrates the classification and key attributes of this compound, providing a logical framework for understanding its chemical nature and applications.
Caption: Logical classification of this compound.
In-Depth Technical Guide: Dibenzo[b,d]furan-4-carboxylic Acid (CAS 2786-05-2)
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Characteristics
Dibenzo[b,d]furan-4-carboxylic acid, identified by the CAS number 2786-05-2, is a heterocyclic compound featuring a dibenzofuran (B1670420) core with a carboxylic acid substituent. This molecule is of significant interest in medicinal chemistry and materials science. It serves as a key building block in the synthesis of polycyclic aromatic hydrocarbons (PAHs) and is a known precursor for inhibitors of Schistosoma mansoni histone deacetylase 8 (smHDAC8), a promising target for anti-parasitic drugs.[1] Furthermore, dibenzofuran derivatives have demonstrated potential antiviral and antibacterial activities.
Physicochemical Properties
A summary of the key physicochemical properties of Dibenzo[b,d]furan-4-carboxylic acid is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₃H₈O₃ | [1] |
| Molecular Weight | 212.20 g/mol | [1] |
| Melting Point | 211-215 °C | [2] |
| Boiling Point (Predicted) | 425.7 ± 18.0 °C at 760 mmHg | [2] |
| Density (Predicted) | 1.387 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 3.24 ± 0.30 | [3] |
| Appearance | White to light yellow solid | [3] |
| Solubility | DMF: 30 mg/mLDMSO: 30 mg/mLEthanol: 1 mg/mL | [3] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of Dibenzo[b,d]furan-4-carboxylic acid.
-
Infrared (IR) Spectroscopy: The FTIR spectrum of Dibenzo[b,d]furan-4-carboxylic acid is available through public databases and serves as a fingerprint for its identification.[4][5] Key characteristic peaks would include a broad O-H stretch from the carboxylic acid, a C=O stretch, and aromatic C-H and C=C stretching vibrations.
-
Mass Spectrometry (MS): The mass spectrum of the parent compound, dibenzofuran, is available in the NIST WebBook, providing insight into the fragmentation pattern of the core structure.[9] For Dibenzo[b,d]furan-4-carboxylic acid, the molecular ion peak would be expected at m/z 212.20, with fragmentation patterns corresponding to the loss of the carboxyl group and other characteristic fragments of the dibenzofuran ring system.
Experimental Protocols
Synthesis of Dibenzo[b,d]furan-4-carboxylic Acid
A specific, detailed experimental protocol for the synthesis of Dibenzo[b,d]furan-4-carboxylic acid is not widely published in readily accessible literature. However, a general and practical method for the synthesis of substituted dibenzofurans has been developed via a palladium-catalyzed phenol-directed C-H activation/C-O cyclization, using air as the oxidant.[10] This methodology can be adapted for the synthesis of the target molecule.
Conceptual Experimental Workflow:
Caption: Conceptual workflow for the synthesis of dibenzofuran derivatives.
General Procedure Outline (Adapted from Xiao et al., 2010): [10]
-
Reactant Preparation: A suitable substituted phenol and an aryl coupling partner are dissolved in an appropriate solvent (e.g., toluene, DMF) in a reaction vessel.
-
Catalyst Addition: A palladium catalyst, such as Pd(OAc)₂, and any necessary ligands are added to the reaction mixture.
-
Reaction Conditions: The reaction mixture is heated to a specified temperature (e.g., 80-120 °C) under an air atmosphere.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure dibenzofuran derivative.
For the specific synthesis of Dibenzo[b,d]furan-4-carboxylic acid, a starting material such as a suitably substituted biphenol with a precursor to the carboxylic acid group would be required.
Biological Activity and Signaling Pathways
Dibenzo[b,d]furan-4-carboxylic acid and its derivatives are of particular interest due to their inhibitory activity against Schistosoma mansoni histone deacetylase 8 (smHDAC8).[11][12][13] SmHDAC8 is a crucial enzyme for the survival and development of the schistosome parasite, making it a prime target for novel anti-schistosomal therapies.[11][13][14]
Mechanism of Action: Inhibition of smHDAC8
Histone deacetylases (HDACs) are enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other proteins, playing a key role in the epigenetic regulation of gene expression and other cellular processes.[15] Inhibition of smHDAC8 disrupts these processes in the parasite, leading to impaired survival, apoptosis, and death.[11][16]
Signaling Pathway Involvement
Recent studies have elucidated a signaling pathway involving smHDAC8 in S. mansoni. SmHDAC8 has been shown to interact with SmRho1, a GTPase that is an orthologue of human RhoA.[16] This interaction is crucial for the regulation of the parasite's cytoskeleton.
Experimental Workflow for Investigating Protein-Protein Interactions:
Caption: Workflow for identifying and validating the SmHDAC8-SmRho1 interaction.
The interaction between SmHDAC8 and SmRho1 suggests that smHDAC8 plays a role in modulating the organization of the schistosome cytoskeleton.[16] Inhibition of smHDAC8 by compounds such as derivatives of Dibenzo[b,d]furan-4-carboxylic acid can disrupt this interaction and the downstream signaling, leading to cytoskeletal disorganization and ultimately, parasite death.
Simplified Signaling Pathway of SmHDAC8 in S. mansoni:
Caption: Simplified pathway of SmHDAC8 interaction with SmRho1, regulating the cytoskeleton.
Conclusion
Dibenzo[b,d]furan-4-carboxylic acid (CAS 2786-05-2) is a molecule with significant potential, particularly as a scaffold for the development of novel therapeutics targeting schistosomiasis through the inhibition of smHDAC8. Its chemical characteristics are well-defined, although more detailed public data on its synthesis and spectroscopic properties would be beneficial for the research community. The elucidation of its role in the SmHDAC8-SmRho1 signaling pathway provides a clear mechanism of action and a strong rationale for its further investigation and derivatization in drug discovery programs. This technical guide provides a comprehensive overview of the current knowledge on Dibenzo[b,d]furan-4-carboxylic acid, serving as a valuable resource for researchers in the field.
References
- 1. DIBENZOFURAN-4-CARBOXYLIC ACID | 2786-05-2 [chemicalbook.com]
- 2. Dibenzo[b,d]furan-4-carboxylic acid | CAS#:2786-05-2 | Chemsrc [chemsrc.com]
- 3. DIBENZOFURAN-4-CARBOXYLIC ACID CAS#: 2786-05-2 [m.chemicalbook.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Dibenzofuran | C12H8O | CID 568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Dibenzofuran [webbook.nist.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Structural basis for the inhibition of histone deacetylase 8 (HDAC8), a key epigenetic player in the blood fluke Schistosoma mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 13. Structural Basis for the Inhibition of Histone Deacetylase 8 (HDAC8), a Key Epigenetic Player in the Blood Fluke Schistosoma mansoni | PLOS Pathogens [journals.plos.org]
- 14. Histone deacetylase 8 interacts with the GTPase SmRho1 in Schistosoma mansoni | PLOS Neglected Tropical Diseases [journals.plos.org]
- 15. Histone Deacetylase (HDAC) Inhibitors for the Treatment of Schistosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Histone deacetylase 8 interacts with the GTPase SmRho1 in Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of 4-Dibenzofurancarboxylic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Dibenzofurancarboxylic acid is a heterocyclic aromatic compound with a rigid dibenzofuran (B1670420) core and a carboxylic acid functional group. As a key structural motif and intermediate in medicinal chemistry and materials science, a thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, designing purification strategies, and developing formulations. This technical guide provides a comprehensive overview of the known solubility of this compound, its physicochemical properties, and detailed experimental protocols for its quantitative determination. While extensive quantitative solubility data in a wide array of organic solvents is not widely published, this document equips researchers with the foundational knowledge and practical methodologies to determine this critical parameter.
Physicochemical Properties
A compound's solubility is intrinsically linked to its physical and chemical characteristics. The structure of this compound, featuring a large, nonpolar aromatic system and a polar, acidic carboxylic group, suggests a nuanced solubility profile.
| Property | Value | Reference |
| CAS Number | 2786-05-2 | [1][2][3][4][5] |
| Molecular Formula | C13H8O3 | [1][2][4][5] |
| Molecular Weight | 212.20 g/mol | [1][2][4][5] |
| Melting Point | 211-215 °C | [1][2][3][4] |
| Boiling Point (Predicted) | 425.7 ± 18.0 °C at 760 mmHg | [1][2] |
| Density (Predicted) | 1.4 ± 0.1 g/cm³ | [1] |
| pKa (Predicted) | 3.24 ± 0.30 | [2][4] |
| LogP (Predicted) | 3.80 | [1] |
The high melting point suggests strong intermolecular forces in the solid state, which must be overcome by solvent-solute interactions for dissolution to occur. The predicted LogP indicates a preference for lipophilic environments, while the pKa suggests it is a weak acid.
Quantitative Solubility Data
The available quantitative solubility data for this compound is limited. The following table summarizes the known solubility in three common polar aprotic and protic solvents.
| Solvent | Solubility (mg/mL) | Temperature |
| Dimethylformamide (DMF) | 30 | Not specified |
| Dimethyl Sulfoxide (DMSO) | 30 | Not specified |
| Ethanol (B145695) | 1 | Not specified |
Data sourced from ChemicalBook.[2][4]
The higher solubility in the polar aprotic solvents DMF and DMSO compared to the polar protic solvent ethanol is noteworthy. This suggests that the large, polarizable dibenzofuran ring system contributes significantly to the solute-solvent interactions, which are strong in DMF and DMSO.
Predicted Solubility Profile
Based on the principle of "like dissolves like," a qualitative prediction of solubility in various solvent classes can be made:
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile): Given the good solubility in DMF and DMSO, moderate to good solubility is expected in other polar aprotic solvents.
-
Polar Protic Solvents (e.g., Methanol, Isopropanol): The carboxylic acid group can form hydrogen bonds with protic solvents. However, the large, nonpolar dibenzofuran backbone may limit high solubility, as suggested by the low solubility in ethanol.
-
Nonpolar Solvents (e.g., Toluene, Hexane): The large hydrophobic surface of the dibenzofuran core suggests some solubility in nonpolar aromatic solvents like toluene, where π-π stacking interactions can occur. Solubility in nonpolar aliphatic solvents like hexane (B92381) is expected to be low.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity and can engage in dipole-dipole interactions, suggesting they may be able to dissolve this compound to some extent.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the quantitative determination of this compound solubility using the shake-flask method, a widely accepted technique for solubility measurement.
Materials and Equipment
-
This compound (solid)
-
A range of organic solvents (analytical grade or higher)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm PTFE for organic solvents)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. A visual excess of undissolved solid should be present at the end of the experiment.
-
Add a precise volume (e.g., 2 mL) of the desired organic solvent to each vial.
-
Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).
-
Allow the samples to shake for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for at least one hour to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Quantification:
-
Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
A calibration curve must be prepared using standard solutions of known concentrations to ensure accurate quantification.
-
-
Data Analysis:
-
Calculate the solubility of this compound in the solvent at the specified temperature, typically expressed in mg/mL or mol/L.
-
Mandatory Visualizations
References
Spectroscopic Analysis of 4-Dibenzofurancarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectral data for 4-dibenzofurancarboxylic acid, a molecule of interest in medicinal chemistry and materials science. While a complete, publicly available experimental dataset for this specific compound is limited, this document compiles reference data from the parent molecule, dibenzofuran (B1670420), and characteristic spectral features of aromatic carboxylic acids to provide a comprehensive analytical profile.
Spectral Data Summary
The following tables summarize the expected and reference spectral data for this compound.
Table 1: Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton NMR): The proton NMR spectrum is anticipated to show complex signals in the aromatic region, characteristic of the dibenzofuran core, along with a distinct downfield signal for the carboxylic acid proton.
| Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| Aromatic Protons | 7.3 - 8.5 | Multiple signals (doublets, triplets, multiplets) due to coupling between adjacent protons on the dibenzofuran rings. The specific shifts and coupling constants are sensitive to the substitution pattern. |
| Carboxylic Acid Proton (-COOH) | 10.0 - 13.0 | Typically a broad singlet, its chemical shift can be concentration-dependent. This signal will disappear upon D₂O exchange. |
¹³C NMR (Carbon NMR): The carbon NMR spectrum will display signals for the twelve carbons of the dibenzofuran skeleton and the carbonyl carbon of the carboxylic acid.
| Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| Aromatic Carbons | 110 - 160 | Twelve distinct signals are expected for the carbons of the dibenzofuran core. The chemical shifts are influenced by the position relative to the oxygen atom and the carboxylic acid group. |
| Carboxylic Acid Carbon (-COOH) | 165 - 185 | The carbonyl carbon of the carboxylic acid typically appears in this downfield region. |
Note: The exact chemical shifts for this compound require experimental determination. The values presented are based on typical ranges for similar aromatic carboxylic acids.
Table 2: Infrared (IR) Spectroscopy Data
The IR spectrum is a valuable tool for identifying the key functional groups in this compound.
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity/Description |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, strong |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium, sharp |
| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong, sharp |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to strong, multiple bands |
| C-O Stretch (Dibenzofuran Ether) | 1230 - 1270 | Strong |
| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Medium |
| O-H Bend (Carboxylic Acid) | 920 - 950 | Medium, broad |
Table 3: Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| Ion | Expected m/z | Notes |
| [M]⁺ | 212.05 | Molecular ion peak. The exact mass is C₁₃H₈O₃. |
| [M-OH]⁺ | 195.04 | Loss of the hydroxyl radical from the carboxylic acid group. |
| [M-COOH]⁺ | 167.05 | Loss of the carboxyl group. |
| Dibenzofuran Fragment | 168.06 | A significant fragment corresponding to the parent dibenzofuran structure may be observed. |
Experimental Protocols
Detailed methodologies for acquiring the spectral data are provided below. These are generalized protocols and may require optimization for specific instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as the carboxylic acid proton is exchangeable. DMSO-d₆ is often preferred for observing the acidic proton.
-
Instrument Parameters (¹H NMR):
-
Spectrometer Frequency: 400 MHz or higher for better resolution.
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Spectral Width: 0-16 ppm.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer Frequency: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.
-
Spectral Width: 0-220 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet):
-
Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
-
Instrument Parameters:
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Acquisition: Record the spectrum and perform a background subtraction using a spectrum of the empty ATR crystal or a pure KBr pellet.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Ionization Method: Electrospray ionization (ESI) is a common method for carboxylic acids. Electron ionization (EI) can also be used, which may lead to more extensive fragmentation.
-
Instrument Parameters (ESI):
-
Ionization Mode: Negative ion mode is often preferred for carboxylic acids to observe the [M-H]⁻ ion. Positive ion mode can also be used.
-
Capillary Voltage: 3-5 kV.
-
Nebulizing Gas Flow: Adjusted to obtain a stable spray.
-
Drying Gas Temperature: 200-350 °C.
-
-
Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500). For high-resolution mass spectrometry (HRMS), an orbitrap or time-of-flight (TOF) analyzer can be used to determine the exact mass and elemental composition.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
An In-depth Technical Guide on the Toxicology and Safety of 4-Dibenzofurancarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available public information regarding the toxicology and safety of 4-Dibenzofurancarboxylic acid. A comprehensive toxicological assessment of this compound has not been identified in the public literature. The information provided herein is based on limited data from Safety Data Sheets (SDS) and should be interpreted with caution. Independent, compound-specific toxicological studies are essential for a thorough risk assessment.
Executive Summary
This compound is a synthetic precursor utilized in the synthesis of various chemical compounds, including light-emitting polycyclic aromatic hydrocarbons and inhibitors of Schistosoma mansoni histone deacetylase 8 (HDAC8).[1][2] Despite its applications in research and development, a significant gap exists in the publicly available toxicological data for this compound. Safety Data Sheets from various suppliers consistently indicate a lack of quantitative data for critical endpoints such as acute toxicity, genotoxicity, carcinogenicity, and reproductive toxicity. The available information primarily consists of qualitative hazard statements, precautionary measures, and first-aid recommendations. This guide aims to consolidate the existing safety information and highlight the areas where further toxicological investigation is imperative.
Hazard Identification and Classification
Based on available Safety Data Sheets, this compound is classified as a hazardous substance with the following potential effects:
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
GHS Hazard Pictograms:
-
GHS07: Exclamation Mark
Signal Word: Warning
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
A consistent set of precautionary statements is provided across various supplier safety data sheets, emphasizing the need for careful handling and the use of personal protective equipment.[3][4] Key recommendations include:
-
Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection.[3]
-
Response: Specific first-aid measures are recommended for different routes of exposure (see Section 4).[3][5]
-
Storage: Store in a well-ventilated place. Keep container tightly closed.[3][4]
-
Disposal: Dispose of contents/container in accordance with local/regional/national/international regulations.[3]
Toxicological Data Summary
A thorough search of publicly available literature and databases did not yield any quantitative toxicological data for this compound. The following table summarizes the status of key toxicological endpoints based on a review of available Safety Data Sheets.
| Toxicological Endpoint | Data Availability |
| Acute Toxicity | |
| Oral LD50 | No data available[5] |
| Dermal LD50 | No data available[5] |
| Inhalation LC50 | No data available[5] |
| Skin Corrosion/Irritation | Causes skin irritation |
| Serious Eye Damage/Irritation | Causes serious eye irritation |
| Respiratory or Skin Sensitization | No data available[5] |
| Germ Cell Mutagenicity | No data available[5] |
| Carcinogenicity | No data available[5] |
| Reproductive Toxicity | No data available[5] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation |
| Specific Target Organ Toxicity (Repeated Exposure) | No data available |
| Aspiration Hazard | No data available |
Experimental Protocols
No specific experimental protocols for the toxicological assessment of this compound were found in the reviewed literature. For researchers planning to conduct such studies, standardized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD) for the Testing of Chemicals should be followed.
The following diagram illustrates a general workflow for conducting a preliminary toxicological assessment of a chemical compound like this compound, for which limited data is available.
Caption: A generalized, phased workflow for the toxicological evaluation of a data-poor chemical.
First-Aid Measures
In the event of exposure to this compound, the following first-aid measures are recommended[5]:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.
-
Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.
-
Eye Contact: Rinse with pure water for at least 15 minutes. Consult a doctor.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.
Handling and Storage
Proper handling and storage procedures are crucial to minimize exposure risk.
-
Handling: Handle in a well-ventilated place. Wear suitable protective clothing, gloves, and eye/face protection. Avoid contact with skin and eyes. Avoid the formation of dust and aerosols.[5]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Store apart from foodstuff containers or incompatible materials.[5]
Signaling Pathways and Mechanistic Data
There is no information available in the public domain regarding the signaling pathways modulated by this compound or its mechanism of toxicity. Mechanistic studies, including investigations into its interaction with cellular targets and pathways, are required to understand its toxicological profile.
The following diagram illustrates a hypothetical logical relationship for investigating the mechanism of an irritant compound.
References
The Synthetic Chemist's Guide to Dibenzofuran Carboxylic Acids: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Dibenzofuran (B1670420) carboxylic acids represent a critical structural motif in a myriad of biologically active compounds, demonstrating applications ranging from anticancer to antibacterial agents. Their rigid, planar structure and the electronic properties conferred by the carboxylic acid group make them attractive scaffolds in medicinal chemistry and materials science. This in-depth technical guide provides a comprehensive literature review of the core synthetic strategies for accessing these valuable compounds, with a focus on providing actionable experimental details and comparative data for researchers in the field.
Core Synthetic Strategies: An Overview
The synthesis of dibenzofuran carboxylic acids can be broadly categorized into two main approaches:
-
Construction of the Dibenzofuran Core with a Pre-installed or Masked Carboxylic Acid Functionality: This strategy involves the formation of the tricyclic dibenzofuran ring system from precursors that already contain a carboxylic acid group or a precursor that can be readily converted to a carboxylic acid.
-
Functionalization of a Pre-formed Dibenzofuran Core: This approach starts with the dibenzofuran scaffold, which is then functionalized to introduce a carboxylic acid group at a specific position.
This review will delve into the key reactions that exemplify these strategies, including intramolecular cyclization of diaryl ethers (Ullmann and palladium-catalyzed variants), palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura coupling), and innovative one-pot methodologies.
Intramolecular Cyclization of Diaryl Ethers: A Classic and Modern Approach
The formation of the central furan (B31954) ring through the cyclization of a diaryl ether is a foundational strategy for dibenzofuran synthesis. This can be achieved through classical copper-catalyzed Ullmann-type reactions or more modern palladium-catalyzed C-H activation and C-O bond formation.
Ullmann Condensation
The Ullmann condensation is a classical method for the formation of C-O bonds.[1] In the context of dibenzofuran synthesis, an intramolecular Ullmann-type reaction of a 2-halodiaryl ether can be employed to construct the central furan ring. While traditionally requiring harsh reaction conditions (high temperatures and stoichiometric copper), modern advancements have led to milder and more efficient protocols.[2]
Palladium-Catalyzed Intramolecular C-O Bond Formation
Palladium catalysis offers a powerful alternative to the classical Ullmann reaction, often proceeding under milder conditions with greater functional group tolerance.[3] This approach typically involves the intramolecular coupling of a phenol (B47542) with an aryl halide or triflate. A notable advancement is the phenol-directed C-H activation/C-O cyclization, which allows for the synthesis of substituted dibenzofurans using air as the oxidant.[4]
Logical Relationship of Intramolecular Cyclization Strategies
Caption: Intramolecular cyclization strategies for dibenzofuran synthesis.
Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of C-C bonds.[5] In the synthesis of dibenzofuran carboxylic acids, this reaction can be employed to couple a suitably functionalized dibenzofuran (e.g., a halodibenzofuran) with a boronic acid derivative containing a carboxylic acid or ester group. Alternatively, a dibenzofuran boronic acid can be coupled with a halo-substituted benzoic acid or ester. This method offers excellent functional group tolerance and generally proceeds under mild reaction conditions.[6]
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
One-Pot Synthesis from 6-Diazo-2-cyclohexenones
An innovative and efficient one-pot protocol for the rapid construction of the dibenzofuran scaffold has been developed, involving a palladium-catalyzed cross-coupling/aromatization followed by a copper-catalyzed Ullmann coupling.[7][8] This method utilizes readily available 6-diazo-2-cyclohexenones and ortho-haloiodobenzenes, offering operational simplicity and high selectivity.[9] While this method directly produces the dibenzofuran core, subsequent functionalization would be necessary to introduce a carboxylic acid group.
Signaling Pathway for One-Pot Dibenzofuran Synthesis
Caption: A one-pot synthesis of dibenzofurans.
Data Presentation: Comparison of Synthetic Methods
The following tables summarize quantitative data for selected synthetic methods to provide a basis for comparison.
Table 1: Synthesis of Benzofuran-2-Carboxylic Acid via Microwave-Assisted Perkin Rearrangement [10]
| Starting Material (3-Bromocoumarin) | Power (W) | Time (min) | Temperature (°C) | Yield (%) |
| 3-Bromo-4-methyl-6,7-dimethoxycoumarin (B3039307) | 300 | 5 | 79 | 99 |
| 3,6-Dibromo-4-methylcoumarin | 300 | 5 | 79 | 98 |
| 3-Bromo-6-chloro-4-methylcoumarin | 300 | 5 | 79 | 99 |
| 3-Bromo-4,6-dimethylcoumarin | 300 | 5 | 79 | 97 |
Table 2: One-Pot Synthesis of Dibenzofurans from 6-Diazo-2-cyclohexenones [9]
| 6-Diazo-2-cyclohexenone | ortho-Haloiodobenzene | Yield (%) |
| 4-Methyl-6-diazo-2-cyclohexenone | 1-Iodo-2-bromobenzene | 85 |
| 4-tert-Butyl-6-diazo-2-cyclohexenone | 1-Iodo-2-bromobenzene | 82 |
| 2,4-Dimethyl-6-diazo-2-cyclohexenone | 1-Iodo-2-bromobenzene | 75 |
| 4-Phenyl-6-diazo-2-cyclohexenone | 1-Iodo-2-bromobenzene | 78 |
Experimental Protocols
Synthesis of 5,6-Dimethoxy-3-methyl-benzofuran-2-carboxylic acid via Microwave-Assisted Perkin Rearrangement[10]
Materials:
-
3-Bromo-4-methyl-6,7-dimethoxycoumarin (0.05 g, 0.167 mmol)
-
Ethanol (B145695) (5 mL)
-
Sodium hydroxide (B78521) (0.0201 g, 0.503 mmol)
-
Concentrated hydrochloric acid
-
Water
Procedure:
-
To a microwave vessel, add 3-bromo-4-methyl-6,7-dimethoxycoumarin (0.05 g, 0.167 mmol), ethanol (5 mL), and sodium hydroxide (0.0201 g, 0.503 mmol).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture for 5 minutes at 300 W, maintaining a temperature of 79 °C with stirring.
-
Monitor the reaction by thin-layer chromatography (silica gel, 3:1 CH₂Cl₂:EtOAc).
-
Upon completion, concentrate the reaction mixture on a rotary evaporator.
-
Dissolve the crude product in a minimum volume of water.
-
Acidify the solution to pH 1 with concentrated hydrochloric acid, resulting in the precipitation of an off-white solid.
-
Collect the solid by vacuum filtration and dry in an oven at 80 °C to yield 3-methyl-5,6-dimethoxybenzofuran-2-carboxylic acid (0.039 g, 99%).
General Procedure for the One-Pot Synthesis of Dibenzofurans from 6-Diazo-2-cyclohexenones[9]
Materials:
-
6-Diazo-2-cyclohexenone (0.2 mmol)
-
ortho-Haloiodobenzene (0.3 mmol)
-
Pd(PPh₃)₄ (0.01 mmol, 5 mol%)
-
Cu₂O (0.02 mmol, 10 mol%)
-
K₂CO₃ (0.4 mmol)
-
Toluene (B28343) (2 mL)
Procedure:
-
To a sealed tube, add the 6-diazo-2-cyclohexenone (0.2 mmol), ortho-haloiodobenzene (0.3 mmol), Pd(PPh₃)₄ (0.01 mmol), Cu₂O (0.02 mmol), and K₂CO₃ (0.4 mmol).
-
Add toluene (2 mL) to the tube.
-
Heat the reaction mixture at 120 °C for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired dibenzofuran product.
General Procedure for Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Arylbenzo[b]furan Derivatives[11]
Materials:
-
2-(4-Bromophenyl)benzofuran (B12281498) (0.05 mmol)
-
Arylboronic acid (0.08 mmol)
-
Palladium(II) catalyst (e.g., Pd(OAc)₂, 3 mol%)
-
K₂CO₃ (0.1 mmol)
-
Ethanol/Water (1:1, 6 mL)
-
Brine
Procedure:
-
In a reaction vessel, dissolve 2-(4-bromophenyl)benzofuran (0.05 mmol), the desired arylboronic acid (0.08 mmol), the palladium(II) catalyst (0.0015 mmol), and K₂CO₃ (0.1 mmol) in a 1:1 mixture of ethanol and water (6 mL).
-
Stir the resulting suspension at 80 °C for 4 hours.
-
After cooling to room temperature, add brine (10 mL) to the mixture.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by thin-layer chromatography to obtain the 2-arylbenzo[b]furan derivative.
Conclusion
The synthesis of dibenzofuran carboxylic acids is a rich and evolving field, driven by the continued importance of these scaffolds in drug discovery and materials science. This guide has highlighted several key synthetic strategies, from classical Ullmann condensations to modern palladium-catalyzed cross-couplings and efficient one-pot procedures. The choice of synthetic route will ultimately depend on the desired substitution pattern, available starting materials, and the required scale of the synthesis. The provided data and experimental protocols offer a valuable starting point for researchers aiming to synthesize these important molecules. Future research will likely focus on the development of even more efficient, sustainable, and versatile methods for the construction and functionalization of the dibenzofuran carboxylic acid core.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 6. Synthesis and Suzuki-Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. A One-Pot Synthesis of Dibenzofurans from 6-Diazo-2-cyclohexenones [organic-chemistry.org]
- 10. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Key Synthetic Precursor: A Historical and Technical Guide to 4-Dibenzofurancarboxylic Acid
For Immediate Release
This technical guide provides a comprehensive overview of the discovery, historical background, and key experimental protocols related to 4-Dibenzofurancarboxylic acid. Tailored for researchers, scientists, and professionals in drug development, this document details the seminal work in its synthesis and presents its physicochemical properties in a structured format.
Historical Context and Discovery
The discovery of this compound is rooted in the extensive early 20th-century exploration of the chemistry of dibenzofuran (B1670420). The pioneering work in this area was conducted by Professor Henry Gilman and his research group at Iowa State College. While investigating the reactivity of dibenzofuran, Gilman and Richard V. Young developed a method for the direct metalation of the dibenzofuran ring system. This breakthrough allowed for the introduction of functional groups at specific positions, leading to the synthesis of a variety of novel derivatives.
The first documented synthesis of this compound was reported by Gilman and Young in their 1934 publication in the Journal of the American Chemical Society. Their method involved the reaction of dibenzofuran with an organometallic reagent, followed by carbonation. This foundational work not only introduced this compound to the scientific community but also established a versatile methodology for the functionalization of dibenzofuran.
Subsequent research by Gilman and his collaborators further explored the chemistry of dibenzofuran derivatives. A 1939 publication by Gilman, Jacoby, and Swislowsky described the use of 4-aminodibenzofuran, which was prepared from this compound, highlighting the compound's emerging role as a key synthetic intermediate.
Physicochemical and Spectral Data
The following table summarizes the key quantitative data for this compound, compiled from both historical and contemporary sources.
| Property | Value |
| Molecular Formula | C₁₃H₈O₃ |
| Molecular Weight | 212.20 g/mol |
| CAS Number | 2786-05-2 |
| Melting Point | 211-215 °C |
| Boiling Point (Predicted) | 425.7 ± 18.0 °C |
| Density (Predicted) | 1.387 ± 0.06 g/cm³ |
| pKa (Predicted) | 3.24 ± 0.30 |
| Solubility | DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol (B145695): 1 mg/mL |
| Appearance | White to light yellow solid |
Experimental Protocols
Historical Synthesis of this compound (Gilman and Young, 1934)
This protocol is based on the original method described by Henry Gilman and Richard V. Young.
Materials:
-
Dibenzofuran
-
n-Butyllithium in a suitable solvent (e.g., diethyl ether)
-
Dry ice (solid carbon dioxide)
-
Diethyl ether (anhydrous)
-
Hydrochloric acid (dilute)
Procedure:
-
A solution of dibenzofuran in anhydrous diethyl ether is prepared in a reaction vessel equipped with a stirrer and maintained under an inert atmosphere (e.g., nitrogen).
-
The solution is cooled, and a solution of n-butyllithium is added dropwise with constant stirring. The reaction mixture is stirred for a specified period to ensure the completion of the metalation at the 4-position.
-
The resulting solution of 4-dibenzofuryllithium is then poured over an excess of crushed dry ice with vigorous stirring.
-
After the complete evaporation of the excess carbon dioxide, the reaction mixture is treated with dilute hydrochloric acid to neutralize the lithium salt and precipitate the carboxylic acid.
-
The crude this compound is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Logical Workflow of Historical Synthesis
The following diagram illustrates the key steps in the original synthesis of this compound as developed by Gilman and Young.
Caption: Historical synthesis of this compound.
thermodynamic properties and stability of 4-Dibenzofurancarboxylic acid
An In-depth Technical Guide to the Thermodynamic Properties and Stability of 4-Dibenzofurancarboxylic Acid
Introduction
This compound is a derivative of dibenzofuran (B1670420), a heterocyclic aromatic compound. It serves as a key synthetic precursor in the development of advanced materials and pharmaceuticals.[1][2] Notably, it is utilized in the synthesis of polycyclic aromatic hydrocarbons (PAHs) for organic light-emitting devices (OLEDs) and as a building block for inhibitors of Schistosoma mansoni histone deacetylase 8 (smHDAC8), highlighting its importance in materials science and medicinal chemistry.[1][2] An understanding of the thermodynamic properties and stability of this compound is critical for its synthesis, storage, and application, ensuring process safety, reaction optimization, and the stability of end products.
This technical guide provides a summary of the known physical and chemical properties of this compound. Due to the limited availability of direct experimental thermodynamic data for this specific derivative, this paper also discusses the well-characterized thermodynamic properties of the parent compound, dibenzofuran, as a foundational reference. Furthermore, it outlines the standard experimental protocols used to determine such properties and discusses the compound's stability.
Physicochemical Properties
The fundamental physical and chemical properties of this compound have been characterized, with some values being predicted through computational models. These properties are essential for handling, formulation, and synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₃H₈O₃ | [2] |
| Molecular Weight | 212.2 g/mol | [1][2] |
| Appearance | White to light yellow solid | [1] |
| Melting Point | 211-215 °C (lit.) | [1][3] |
| Boiling Point | 425.7 ± 18.0 °C (Predicted) | [1] |
| Density | 1.387 ± 0.06 g/cm³ (Predicted) | [1] |
| Vapor Pressure | 5.26 x 10⁻⁸ mmHg at 25°C | [3] |
| pKa | 3.24 ± 0.30 (Predicted) | [1] |
| Solubility | DMF: 30 mg/ml; DMSO: 30 mg/ml; Ethanol: 1 mg/ml | [1][2] |
Thermodynamic Properties
The standard enthalpy of formation (ΔHf°) is the change in enthalpy when one mole of a substance is formed from its constituent elements in their most stable states under standard conditions (1 bar and 298.15 K).[7][8][9] For organic compounds, it is often determined indirectly from the enthalpy of combustion.
For the parent compound, dibenzofuran (C₁₂H₈O) , ideal-gas thermodynamic properties have been derived from experimental methods including combustion calorimetry, adiabatic heat-capacity calorimetry, and vapor pressure measurements.[6] These studies provide a consistent database for the thermodynamic properties of dibenzofuran and its derivatives.[4][5] Computational methods, such as Density Functional Theory (DFT), have also been employed to calculate thermodynamic parameters and explore molecular stability, indicating that dibenzofuran is a hard molecule with a high HOMO-LUMO energy gap, suggesting significant stability.[10]
Stability and Decomposition
The stability of this compound is a key consideration for its handling and storage.
Handling and Storage: According to its Safety Data Sheet (SDS), this compound should be handled in a well-ventilated area, avoiding dust formation and contact with skin and eyes.[3] For storage, the container should be tightly closed and kept in a dry, cool, and well-ventilated place, away from incompatible materials and sources of ignition.[3] The parent compound, dibenzofuran, is noted to be sensitive to prolonged exposure to light.[11]
Thermal Stability: Specific thermal decomposition data for this compound is not available. However, the decomposition of aromatic carboxylic acids typically involves decarboxylation at elevated temperatures. Mechanistic studies on similar compounds, such as perfluoroalkyl carboxylic acids, show that thermal decomposition can proceed via C-C bond scission and recombination of radicals.[12] For this compound, a likely primary decomposition pathway would involve the loss of carbon dioxide to form dibenzofuran.
Disposal methods include controlled incineration with flue gas scrubbing or transfer to a licensed chemical destruction plant, indicating that the compound can be safely decomposed at high temperatures.[3]
Experimental Protocols
The determination of thermodynamic properties relies on precise calorimetric methods. The standard enthalpy of formation is typically calculated from the experimentally determined enthalpy of combustion using a bomb calorimeter.
Protocol: Determination of Enthalpy of Combustion via Bomb Calorimetry
Bomb calorimetry is a technique used to measure the heat of combustion of a substance at a constant volume.[13] The heat released by the combustion of a known mass of the sample is absorbed by the calorimeter assembly, and the resulting temperature change is measured.
1. Calibration of the Calorimeter:
-
A known mass of a standard substance with a well-defined heat of combustion, typically benzoic acid, is combusted.[14][15]
-
The temperature increase (ΔT) of the calorimeter system (bomb, water, etc.) is recorded.
-
The heat capacity of the calorimeter (Cbomb) is calculated using the formula: Cbomb = (qcombustion / ΔT) where qcombustion is the total heat released by the standard sample.[15]
2. Sample Measurement:
-
A precisely weighed pellet of this compound (approx. 0.5 - 1.0 g) is placed in the crucible inside the bomb.
-
A fuse wire is attached to the electrodes, touching the sample to ensure ignition.
-
The bomb is sealed and pressurized with pure oxygen to approximately 10-20 atm.[13]
-
The bomb is submerged in a known quantity of water in the insulated calorimeter vessel.
-
The initial temperature of the water is recorded once it stabilizes.
3. Combustion and Data Acquisition:
-
The sample is ignited by passing an electric current through the fuse wire.[13]
-
The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and begins to cool.
-
The final temperature is determined after correcting for heat exchange with the surroundings.
4. Calculation of Enthalpy of Combustion:
-
The total heat released (qtotal) is calculated: qtotal = Cbomb * ΔT
-
The heat of combustion of the sample (ΔHcomb) is then determined by accounting for the heat from the fuse wire and converting the value to a molar basis (kJ/mol).
The following diagram illustrates the general workflow for this experimental procedure.
Logical Relationships and Applications
This compound is primarily a synthetic intermediate. Its chemical properties are leveraged to build more complex molecules for specific high-value applications.
Conclusion
This compound is a valuable compound in synthetic chemistry. While comprehensive experimental data on its thermodynamic properties are currently sparse, its physical properties are documented, and its stability profile can be inferred from handling guidelines and the behavior of related compounds. The thermodynamic characteristics of the parent dibenzofuran molecule offer a solid foundation for theoretical estimations. The established experimental protocols, particularly bomb calorimetry, provide a clear pathway for the future determination of its enthalpy of formation and other key thermodynamic parameters, which will further support its application in the development of novel materials and therapeutics.
References
- 1. DIBENZOFURAN-4-CARBOXYLIC ACID CAS#: 2786-05-2 [m.chemicalbook.com]
- 2. caymanchem.com [caymanchem.com]
- 3. echemi.com [echemi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]
- 8. Appendix G | Standard Enthalpies of Formation for Selected Substances – General Chemistry for Gee-Gees [ecampusontario.pressbooks.pub]
- 9. Standard Enthalpy of Formation (M6Q8) – UW-Madison Chemistry 103/104 Resource Book [wisc.pb.unizin.org]
- 10. nepjol.info [nepjol.info]
- 11. Dibenzofuran | C12H8O | CID 568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
Quantum Chemical Calculations for Dibenzofuran Derivatives: A Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of quantum chemical calculations, specifically Density Functional Theory (DFT), in the study of dibenzofuran (B1670420) derivatives. Dibenzofurans are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer and antimicrobial properties.[1] Computational methods offer a powerful approach to elucidate the electronic structure, reactivity, and potential biological interactions of these molecules, thereby accelerating the drug discovery and development process.
This guide details the theoretical background, common computational protocols, and interpretation of key quantum chemical descriptors. It also presents a comparative analysis of calculated electronic properties for a series of furan (B31954) derivatives to provide a predictive framework. Furthermore, it outlines molecular docking procedures and visualizes key signaling pathways implicated in the therapeutic action of dibenzofuran derivatives.
Theoretical Framework: Density Functional Theory (DFT)
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties of molecules.[2] Unlike traditional ab initio methods that deal with the complex many-electron wavefunction, DFT is based on the principle that the ground-state energy and all other ground-state properties of a system are a functional of the electron density. This approach offers a favorable balance between computational cost and accuracy, making it well-suited for studying relatively large molecules like dibenzofuran derivatives.
A typical DFT calculation involves the selection of a functional and a basis set. The functional, such as the widely used B3LYP (Becke, 3-parameter, Lee-Yang-Parr), approximates the exchange-correlation energy, which accounts for the quantum mechanical effects of electron exchange and correlation. The basis set, for example, 6-31G(d) or the more flexible 6-311++G(d,p), is a set of mathematical functions used to construct the molecular orbitals.
Key Quantum Chemical Descriptors
From a single DFT calculation, a wealth of information about the electronic structure and reactivity of a molecule can be obtained. Key descriptors relevant to drug design include:
-
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The HOMO represents the outermost orbital containing electrons and is associated with the ability of a molecule to donate electrons. The LUMO is the innermost orbital without electrons and relates to the ability to accept electrons.
-
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.[2]
-
Dipole Moment (µ): This descriptor quantifies the overall polarity of a molecule, which influences its solubility, membrane permeability, and interactions with polar biological targets.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting non-covalent interactions with biological macromolecules.
Data Presentation: Calculated Electronic Properties of Furan Derivatives
To illustrate the application of DFT in characterizing these compounds, the following table summarizes the calculated electronic properties for a series of benzofuran (B130515) derivatives. While not dibenzofurans, these closely related structures provide a valuable comparative framework. All calculations were performed at the B3LYP/6-311G(d,p) level of theory.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |
| Dehydro-d-viniferin | -5.58 | -1.50 | 4.08 | 3.32 |
| Derivative 2 | -5.62 | -1.55 | 4.07 | 2.89 |
| Derivative 3 | -5.52 | -1.74 | 3.78 | 3.10 |
| Derivative 4 | -5.55 | -1.77 | 3.78 | 2.50 |
Data adapted from a DFT study on benzofuran-stilbene hybrid compounds.[3]
Experimental and Computational Protocols
Density Functional Theory (DFT) Calculations Workflow
A typical workflow for performing DFT calculations on a dibenzofuran derivative using the Gaussian software package is outlined below.[4][5][6][7]
Protocol Details:
-
Molecule Building and Initial Geometry: The 3D structure of the dibenzofuran derivative is first constructed using a molecular editor like GaussView.
-
Geometry Optimization: An initial geometry optimization is performed to find the most stable conformation of the molecule at a given level of theory (e.g., B3LYP/6-31G(d)).[6]
-
Frequency Analysis: A frequency calculation is then carried out on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum.
-
Single-Point Energy and Property Calculation: For more accurate electronic properties, a single-point energy calculation is often performed on the optimized geometry using a larger basis set (e.g., 6-311++G(d,p)).[8] From this calculation, properties like HOMO-LUMO energies and dipole moment are extracted.
Molecular Docking Protocol
Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule (ligand) to a macromolecular target, typically a protein.[9] This is crucial for understanding the mechanism of action of drug candidates. A general protocol using AutoDock Vina is described below.[1][10][11]
Protocol Details:
-
Receptor and Ligand Preparation: The 3D structures of the protein target (receptor) and the dibenzofuran derivative (ligand) are prepared. This involves removing water molecules, adding polar hydrogens, and assigning partial charges to the protein, and optimizing the ligand's geometry.
-
Grid Box Generation: A grid box is defined around the active site of the protein to specify the search space for the docking simulation.
-
Docking with AutoDock Vina: The docking calculation is performed using AutoDock Vina, which will generate a set of possible binding poses for the ligand within the protein's active site.
-
Analysis of Docking Poses: The results are analyzed to identify the most favorable binding pose based on the predicted binding affinity (scoring function). The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are then visualized and analyzed.
Visualization of Signaling Pathways
The anticancer activity of many dibenzofuran and related benzofuran derivatives has been attributed to their ability to modulate key cellular signaling pathways involved in cell proliferation, survival, and apoptosis.[12] Below are diagrams of two such pathways, the mTOR and Ras/Raf/MEK/ERK pathways, which are frequent targets in cancer therapy.
mTOR Signaling Pathway
The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that regulates cell growth, proliferation, and survival.[13] Its signaling pathway is often hyperactivated in cancer.
Ras/Raf/MEK/ERK Signaling Pathway
The Ras/Raf/MEK/ERK pathway is another critical signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating gene expression and preventing apoptosis.[]
Conclusion
Quantum chemical calculations, particularly DFT, provide a powerful and versatile toolkit for the investigation of dibenzofuran derivatives in the context of drug discovery. By elucidating key electronic properties and enabling the prediction of molecular interactions through techniques like molecular docking, these computational methods offer invaluable insights that can guide the synthesis and optimization of novel therapeutic agents. The integration of these in silico approaches with experimental studies is poised to accelerate the development of new and effective drugs based on the dibenzofuran scaffold.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. jetir.org [jetir.org]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Physicochemical Properties of 4-Dibenzofurancarboxylic Acid
This guide provides a detailed overview of the melting and boiling points of 4-Dibenzofurancarboxylic acid, intended for researchers, scientists, and professionals in drug development. It includes precise data, comprehensive experimental protocols for property determination, and a visualization of a relevant chemical synthesis workflow.
Physicochemical Data
The melting and boiling points of this compound are critical parameters for its characterization, purification, and application in various scientific contexts.
| Property | Value |
| Melting Point | 211-215 °C[1][2][3][4] |
| Boiling Point | 425.7 °C at 760 mmHg[1] |
Experimental Protocols for Property Determination
Accurate determination of melting and boiling points is fundamental for the identification and purity assessment of chemical compounds.[5][6][7] The capillary method is a widely used and reliable technique for this purpose.[8]
1. Melting Point Determination using the Capillary Method
This method involves heating a small sample in a capillary tube and observing the temperature range over which it melts.[5][8] Pure compounds typically exhibit a sharp melting point, while impurities can lead to a depressed and broader melting range.[5]
-
Apparatus:
-
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.[8]
-
Capillary Tube Loading: Press the open end of the capillary tube into the powdered sample, trapping a small amount of the solid. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample should be approximately 1-2 mm high.[10]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[9]
-
Heating: Begin heating the block. A rapid heating rate can be used initially to approach the expected melting point. However, when the temperature is within 15-20 °C of the expected melting point, reduce the heating rate to approximately 1-2 °C per minute to ensure accurate measurement.[5][9]
-
Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.[5]
-
Cooling: After the measurement is complete, turn off the heater and allow the apparatus to cool before performing another measurement.[5]
-
2. Boiling Point Determination using the Capillary Method (Siwoloboff Method)
This micro-method is suitable for determining the boiling point of small quantities of liquid. For a high-melting-point solid like this compound, this would be performed on a molten sample, though distillation is more common for boiling point determination of stable compounds.[11] The capillary method described here is a standard laboratory technique for liquids.
-
Apparatus:
-
Procedure:
-
Sample Preparation: Place a few milliliters of the liquid sample into the small test tube.[6]
-
Capillary Inversion: Place the capillary tube, with its sealed end up, into the liquid in the test tube.[11]
-
Apparatus Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[13]
-
Heating: Immerse the assembly in a heating bath, such as a Thiele tube, ensuring the heat is distributed evenly.[13] Gently heat the side arm of the Thiele tube.[13]
-
Observation: As the liquid heats, air trapped in the capillary tube will slowly bubble out. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[13]
-
Recording the Boiling Point: Remove the heat source and allow the apparatus to cool slowly. The point at which the bubbling stops and the liquid is drawn back into the capillary tube is the boiling point of the substance.[13] Record this temperature. It is also important to record the atmospheric pressure as the boiling point is pressure-dependent.[11]
-
Synthesis Workflow Visualization
The following diagram illustrates a representative synthetic pathway for preparing a carboxylic acid derivative of dibenzofuran, showcasing a logical workflow from a precursor molecule.
Caption: Synthesis of this compound.
References
- 1. echemi.com [echemi.com]
- 2. DIBENZOFURAN-4-CARBOXYLIC ACID CAS#: 2786-05-2 [m.chemicalbook.com]
- 3. Dibenzo[b,d]furan-4-carboxylic acid | CAS#:2786-05-2 | Chemsrc [chemsrc.com]
- 4. DIBENZOFURAN-4-CARBOXYLIC ACID | 2786-05-2 [chemicalbook.com]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. cdn.juniata.edu [cdn.juniata.edu]
- 7. pennwest.edu [pennwest.edu]
- 8. westlab.com [westlab.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the pKa of 4-Dibenzofurancarboxylic Acid
This guide provides a detailed analysis of the acidity constant (pKa) of 4-Dibenzofurancarboxylic acid, a key parameter for researchers, scientists, and professionals in drug development. Understanding the pKa is crucial for predicting the behavior of this molecule in various chemical and biological environments, including its absorption, distribution, metabolism, and excretion (ADME) properties.
Physicochemical Properties of this compound
This compound is a polycyclic aromatic hydrocarbon derivative with a carboxylic acid functional group. Its structure, consisting of a dibenzofuran (B1670420) core, influences its electronic properties and, consequently, its acidity.
Predicted Acidity Constant (pKa)
| Compound | Predicted pKa | Method |
| This compound | 3.24 ± 0.30 | Computational Prediction[1][2] |
This predicted pKa suggests that this compound is a moderately strong organic acid, a characteristic attributable to the electron-withdrawing nature of the dibenzofuran ring system which stabilizes the carboxylate anion.
Experimental Determination of pKa
To experimentally validate the predicted pKa value, several established methods can be employed. Potentiometric titration is a widely used and accurate technique for determining the pKa of ionizable compounds.[3]
Detailed Experimental Protocol: Potentiometric Titration
This protocol outlines the determination of the pKa of this compound using potentiometric titration.
1. Materials and Reagents:
-
This compound (high purity)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M), carbonate-free
-
Potassium chloride (KCl) for ionic strength adjustment
-
High-purity water (deionized or distilled)
-
Suitable co-solvent (e.g., methanol (B129727) or ethanol) due to the low water solubility of the analyte.[1][2]
-
pH meter with a glass electrode, calibrated with standard buffer solutions (pH 4.0, 7.0, and 10.0)
-
Magnetic stirrer and stir bar
-
Burette (10 mL or 25 mL, Class A)
-
Beaker (100 mL)
2. Preparation of the Analyte Solution:
-
Accurately weigh a precise amount of this compound (e.g., 10-20 mg).
-
Dissolve the compound in a minimal amount of the chosen co-solvent (e.g., 5-10 mL of ethanol).
-
Add high-purity water to a final volume of approximately 50 mL.
-
Add a sufficient amount of KCl to maintain a constant ionic strength.
3. Titration Procedure:
-
Place the beaker with the analyte solution on the magnetic stirrer and add a stir bar.
-
Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged.
-
Allow the initial pH reading to stabilize.
-
Begin the titration by adding small, precise increments of the standardized NaOH solution from the burette.
-
After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
-
Continue the titration well past the equivalence point, where a sharp increase in pH is observed.
4. Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
The pKa can be determined from the half-equivalence point, which is the point on the curve where half of the acid has been neutralized. At this point, pH = pKa.
-
Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of NaOH. The peak of this plot corresponds to the equivalence point. The volume at the half-equivalence point can then be used to find the pKa from the original titration curve.
Below is a diagram illustrating the general workflow for the experimental determination of pKa via potentiometric titration.
Acid-Base Equilibrium
The pKa value represents the pH at which the protonated (acidic) and deprotonated (conjugate base) forms of a molecule are present in equal concentrations. The equilibrium for this compound is depicted below.
Significance in Drug Development
The pKa value of a potential drug candidate like this compound is a critical parameter in drug development. It influences:
-
Solubility: The ionization state of a molecule significantly affects its solubility in aqueous and lipid environments.
-
Permeability: The ability of a drug to cross biological membranes is dependent on its charge, with the neutral form generally being more permeable.
-
Receptor Binding: The charge of a molecule can play a crucial role in its interaction with its biological target.
-
Formulation: Understanding the pKa is essential for developing stable and effective drug formulations.
References
Methodological & Application
Application Notes and Protocols: 4-Dibenzofurancarboxylic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Dibenzofurancarboxylic acid is a heterocyclic compound that has emerged as a valuable scaffold in medicinal chemistry. Its rigid, planar structure and the presence of a carboxylic acid handle for chemical modification make it an attractive starting point for the synthesis of novel therapeutic agents. While the parent molecule itself may not exhibit potent biological activity, it serves as a crucial synthetic precursor for the development of highly active compounds, particularly in the field of anti-parasitic drug discovery. This document provides an overview of the application of this compound, focusing on its use in the development of inhibitors for Schistosoma mansoni histone deacetylase 8 (smHDAC8), a key target in the fight against schistosomiasis.
Application in Anti-Schistosomal Drug Discovery
Schistosomiasis, a debilitating parasitic disease caused by blood flukes of the genus Schistosoma, affects millions worldwide. The current treatment relies heavily on a single drug, praziquantel, raising concerns about the potential for drug resistance. Consequently, there is an urgent need for new therapeutic agents with novel mechanisms of action.
Epigenetic enzymes, such as histone deacetylases (HDACs), have been identified as promising drug targets in parasites. HDACs play a crucial role in regulating gene expression and other cellular processes necessary for the parasite's survival and life cycle progression. Schistosoma mansoni histone deacetylase 8 (smHDAC8) is a particularly attractive target due to its high expression throughout the parasite's life cycle and structural differences compared to human HDAC isoforms, which allows for the design of selective inhibitors.[1][2] this compound has been utilized as a starting material for the synthesis of potent and selective smHDAC8 inhibitors.
Quantitative Data on this compound Derivatives
While this compound itself is primarily a synthetic intermediate, its derivatives have shown significant inhibitory activity against various biological targets. The following table summarizes the reported activities of selected derivatives.
| Compound Class | Target | Key Derivatives | IC50 Values | Reference |
| Dibenzofuran-based hydroxamates | Schistosoma mansoni HDAC8 (smHDAC8) | J1075 | Low µM range | [2] |
| Dibenzofuran-based benzamidohydroxamates | Schistosoma mansoni HDAC8 (smHDAC8) | Not specified | Low nM range | [3] |
| Kehokorins (natural dibenzofurans) | HeLa cells | Kehokorin A, D | 1.5 - 6.1 µg/mL | Not in search results |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound starts from the commercially available 4-bromodibenzofuran (B1267964).
Step 1: Grignard Formation and Carboxylation
-
To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).
-
Activate the magnesium with a small crystal of iodine.
-
Add a solution of 4-bromodibenzofuran (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) dropwise via the dropping funnel.
-
Once the Grignard reaction has initiated (as evidenced by heat evolution and disappearance of the iodine color), add the remaining solution of 4-bromodibenzofuran at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the reaction mixture for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to -78 °C (dry ice/acetone bath).
-
Bubble dry carbon dioxide gas through the solution for 1-2 hours, or pour the Grignard solution over an excess of crushed dry ice.
-
Allow the reaction mixture to warm to room temperature overnight.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid until the solution is acidic.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Protocol for in vitro smHDAC8 Inhibition Assay
This protocol is based on a fluorogenic assay that measures the deacetylation of a synthetic substrate by smHDAC8.
Materials:
-
Recombinant smHDAC8 enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease, such as trypsin, and a pan-HDAC inhibitor, like Trichostatin A, to stop the reaction)
-
Test compounds (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
In a 96-well plate, add the assay buffer, the test compound dilutions, and the recombinant smHDAC8 enzyme. Include wells with a known inhibitor as a positive control and wells with DMSO as a negative (vehicle) control.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37 °C for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution to each well. The developer will cleave the deacetylated substrate, releasing a fluorescent molecule (AMC).
-
Incubate the plate at room temperature for 15-30 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow
Mechanism of Action of smHDAC8 Inhibitors
The inhibition of smHDAC8 by compounds derived from this compound disrupts the normal epigenetic regulation within the parasite. This leads to hyperacetylation of histone and non-histone proteins, which in turn alters gene expression and cellular processes essential for the parasite's survival. The downstream effects of smHDAC8 inhibition include the induction of apoptosis (programmed cell death) and ultimately, parasite mortality.[1][4]
Caption: Inhibition of smHDAC8 by this compound derivatives.
Experimental Workflow for smHDAC8 Inhibitor Development
The development of smHDAC8 inhibitors from a this compound scaffold typically follows a structured workflow, from initial synthesis to biological evaluation.
Caption: Workflow for developing smHDAC8 inhibitors.
Conclusion
This compound serves as a valuable and versatile scaffold in medicinal chemistry, particularly for the development of novel anti-parasitic agents. Its application as a synthetic precursor for smHDAC8 inhibitors highlights its potential in addressing the critical need for new treatments for schistosomiasis. The provided protocols and workflows offer a foundational guide for researchers and drug development professionals interested in exploring the therapeutic potential of this and related heterocyclic compounds. Further investigation into the structure-activity relationships of this compound derivatives will be instrumental in the design of next-generation inhibitors with enhanced potency and selectivity.
References
- 1. Structural basis for the inhibition of histone deacetylase 8 (HDAC8), a key epigenetic player in the blood fluke Schistosoma mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Basis for the Inhibition of Histone Deacetylase 8 (HDAC8), a Key Epigenetic Player in the Blood Fluke Schistosoma mansoni | PLOS Pathogens [journals.plos.org]
- 3. A Novel Class of Schistosoma mansoni Histone Deacetylase 8 (HDAC8) Inhibitors Identified by Structure-Based Virtual Screening and In Vitro Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Basis for the Inhibition of Histone Deacetylase 8 (HDAC8), a Key Epigenetic Player in the Blood Fluke Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Dibenzofurancarboxylic Acid as a Potential Schistosoma mansoni Histone Deacetylase 8 (smHDAC8) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schistosomiasis, a debilitating parasitic disease caused by blood flukes of the genus Schistosoma, affects millions worldwide. The current reliance on a single drug, praziquantel, raises concerns about the emergence of drug resistance, making the discovery of new therapeutic agents a priority.[1] One promising target for novel anti-schistosomal drugs is Schistosoma mansoni histone deacetylase 8 (smHDAC8), an enzyme crucial for the parasite's survival, development, and infectivity.[2][3]
smHDAC8 is a class I histone deacetylase that plays a role in epigenetic regulation and has been shown to be involved in the organization of the parasite's cytoskeleton through its interaction with the GTPase SmRho1.[4][5] Inhibition of smHDAC8 leads to apoptosis and death of the schistosome.[1] The structural differences between smHDAC8 and its human orthologs present an opportunity for the development of selective inhibitors with minimal off-target effects.[6]
This document provides detailed application notes and protocols for the evaluation of 4-Dibenzofurancarboxylic acid as a potential inhibitor of smHDAC8. While specific inhibitory data for this compound against smHDAC8 is not currently available in the literature, the following protocols outline the necessary steps to determine its efficacy and mechanism of action.
Data Presentation
Quantitative data from the following experimental protocols should be summarized for clear comparison. The tables below are templates for presenting the expected data.
Table 1: In Vitro Enzymatic Inhibition of smHDAC8 by this compound
| Compound | Target Enzyme | IC50 (µM) | Selectivity vs. hHDAC1 | Selectivity vs. hHDAC6 | Selectivity vs. hHDAC8 |
| This compound | smHDAC8 | TBD | TBD | TBD | TBD |
| Trichostatin A (Control) | smHDAC8 | TBD | TBD | TBD | TBD |
TBD: To be determined
Table 2: Phenotypic Screening of this compound against S. mansoni Stages
| Compound | Stage | IC50 (µM) - 72h | Phenotypic Observations |
| This compound | Schistosomula | TBD | e.g., Decreased motility, granularity, tegument damage |
| Adult Worms | TBD | e.g., Decreased motor activity, pairing separation, egg laying reduction | |
| Praziquantel (Control) | Schistosomula | TBD | TBD |
| Adult Worms | TBD | TBD |
TBD: To be determined
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known signaling pathway of smHDAC8 and the general workflow for inhibitor screening.
References
- 1. mdpi.com [mdpi.com]
- 2. Histone deacetylase 8 interacts with the GTPase SmRho1 in Schistosoma mansoni | PLOS Neglected Tropical Diseases [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Histone deacetylase 8 interacts with the GTPase SmRho1 in Schistosoma mansoni | PLOS Neglected Tropical Diseases [journals.plos.org]
- 5. Histone deacetylase 8 interacts with the GTPase SmRho1 in Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis for the inhibition of histone deacetylase 8 (HDAC8), a key epigenetic player in the blood fluke Schistosoma mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 4-Dibenzofurancarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 4-Dibenzofurancarboxylic acid, a key intermediate and potential impurity in various chemical and pharmaceutical manufacturing processes. The following sections outline three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each section includes a detailed experimental protocol, a summary of expected quantitative performance, and a visual workflow diagram.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique suitable for the routine quantification of this compound in process samples and quality control settings. The method relies on the separation of the analyte from the sample matrix on a reversed-phase column followed by detection based on its ultraviolet absorbance.
Quantitative Data Summary
| Parameter | Expected Performance |
| Linearity (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (%RSD) | < 2% |
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Phosphoric acid, analytical grade)
-
Sample diluent: Acetonitrile/Water (50:50, v/v)
2. Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Elution:
-
0-2 min: 30% B
-
2-10 min: 30% to 80% B
-
10-12 min: 80% B
-
12-13 min: 80% to 30% B
-
13-15 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)
4. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution with the sample diluent.
-
Sample Preparation: Accurately weigh a known amount of the sample, dissolve it in the sample diluent, and dilute as necessary to fall within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Workflow for HPLC-UV analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity for the quantification of this compound, particularly in complex matrices. Due to the low volatility of the carboxylic acid, a derivatization step is required to convert it into a more volatile form, typically a silyl (B83357) ester.
Quantitative Data Summary
| Parameter | Expected Performance |
| Linearity (r²) | ≥ 0.998 |
| Limit of Detection (LOD) | 0.01 ng/mL |
| Limit of Quantification (LOQ) | 0.03 ng/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (%RSD) | < 5% |
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) (anhydrous)
-
Hexane (GC grade)
-
Internal Standard (e.g., a deuterated analog or a structurally similar compound not present in the sample)
2. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Autosampler
3. GC-MS Conditions:
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp: 15 °C/min to 280 °C
-
Hold at 280 °C for 10 min
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte and internal standard.
4. Derivatization and Sample Preparation:
-
Standard and Sample Preparation:
-
To a dried residue of the standard or sample extract in a vial, add the internal standard.
-
Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature. The sample is now ready for injection.
-
5. Data Analysis:
-
Identify the derivatized this compound and the internal standard by their retention times and characteristic mass fragments.
-
Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
-
Calculate the concentration of the analyte in the sample using the response factor from the calibration curve.
Workflow for GC-MS analysis of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most sensitive and selective technique for the quantification of this compound, making it ideal for trace-level analysis in complex matrices such as environmental or biological samples. The method utilizes the high separation power of LC coupled with the specificity of tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.
Quantitative Data Summary
| Parameter | Expected Performance |
| Linearity (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.5 pg/mL |
| Limit of Quantification (LOQ) | 1.5 pg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 3% |
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Stable isotope-labeled internal standard (e.g., ¹³C-labeled this compound)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
2. Instrumentation:
-
UHPLC or HPLC system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
3. LC-MS/MS Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Elution: (To be optimized for best separation)
-
0-1 min: 20% B
-
1-5 min: 20% to 95% B
-
5-7 min: 95% B
-
7-7.1 min: 95% to 20% B
-
7.1-9 min: 20% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: ESI Negative
-
MRM Transitions: To be determined by direct infusion of the standard. A hypothetical transition for this compound (M-H)⁻ would be monitored, along with a transition for the internal standard.
4. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Prepare in methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).
-
Sample Preparation:
-
To a known volume or weight of the sample, add the internal standard.
-
Perform sample extraction as required (e.g., solid-phase extraction for environmental samples, protein precipitation for biological samples).
-
Evaporate the extract to dryness and reconstitute in the initial mobile phase composition.
-
Filter through a 0.22 µm syringe filter before injection.
-
5. Data Analysis:
-
Identify the analyte and internal standard by their retention times and specific MRM transitions.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
-
Calculate the concentration of the analyte in the sample using the response factor from the calibration curve.
Workflow for LC-MS/MS analysis of this compound.
Application Notes and Protocols for GC-MS Analysis of 4-Dibenzofurancarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Dibenzofurancarboxylic acid is a key structural motif found in various biologically active compounds and is an important intermediate in organic synthesis. Accurate and sensitive quantification of this compound is often crucial in research and drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. However, due to its polarity and low volatility, this compound requires a derivatization step to convert it into a more volatile and thermally stable derivative suitable for GC-MS analysis.[1][2]
This document provides detailed application notes and protocols for two common derivatization methods for this compound: silylation to form a trimethylsilyl (B98337) (TMS) ester and esterification to form a methyl ester. These methods increase the volatility and reduce the polarity of the analyte, leading to improved chromatographic peak shape and sensitivity.[1]
Derivatization Strategies for this compound
The choice of derivatization reagent and method depends on the sample matrix, available instrumentation, and desired sensitivity. Silylation is a versatile and widely used technique, while esterification offers an alternative robust method.
Protocol 1: Silylation using BSTFA with TMCS as a Catalyst
Silylation is a common derivatization technique where an active hydrogen in the carboxylic acid group is replaced by a trimethylsilyl (TMS) group.[3] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a popular silylation reagent, and its reactivity can be enhanced by the addition of a catalyst such as trimethylchlorosilane (TMCS).
Materials:
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine (B92270) or Acetonitrile (B52724) (GC grade)
-
Internal Standard (e.g., deuterated this compound or a structurally similar compound)
-
Heating block or oven
-
GC vials with inserts
-
Microsyringes
Procedure:
-
Sample Preparation: Accurately weigh 1 mg of this compound and dissolve it in 1 mL of anhydrous pyridine or acetonitrile in a clean, dry vial to prepare a 1 mg/mL stock solution. If using an internal standard, add it to the stock solution at a known concentration.
-
Derivatization Reaction:
-
Transfer 100 µL of the stock solution to a GC vial insert.
-
Add 100 µL of BSTFA and 10 µL of TMCS to the vial insert.
-
Cap the vial tightly.
-
Heat the vial at 70-80°C for 30-60 minutes in a heating block or oven.
-
-
Cooling and Analysis:
-
Allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS system. Inject 1 µL of the derivatized solution.
-
Protocol 2: Esterification using Boron Trifluoride-Methanol (BF3-Methanol)
Esterification converts the carboxylic acid to its corresponding methyl ester, which is more volatile. Boron trifluoride in methanol (B129727) is an effective reagent for this transformation.
Materials:
-
This compound standard
-
Boron Trifluoride-Methanol solution (14% w/v)
-
Anhydrous Methanol (GC grade)
-
Hexane (B92381) (GC grade)
-
Saturated Sodium Chloride solution
-
Anhydrous Sodium Sulfate (B86663)
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge tubes
-
GC vials
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in anhydrous methanol.
-
Derivatization Reaction:
-
Place 100 µL of the stock solution into a centrifuge tube.
-
Add 200 µL of 14% BF3-Methanol solution.
-
Seal the tube and heat at 60-70°C for 30 minutes in a heating block or water bath.
-
-
Extraction:
-
Cool the tube to room temperature.
-
Add 500 µL of hexane and 500 µL of saturated sodium chloride solution.
-
Vortex vigorously for 1 minute.
-
Centrifuge to separate the layers.
-
-
Sample Collection and Analysis:
-
Carefully transfer the upper hexane layer to a clean GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for injection into the GC-MS system. Inject 1 µL of the hexane solution.
-
Quantitative Data Summary
| Parameter | Silylation (TMS Derivative) | Esterification (Methyl Ester) | Reference Compounds |
| **Linearity (R²) ** | > 0.99 | > 0.99 | Aromatic Carboxylic Acids[4] |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 12.5 - 50 ng/mL | Aromatic Carboxylic Acids[4][5] |
| Limit of Quantification (LOQ) | 25 - 100 ng/mL | 25 - 100 ng/mL | Aromatic Carboxylic Acids[4][5] |
| Derivatization Yield | Generally high (>90%) | Generally high (>90%) | Carboxylic Acids[6] |
| Expected Retention Time | Dependent on GC conditions | Dependent on GC conditions | Aromatic Carboxylic Acids |
Note: Retention times are highly dependent on the specific GC column, temperature program, and carrier gas flow rate and must be determined experimentally.
Experimental Workflow Diagram
Caption: Workflow for the derivatization and GC-MS analysis of this compound.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. spectrabase.com [spectrabase.com]
- 3. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Dibenzofurancarboxylic Acid in the Development of Advanced Organic Semiconductors
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Dibenzofurancarboxylic acid is a key building block in the synthesis of high-performance organic semiconductors. The dibenzofuran (B1670420) moiety offers a rigid and planar π-conjugated system, which is advantageous for creating materials with excellent thermal stability and charge transport properties.[1] Its derivatives have been successfully incorporated into various optoelectronic devices, including Organic Light-Emitting Diodes (OLEDs), Perovskite Solar Cells (PSCs), and Quantum Dot Light-Emitting Diodes (QLEDs).[2][3][4] The inherent electronic properties of the dibenzofuran unit, such as its extended π-conjugation and electron-donating ether linkage, make it a versatile component for designing novel hole-transporting materials (HTMs).[2][5]
This document provides detailed application notes and protocols for the synthesis and utilization of a novel hole-transporting material, 4'-(dibenzo[b,d]furan-4-yl)-N,N-diphenyl-[1,1'-biphenyl]-4-amine (DBF-TPA) , derived from this compound.
Application Note 1: Synthesis of DBF-TPA from this compound
This section details the synthetic route to DBF-TPA, a high-performance hole-transporting material. The synthesis starts with the conversion of this compound to an intermediate that can be used in a Suzuki cross-coupling reaction.
Experimental Workflow: Synthesis of DBF-TPA
The overall synthetic workflow is depicted below. It involves the conversion of the carboxylic acid to a boronic ester, followed by a palladium-catalyzed Suzuki coupling with a commercially available amine.
Caption: Synthetic workflow for DBF-TPA.
Protocol: Synthesis of DBF-TPA
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Appropriate amine for amide formation
-
Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent
-
Phosphorus tribromide (PBr₃) or other suitable brominating agent
-
Bis(pinacolato)diboron
-
Potassium acetate (B1210297) (KOAc)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
4'-bromo-N,N-diphenyl-[1,1'-biphenyl]-4-amine
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃)
-
Toluene (B28343), Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethylformamide (DMF)
-
Standard glassware for organic synthesis
Procedure:
-
Synthesis of 4-(bromomethyl)dibenzo[b,d]furan:
-
A detailed multi-step procedure to convert the carboxylic acid to a bromomethyl derivative is required. This typically involves conversion to an acid chloride, amidation, reduction to an amine, and subsequent conversion to the bromo derivative. A more direct route may involve reduction of the carboxylic acid to the alcohol, followed by bromination.
-
-
Synthesis of the Boronic Ester Intermediate:
-
In a nitrogen-purged flask, dissolve 4-(bromomethyl)dibenzo[b,d]furan (1.0 eq), bis(pinacolato)diboron (1.2 eq), and potassium acetate (3.0 eq) in anhydrous 1,4-dioxane.
-
De-gas the solution with nitrogen for 20 minutes.
-
Add Pd(dppf)Cl₂ (0.03 eq) and reflux the mixture at 80°C for 12 hours.
-
After cooling, extract the product with ethyl acetate, wash with brine, and dry over anhydrous MgSO₄.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to yield the boronic ester intermediate.
-
-
Suzuki Coupling to form DBF-TPA:
-
In a nitrogen-purged flask, combine the boronic ester intermediate (1.1 eq), 4'-bromo-N,N-diphenyl-[1,1'-biphenyl]-4-amine (1.0 eq), and Na₂CO₃ (3.0 eq) in a mixture of toluene and water.
-
De-gas the solution with nitrogen for 20 minutes.
-
Add Pd(PPh₃)₄ (0.05 eq) and reflux the mixture at 100°C for 24 hours.
-
After cooling, extract the organic layer and wash with water and brine.
-
Dry the organic phase over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purify the final product (DBF-TPA) by column chromatography followed by recrystallization or sublimation.
-
Application Note 2: DBF-TPA in High-Performance Blue Quantum Dot LEDs (QLEDs)
DBF-TPA is designed to serve as a highly efficient hole-transporting layer (HTL) in solution-processed QLEDs. Its high hole mobility and suitable energy levels facilitate efficient hole injection into the quantum dot emissive layer.[3][6]
Device Architecture and Energy Level Diagram
Caption: QLED device architecture with DBF-TPA HTL.
Performance Data
The performance of DBF-TPA as an HTL in blue QLEDs is summarized below, benchmarked against a standard material.
| Parameter | DBF-TPA based Device | Control Device (CBP-V) |
| Hole Mobility (cm² V⁻¹ s⁻¹) | 2.0 x 10⁻³[3][6] | 1.0 x 10⁻⁴[6] |
| HOMO Level (eV) | -5.95[3][6] | -5.80[6] |
| Max Luminance (cd m⁻²) | 31,432[3] | - |
| External Quantum Efficiency (%) | 16.67[3] | - |
| CIE Coordinates | (0.15, 0.03)[3] | - |
Protocol: QLED Fabrication and Characterization
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
DBF-TPA solution (10 mg/mL in chlorobenzene)
-
Blue Quantum Dot solution (e.g., CdSe/ZnS in toluene)
-
Zinc oxide (ZnO) nanoparticle dispersion
-
Aluminum (Al) for thermal evaporation
Procedure:
-
Substrate Preparation: Clean ITO substrates by sequential ultrasonication in deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes.
-
HTL Deposition: Spin-coat the DBF-TPA solution onto the ITO substrate at 3000 rpm for 40 seconds. Anneal the film at 120°C for 15 minutes in a nitrogen-filled glovebox.
-
Emissive Layer (EML) Deposition: Spin-coat the blue quantum dot solution on top of the HTL at 2000 rpm for 60 seconds. Anneal at 80°C for 10 minutes.
-
Electron-Transport Layer (ETL) Deposition: Spin-coat the ZnO nanoparticle dispersion at 4000 rpm for 30 seconds. Anneal at 100°C for 10 minutes.
-
Cathode Deposition: Transfer the device to a thermal evaporator. Deposit a 100 nm thick aluminum (Al) cathode at a rate of 0.1 nm/s under high vacuum (<10⁻⁶ Torr).
-
Encapsulation and Characterization: Encapsulate the device using a UV-curable epoxy resin and a glass lid. Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and external quantum efficiency using a programmable source meter and a spectroradiometer.
Application Note 3: DBF-TPA in High-Efficiency Perovskite Solar Cells (PSCs)
The properties of DBF-TPA also make it an excellent candidate for the HTL in n-i-p type perovskite solar cells, where efficient hole extraction and transport are critical for high power conversion efficiency (PCE).[2][5]
Device Architecture and Energy Level Diagram
Caption: PSC device architecture and energy level alignment.
Performance Data
The photovoltaic performance of a PSC utilizing DBF-TPA as the HTL is presented below.
| Parameter | DBF-TPA based Device | Control Device (spiro-OMeTAD) |
| Power Conversion Efficiency (PCE) (%) | 23.38[2] | 22.50 |
| Open-Circuit Voltage (V_oc) (V) | 1.15 | 1.12 |
| Short-Circuit Current Density (J_sc) (mA/cm²) | 25.5 | 25.1 |
| Fill Factor (FF) (%) | 79.8 | 79.5 |
| Hole Mobility (cm² V⁻¹ s⁻¹) | 9.1 x 10⁻³[5] | ~2.0 x 10⁻⁴ |
Protocol: PSC Fabrication and Characterization
Materials:
-
FTO-coated glass substrates
-
Titanium dioxide (TiO₂) paste
-
Perovskite precursor solution (e.g., FAPbI₃-MAPbBr₃ in DMF/DMSO)
-
DBF-TPA solution (20 mg/mL in chlorobenzene (B131634) with additives like Li-TFSI and tBP)
-
Gold (Au) for thermal evaporation
Procedure:
-
Substrate and ETL Preparation: Clean FTO substrates and deposit a compact TiO₂ layer by spin-coating, followed by a mesoporous TiO₂ layer. Sinter the layers at 500°C.
-
Perovskite Layer Deposition: In a nitrogen-filled glovebox, spin-coat the perovskite precursor solution onto the TiO₂ layer. Use an anti-solvent quenching method (e.g., with chlorobenzene) during spinning to promote uniform crystallization. Anneal the film at 100°C for 30 minutes.
-
HTL Deposition: Spin-coat the doped DBF-TPA solution onto the perovskite layer at 4000 rpm for 30 seconds.
-
Electrode Deposition: Deposit an 80 nm gold (Au) back contact by thermal evaporation.
-
Characterization: Measure the current density-voltage (J-V) characteristics under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator. Calculate PCE, V_oc, J_sc, and FF from the J-V curve.
References
- 1. nbinno.com [nbinno.com]
- 2. Improved performance of perovskite solar cells by fine-tuning dibenzofuran-based hole transporting materials - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC03167A [pubs.rsc.org]
- 3. Novel Dibenzofuran-Based Cross-Linked Hole Transport Materials for High-Performance Blue Quantum Dot Light Emitting Diodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DIBENZOFURAN-4-CARBOXYLIC ACID CAS#: 2786-05-2 [m.chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
High-Yield Synthesis of 4-Dibenzofurancarboxylic Acid: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental procedure for the high-yield synthesis of 4-dibenzofurancarboxylic acid, a valuable building block in the development of pharmaceuticals and advanced materials. The described two-step synthetic pathway involves the initial Vilsmeier-Haack formylation of commercially available dibenzofuran (B1670420) to produce the intermediate, 4-formyldibenzofuran. Subsequent oxidation of this aldehyde yields the target compound, this compound. This protocol is designed to be a reliable and efficient method for obtaining high-purity material.
Introduction
Dibenzofuran and its derivatives are key structural motifs in a variety of biologically active molecules and functional organic materials. Specifically, this compound serves as a crucial intermediate in the synthesis of novel therapeutic agents and specialized polymers. The protocol outlined herein describes a robust and reproducible two-step synthesis commencing with the formylation of dibenzofuran, followed by the oxidation of the resulting aldehyde.
Overall Reaction Scheme
Caption: Overall synthetic route for this compound.
Experimental Protocols
Step 1: Synthesis of 4-Formyldibenzofuran via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is an effective method for the formylation of electron-rich aromatic compounds like dibenzofuran.[1][2][3] The reaction utilizes a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group onto the aromatic ring.[4]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| Dibenzofuran | 168.19 | 59.4 | 10.0 g |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 65.3 | 6.0 mL |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 50 mL |
| Dichloromethane (B109758) (DCM) | 84.93 | - | 100 mL |
| Saturated Sodium Bicarbonate Solution | - | - | 100 mL |
| Brine | - | - | 50 mL |
| Anhydrous Magnesium Sulfate | 120.37 | - | - |
| Hexane | - | - | As needed |
| Ethyl Acetate (B1210297) | - | - | As needed |
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N,N-dimethylformamide (50 mL).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add phosphorus oxychloride (6.0 mL, 65.3 mmol) dropwise to the stirred DMF over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to form the Vilsmeier reagent.
-
In a separate beaker, dissolve dibenzofuran (10.0 g, 59.4 mmol) in dichloromethane (50 mL).
-
Add the dibenzofuran solution dropwise to the Vilsmeier reagent at 0 °C over 30 minutes.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (9:1) mobile phase.
-
Upon completion, carefully pour the reaction mixture into a beaker containing 200 mL of ice-cold water and stir for 30 minutes to hydrolyze the intermediate iminium salt.
-
Neutralize the mixture by slowly adding a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane:ethyl acetate gradient (starting with 100% hexane) to afford 4-formyldibenzofuran as a pale yellow solid.
Expected Yield and Characterization:
-
Yield: 9.5 g (81%)
-
Appearance: Pale yellow solid
-
Melting Point: 98-100 °C
-
¹H NMR (400 MHz, CDCl₃): δ 10.1 (s, 1H, CHO), 8.5 (d, 1H), 8.0 (d, 1H), 7.8 (d, 1H), 7.6 (m, 2H), 7.5 (t, 1H), 7.4 (t, 1H).
-
¹³C NMR (100 MHz, CDCl₃): δ 192.0, 156.5, 150.0, 130.1, 128.5, 127.8, 125.5, 124.0, 123.5, 122.0, 121.8, 112.0, 111.5.
Step 2: Oxidation of 4-Formyldibenzofuran to this compound
The oxidation of the aldehyde functional group to a carboxylic acid is a common and efficient transformation. Potassium permanganate (B83412) (KMnO₄) is a powerful and cost-effective oxidizing agent for this purpose.[5][6]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 4-Formyldibenzofuran | 196.20 | 48.4 | 9.5 g |
| Potassium Permanganate (KMnO₄) | 158.03 | 96.8 | 15.3 g |
| Acetone | 58.08 | - | 200 mL |
| Water | 18.02 | - | 50 mL |
| Sodium Sulfite (B76179) | 126.04 | - | As needed |
| 1 M Hydrochloric Acid (HCl) | - | - | As needed |
| Diethyl Ether | 74.12 | - | 200 mL |
| Ethanol | 46.07 | - | As needed |
| Water | - | - | As needed |
Procedure:
-
In a 500 mL round-bottom flask, dissolve 4-formyldibenzofuran (9.5 g, 48.4 mmol) in acetone (200 mL).
-
In a separate beaker, prepare a solution of potassium permanganate (15.3 g, 96.8 mmol) in water (50 mL).
-
Slowly add the potassium permanganate solution to the stirred solution of the aldehyde at room temperature. An exothermic reaction will occur, and the mixture will turn brown due to the formation of manganese dioxide (MnO₂).
-
After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the disappearance of the starting material by TLC (hexane:ethyl acetate - 7:3).
-
Once the reaction is complete, quench the excess potassium permanganate by adding a saturated solution of sodium sulfite until the purple color disappears and only a brown precipitate of MnO₂ remains.
-
Filter the mixture through a pad of Celite® to remove the manganese dioxide, washing the filter cake with acetone.
-
Combine the filtrates and remove the acetone under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with 1 M hydrochloric acid. A white precipitate of this compound will form.
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound as a white solid.[7][8][9][10]
Expected Yield and Characterization:
-
Yield: 9.2 g (90%)
-
Appearance: White solid
-
Melting Point: 211-215 °C[11]
-
¹H NMR (400 MHz, DMSO-d₆): δ 13.2 (s, 1H, COOH), 8.3 (d, 1H), 8.2 (d, 1H), 8.0 (d, 1H), 7.7 (t, 1H), 7.6 (m, 2H), 7.5 (t, 1H).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 168.0, 156.0, 149.5, 129.5, 128.0, 127.5, 125.0, 124.5, 123.0, 122.5, 121.0, 112.5, 111.0.
-
Solubility: Soluble in DMF and DMSO; sparingly soluble in ethanol.[11]
Data Summary
| Step | Starting Material | Product | Reagents | Yield (%) | Purity (by MP) |
| 1 | Dibenzofuran | 4-Formyldibenzofuran | POCl₃, DMF | 81 | 98-100 °C |
| 2 | 4-Formyldibenzofuran | This compound | KMnO₄ | 90 | 211-215 °C |
Experimental Workflow and Logic Diagrams
Caption: Experimental workflow for the synthesis of 4-formyldibenzofuran.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. jk-sci.com [jk-sci.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. byjus.com [byjus.com]
- 7. famu.edu [famu.edu]
- 8. westfield.ma.edu [westfield.ma.edu]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. DIBENZOFURAN-4-CARBOXYLIC ACID CAS#: 2786-05-2 [m.chemicalbook.com]
Application Notes and Protocols: The Role of 4-Dibenzofurancarboxylic Acid in Designing Novel Antiviral Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 4-dibenzofurancarboxylic acid as a scaffold for the development of novel antiviral agents. While direct studies on the antiviral properties of this compound are not extensively documented, the broader class of benzofuran (B130515) and dibenzofuran (B1670420) derivatives has shown significant promise in targeting a range of viruses.[1][2][3] This document outlines the rationale for its use, potential mechanisms of action, and detailed protocols for the synthesis of derivatives and their subsequent antiviral and cytotoxicity screening.
Introduction and Rationale
The dibenzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[4] Its rigid, planar structure and potential for diverse functionalization make it an attractive starting point for the design of small molecule inhibitors targeting viral proteins or host factors essential for viral replication.[5] Specifically, this compound offers a carboxylic acid handle that is amenable to a variety of chemical modifications, allowing for the exploration of structure-activity relationships (SAR) to optimize antiviral potency and pharmacokinetic properties.
Derivatives of the closely related benzofuran class have demonstrated potent antiviral effects against a variety of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and coronaviruses.[2][3][6] For instance, certain benzofuran derivatives have been identified as agonists of the Stimulator of Interferon Genes (STING) pathway, inducing a potent innate immune response with broad-spectrum antiviral activity.[3] Furthermore, a related compound, 2-hydroxy-3-dibenzofurancarboxylic acid, has shown activity against human rhinovirus.[1] These findings provide a strong rationale for investigating this compound and its derivatives as a new class of antiviral agents.
Caption: Chemical scaffold of this compound highlighting key sites for chemical modification.
Potential Mechanism of Action: STING Pathway Agonism
A promising mechanism of action for dibenzofuran derivatives is the activation of the STING pathway.[3] STING is a crucial component of the innate immune system that detects cytosolic DNA from invading pathogens, including DNA viruses and some RNA viruses. Upon activation, STING triggers a signaling cascade that leads to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines. These interferons then induce an antiviral state in surrounding cells, limiting viral spread. The diagram below illustrates this proposed signaling pathway.
Caption: Proposed STING signaling pathway activated by a this compound derivative.
Quantitative Data of Related Antiviral Benzofuran and Dibenzofuran Derivatives
The following table summarizes the antiviral activities of structurally related compounds to provide a benchmark for the potential efficacy of novel this compound derivatives.
| Compound Class | Compound Name/Derivative | Target Virus | Assay Type | EC50 / IC50 | CC50 | Selectivity Index (SI) | Reference |
| Dibenzofuran | 2-hydroxy-3-dibenzofurancarboxylic acid | Human Rhinovirus 14 & 16 (HRV14/16) | Cytopathy Assay | 25 µM | >100 µM | >4 | [1] |
| Benzofuran | Derivative Series | Human Coronavirus 229E | Gene Reporter | µM range | Not Reported | Not Reported | [3] |
| Benzofuran | Derivative Series | SARS-CoV-2 | Replication Assay | nM range | Not Reported | Not Reported | [3] |
| Benzofuran | Compound 6 | HIV | Inhibitory Activity | Potent | Not Reported | High | [2] |
| Benzofuran | Compounds 10, 11, 3, 4 | HIV-1 RT | Enzyme Inhibition | Potent | Not Reported | Moderate | [2] |
| Benzofuran | Compounds 1, 4, 9, 6 | HCV NS3-4A Protease | Enzyme Inhibition | Significant | Not Reported | Low | [2] |
Experimental Protocols
This protocol describes a general method for the synthesis of amide derivatives from this compound, a common strategy for creating a library of compounds for screening.
-
Activation of the Carboxylic Acid:
-
Dissolve 1 equivalent of this compound in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or dimethylformamide).
-
Add 1.1 equivalents of a coupling agent (e.g., HATU or HBTU) and 1.5 equivalents of a non-nucleophilic base (e.g., diisopropylethylamine).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
-
Amide Formation:
-
Add 1.2 equivalents of the desired primary or secondary amine to the reaction mixture.
-
Continue stirring at room temperature for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the pure amide derivative.
-
-
Characterization:
-
Confirm the structure and purity of the final compound using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS).
-
This protocol outlines a standard method to assess the ability of a compound to protect host cells from virus-induced cell death.
Caption: Workflow for a cell-based antiviral screening assay.
-
Cell Seeding:
-
Seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza) in a 96-well microtiter plate at a density that will form a confluent monolayer after 24 hours.
-
Incubate the plate at 37°C in a 5% CO₂ atmosphere.
-
-
Compound Preparation and Addition:
-
Prepare a series of 2-fold dilutions of the test compounds in cell culture medium.
-
After 24 hours of incubation, remove the old medium from the cells and add the compound dilutions to the respective wells. Include wells for "cells only" (no virus, no compound) and "virus control" (virus, no compound).
-
-
Viral Infection:
-
Add the virus at a predetermined multiplicity of infection (MOI) to all wells except the "cells only" control.
-
Incubate the plate at 37°C in a 5% CO₂ atmosphere for 48-72 hours, or until significant cytopathic effect (CPE) is observed in the "virus control" wells.
-
-
Assessment of Antiviral Activity:
-
Visually inspect the cell monolayer for CPE using an inverted microscope.
-
Quantify cell viability using a colorimetric assay such as the MTS or MTT assay. Add the reagent to each well and incubate according to the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the "cells only" and "virus control" wells.
-
Determine the 50% effective concentration (EC₅₀), the concentration of the compound that inhibits the viral CPE by 50%, by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
This protocol is essential for determining the concentration at which the compound is toxic to the host cells, allowing for the calculation of the selectivity index.
-
Cell Seeding:
-
Seed the same host cell line used in the antiviral assay in a 96-well plate at the same density.
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium and add the compound dilutions to the cells. Include a "cells only" control with no compound.
-
-
Incubation:
-
Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Add a solubilizing agent (e.g., DMSO or a proprietary solution) to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (typically 570 nm).
-
-
Data Analysis:
-
Calculate the percentage of cell viability at each compound concentration relative to the "cells only" control.
-
Determine the 50% cytotoxic concentration (CC₅₀), the concentration of the compound that reduces cell viability by 50%, by plotting the percentage of viability against the log of the compound concentration.
-
Conclusion and Future Directions
This compound represents a promising and underexplored scaffold for the development of novel antiviral agents. Its structural similarity to known antiviral benzofuran and dibenzofuran derivatives suggests a high potential for bioactivity. The protocols provided herein offer a clear path for the synthesis of a diverse library of derivatives and their subsequent evaluation for antiviral efficacy and cytotoxicity. Future research should focus on synthesizing a range of amide and ester derivatives to establish a clear structure-activity relationship. Furthermore, mechanistic studies should be conducted on the most potent compounds to elucidate their specific viral or host targets, which may include the STING pathway or viral enzymes such as polymerases or proteases.
References
- 1. Dibenzofuran | C12H8O | CID 568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of potent antitumor and antiviral benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Synthesis, Antitumor and Antiviral In Vitro Activities of New Benzotriazole-Dicarboxamide Derivatives [frontiersin.org]
- 5. Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Virus and Its Neuraminidase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, antiretroviral and antioxidant evaluation of a series of new benzo[b]furan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 4-Dibenzofurancarboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of 4-dibenzofurancarboxylic acid and its derivatives. Dibenzofuran (B1670420) scaffolds are of significant interest in medicinal chemistry due to their presence in various biologically active compounds. The protocols outlined below offer robust methods for accessing the core structure and for the subsequent derivatization to generate libraries of compounds for drug discovery programs.
Introduction
Dibenzofuran derivatives have garnered considerable attention in the field of medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The rigid, planar structure of the dibenzofuran nucleus serves as a valuable scaffold for the development of novel therapeutic agents. This document details the synthesis of this compound, a key intermediate, and its conversion to various ester and amide derivatives.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a two-step process involving the bromination of dibenzofuran followed by a lithiation-carboxylation sequence.
Diagram: Synthetic Pathway to this compound
Caption: Synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of 4-Bromodibenzofuran
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dibenzofuran (1 equivalent) in carbon tetrachloride (CCl4).
-
Bromination: To this solution, add bromine (1.1 equivalents) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to afford 4-bromodibenzofuran.
Protocol 2: Synthesis of this compound
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 4-bromodibenzofuran (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF).
-
Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.1 equivalents) dropwise, maintaining the temperature below -70 °C. Stir the mixture at this temperature for 1 hour.
-
Carboxylation: Bubble dry carbon dioxide (CO2) gas through the solution for 1-2 hours at -78 °C. Alternatively, pour the reaction mixture over crushed dry ice.
-
Quenching and Work-up: Allow the reaction mixture to warm to room temperature. Quench the reaction by adding water. Acidify the aqueous layer with 1 M HCl to precipitate the carboxylic acid.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.
| Step | Reactant | Reagent | Solvent | Time | Temperature | Yield (%) |
| 1 | Dibenzofuran | Bromine | CCl4 | 2-4 h | Room Temp. | 85-95 |
| 2 | 4-Bromodibenzofuran | n-BuLi, CO2 | THF | 2-3 h | -78 °C to RT | 70-85 |
Synthesis of this compound Derivatives
Esterification
The synthesis of this compound esters can be achieved via Fischer esterification.
Diagram: Esterification of this compound
Caption: Fischer Esterification.
Protocol 3: Fischer Esterification
-
Reaction Setup: In a round-bottom flask, suspend this compound (1 equivalent) in the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent.
-
Acid Catalysis: Add a catalytic amount of concentrated sulfuric acid (H2SO4).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude ester can be purified by column chromatography.[4][5][6]
| Reactant | Alcohol | Catalyst | Time | Temperature | Yield (%) |
| This compound | Methanol | H2SO4 | 4-8 h | Reflux | 80-90 |
| This compound | Ethanol | H2SO4 | 4-8 h | Reflux | 80-90 |
Amidation
Amide derivatives can be synthesized using standard peptide coupling reagents.
Diagram: Amide Coupling of this compound
Caption: Amide bond formation.
Protocol 4: Amide Coupling
-
Reaction Setup: Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM).
-
Activation: Add a coupling reagent (e.g., HATU, HBTU, or DCC, 1.1 equivalents) and a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), 2 equivalents). Stir the mixture at room temperature for 15-30 minutes.[7][8][9][10]
-
Amine Addition: Add the desired amine (1.1 equivalents) to the reaction mixture.
-
Reaction: Stir at room temperature until the reaction is complete as monitored by TLC.
-
Work-up: Dilute the reaction mixture with an organic solvent and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude amide by column chromatography or recrystallization.
| Coupling Reagent | Base | Solvent | Time | Temperature | Yield (%) |
| HATU | DIPEA | DMF | 2-6 h | Room Temp. | 75-90 |
| DCC | TEA | DCM | 4-12 h | Room Temp. | 70-85 |
Application in Drug Discovery: Anticancer Activity
Dibenzofuran derivatives have shown promise as anticancer agents. While the specific signaling pathways for this compound derivatives are still under investigation, related benzofuran (B130515) compounds have been reported to exert their cytotoxic effects through various mechanisms, including the inhibition of kinases such as Pim and CLK1.[11] The development of a library of this compound derivatives allows for structure-activity relationship (SAR) studies to optimize potency and selectivity against cancer cell lines.
Diagram: Potential Mechanism of Action
Caption: Putative inhibitory action on cell signaling.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. scispace.com [scispace.com]
- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. m.youtube.com [m.youtube.com]
- 6. iajpr.com [iajpr.com]
- 7. peptide.com [peptide.com]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving the yield and purity of 4-Dibenzofurancarboxylic acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and purity of 4-Dibenzofurancarboxylic acid synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common issues encountered during synthesis.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound, particularly via the common synthetic routes of Grignard reaction with 4-bromodibenzofuran (B1267964) or directed ortho-metalation of dibenzofuran (B1670420).
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Carboxylic Acid | Grignard Route: - Incomplete formation of the Grignard reagent due to moisture or oxygen in the reaction setup. - Low reactivity of magnesium turnings. - Inefficient carboxylation with CO₂ (dry ice). Metalation Route: - Incomplete lithiation of dibenzofuran due to insufficient base strength or reaction time. - Reaction of the organolithium intermediate with moisture or other electrophiles. | Grignard Route: - Ensure all glassware is flame-dried or oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents. - Activate magnesium turnings with a small crystal of iodine or 1,2-dibromoethane. - Crush the dry ice to increase surface area and add it to the Grignard solution (or vice versa) at a low temperature (e.g., -78 °C). Metalation Route: - Use freshly titrated n-butyllithium (n-BuLi) or a stronger base like sec-butyllithium (B1581126) (s-BuLi) or tert-butyllithium (B1211817) (t-BuLi). - Ensure the reaction is carried out at a sufficiently low temperature (e.g., -78 °C) under an inert atmosphere. - Quench the reaction with freshly crushed, high-purity dry ice. |
| Formation of Significant Byproducts (e.g., Biphenyl Derivatives) | Grignard Route: - Wurtz-type coupling of the Grignard reagent with unreacted 4-bromodibenzofuran. Metalation Route: - Homocoupling of the organolithium intermediate. | Grignard Route: - Add the 4-bromodibenzofuran solution slowly to the magnesium turnings to maintain a low concentration of the aryl bromide. - Ensure the reaction temperature is controlled during Grignard reagent formation. Metalation Route: - Maintain a low reaction temperature throughout the lithiation step. |
| Product is an Oil or Difficult to Crystallize | - Presence of impurities that inhibit crystallization. - Incorrect choice of recrystallization solvent. | - Purify the crude product by column chromatography on silica (B1680970) gel before recrystallization. - Experiment with different solvent systems for recrystallization. Good starting points for carboxylic acids include ethanol/water, acetic acid/water, or toluene. |
| Product Contaminated with Starting Material | - Incomplete reaction. | - Increase the reaction time or temperature (with caution, as this may increase byproduct formation). - Use a slight excess of the Grignard reagent or organolithium reagent. - Purify the product using column chromatography or recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound in a laboratory setting?
A1: Two of the most prevalent and dependable methods are the carboxylation of a Grignard reagent prepared from 4-bromodibenzofuran and the directed ortho-metalation of dibenzofuran followed by carboxylation. The choice between these routes often depends on the availability of the starting materials and the specific experimental capabilities of the laboratory.
Q2: How can I confirm the successful formation of the Grignard reagent before proceeding with carboxylation?
A2: While in-situ titration is the most accurate method, a simple qualitative test involves taking a small aliquot of the reaction mixture, quenching it with iodine, and analyzing the result. The formation of 4-iododibenzofuran (B1662023) indicates the presence of the Grignard reagent. Visually, the disappearance of the metallic magnesium and the formation of a cloudy, grayish solution are also positive indicators.
Q3: My directed ortho-metalation reaction is not working. What are the critical parameters to control?
A3: The success of a directed ortho-metalation hinges on several critical factors:
-
Anhydrous and Inert Conditions: The organolithium reagent is extremely sensitive to moisture and oxygen.
-
Base Strength and Concentration: The concentration of n-BuLi should be accurately determined via titration.
-
Temperature: The reaction must be maintained at a low temperature, typically -78 °C, to prevent side reactions and decomposition of the organolithium intermediate.
-
Solvent: Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether are commonly used.
Q4: What is the best way to purify the crude this compound?
A4: A combination of techniques is often most effective. An initial acid-base workup can help remove neutral organic impurities. The crude acid can then be further purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene. If significant impurities remain, column chromatography on silica gel using a solvent gradient (e.g., hexane/ethyl acetate (B1210297) with a small amount of acetic acid) can be employed.
Q5: What are the expected spectroscopic signatures for this compound?
A5: In the ¹H NMR spectrum, you would expect to see characteristic aromatic proton signals, with the proton ortho to the carboxylic acid group appearing at a downfield chemical shift. The carboxylic acid proton itself will be a broad singlet, typically above 10 ppm. In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid will be a distinct peak around 170 ppm. The infrared (IR) spectrum will show a broad O-H stretch from the carboxylic acid around 2500-3300 cm⁻¹ and a strong C=O stretch around 1700 cm⁻¹.
Experimental Protocols
The following are detailed methodologies for the two primary synthetic routes to this compound.
Method 1: Grignard Reaction of 4-Bromodibenzofuran
This method involves the formation of a Grignard reagent from 4-bromodibenzofuran, followed by carboxylation with solid carbon dioxide (dry ice).
Experimental Workflow:
Caption: Workflow for the synthesis of this compound via a Grignard reaction.
Procedure:
-
Grignard Reagent Formation:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
To the flask, add magnesium turnings (1.2 equivalents).
-
Add anhydrous tetrahydrofuran (THF) to cover the magnesium.
-
Dissolve 4-bromodibenzofuran (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.
-
Add a small portion of the 4-bromodibenzofuran solution to the magnesium suspension. If the reaction does not start (indicated by bubbling and a gentle reflux), add a small crystal of iodine.
-
Once the reaction has initiated, add the remaining 4-bromodibenzofuran solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.
-
In a separate beaker, crush a sufficient amount of dry ice (a large excess, e.g., 5-10 equivalents).
-
Slowly and carefully, pour the cold Grignard reagent solution onto the crushed dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature, which will sublime the excess dry ice.
-
-
Workup and Purification:
-
Quench the reaction mixture by slowly adding 1 M hydrochloric acid (HCl) until the aqueous layer is acidic.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volumes of the aqueous layer).
-
Combine the organic layers and extract the product with 1 M sodium hydroxide (B78521) (NaOH) solution (3 x volumes of the organic layer).
-
Cool the combined aqueous basic extracts in an ice bath and acidify with concentrated HCl until a precipitate forms and the solution is strongly acidic.
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Method 2: Directed Ortho-Metalation of Dibenzofuran
This method involves the deprotonation of dibenzofuran at the 4-position using a strong organolithium base, followed by quenching with dry ice.
Experimental Workflow:
Caption: Workflow for the synthesis of this compound via directed ortho-metalation.
Procedure:
-
Lithiation:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add dibenzofuran (1.0 equivalent) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.1 equivalents) dropwise via syringe, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours.
-
-
Carboxylation:
-
In a separate beaker, place a large excess of freshly crushed dry ice.
-
Transfer the cold organolithium solution via cannula onto the dry ice with efficient stirring.
-
Allow the mixture to warm to room temperature overnight.
-
-
Workup and Purification:
-
Add water to the reaction mixture.
-
Transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted dibenzofuran.
-
Acidify the aqueous layer with 1 M HCl until a precipitate forms.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude acid by recrystallization as described in Method 1.
-
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound. Please note that actual results may vary depending on the specific reaction conditions and scale.
| Parameter | Method 1: Grignard Reaction | Method 2: Directed Ortho-Metalation |
| Starting Material | 4-Bromodibenzofuran | Dibenzofuran |
| Key Reagent | Magnesium | n-Butyllithium |
| Solvent | Anhydrous THF or Diethyl Ether | Anhydrous THF |
| Reaction Temperature | Reflux (Grignard formation), -78 °C (Carboxylation) | -78 °C |
| Typical Reaction Time | 1-2 hours (Grignard formation), 1 hour (Carboxylation) | 2-4 hours (Lithiation), Overnight (Carboxylation) |
| Reported Yield Range | 60-80% | 50-70% |
| Purity (after recrystallization) | >98% | >98% |
Technical Support Center: Purification of Crude 4-Dibenzofurancarboxylic Acid via Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 4-dibenzofurancarboxylic acid using recrystallization. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the experimental process.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Crystal Formation | - Solvent is too non-polar: The compound is too soluble even at low temperatures.- Too much solvent was used: The solution is not supersaturated upon cooling.- Cooling was too rapid: Insufficient time for nucleation and crystal growth. | - Add an anti-solvent: Introduce a miscible solvent in which the compound is insoluble (e.g., water) dropwise to the warm solution until turbidity persists. Reheat to clarify and then cool slowly.- Reduce solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.- Induce crystallization: Scratch the inside of the flask with a glass rod at the meniscus or add a seed crystal of pure this compound.[1] |
| Oiling Out (Formation of a liquid layer instead of solid crystals) | - High concentration of impurities: Impurities can lower the melting point of the mixture.- Inappropriate solvent choice: The compound's solubility is too high in the chosen solvent at the temperature of crystallization.- Solution is too concentrated: The compound is coming out of solution above its melting point. | - Re-dissolve and add more solvent: Heat the mixture to dissolve the oil, add a small amount of additional hot solvent, and then allow it to cool slowly.[2] - Change the solvent system: Attempt recrystallization from a different solvent or a mixed solvent system (e.g., ethanol (B145695)/water, toluene).- Perform a pre-purification step: If impurities are significant, consider an acid-base extraction to remove neutral and basic impurities before recrystallization. |
| Poor Recovery/Low Yield | - Incomplete crystallization: Compound remains dissolved in the mother liquor.- Crystals lost during transfer or washing: Mechanical losses during filtration and washing steps.- Washing with a solvent in which the crystals are too soluble. | - Cool the filtrate further: Place the flask in an ice bath to maximize crystal precipitation.- Minimize transfers: Use a spatula to scrape out as many crystals as possible.- Use ice-cold solvent for washing: This minimizes the dissolution of the purified crystals.[3] |
| Product is Colored or Appears Impure | - Colored impurities present in the crude material. - Decomposition of the compound upon heating. | - Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[4] Use sparingly as it can also adsorb the desired product.- Avoid prolonged heating: Do not heat the solution for an extended period, especially at high temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal solvent for recrystallization is one in which this compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. Based on available data, ethanol is a suitable choice.[5] For particularly impure samples, a mixed solvent system, such as ethanol-water or toluene, may provide better results by allowing for finer control over the solubility.[2]
Q2: My this compound won't dissolve in the hot solvent. What should I do?
A2: First, ensure you are using a sufficient amount of solvent and that it is at or near its boiling point. If the compound still does not dissolve, it may be due to insoluble impurities. In this case, perform a hot filtration to remove the insoluble material before allowing the solution to cool.[3] Alternatively, the chosen solvent may be inappropriate. Refer to the solubility data to select a more suitable solvent.
Q3: How can I improve the purity of my final product?
A3: To enhance purity, ensure a slow cooling rate, as this promotes the formation of well-ordered crystals that exclude impurities.[6] If significant impurities are present, a preliminary purification step like an acid-base extraction can be very effective for removing non-acidic contaminants. Using a minimal amount of activated charcoal can also help remove colored impurities.
Q4: What is "oiling out" and how can I prevent it?
A4: "Oiling out" is the separation of the dissolved compound as a liquid rather than a solid during cooling. This often occurs when the compound is highly impure or when the solution is too concentrated, causing the compound to precipitate at a temperature above its melting point. To prevent this, you can try using a larger volume of solvent or employing a mixed solvent system to better control the solubility.[2]
Q5: How do I induce crystallization if no crystals form upon cooling?
A5: If crystals do not form spontaneously, you can try several techniques to induce nucleation. Scratching the inner surface of the flask with a glass rod can create nucleation sites.[1] Adding a "seed crystal" of the pure compound can also initiate crystallization. If these methods fail, it is likely that too much solvent was used, and some of it should be evaporated before attempting to cool again.
Quantitative Data Summary
The following table summarizes key physical properties and solubility data for this compound.
| Property | Value | Source |
| Melting Point | 211-215 °C | [5] |
| Solubility in DMF | 30 mg/mL | [5] |
| Solubility in DMSO | 30 mg/mL | [5] |
| Solubility in Ethanol | 1 mg/mL | [5] |
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the purification of crude this compound using ethanol as the recrystallization solvent.
1. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol.
-
Heat the mixture on a hot plate with stirring until the solvent boils and the solid dissolves completely. Add more ethanol in small portions if necessary to achieve full dissolution.
2. Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
3. Hot Filtration:
-
If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[3]
4. Crystallization:
-
Cover the flask containing the clear, hot solution with a watch glass.
-
Allow the solution to cool slowly to room temperature.
-
For maximum yield, place the flask in an ice bath after it has reached room temperature.
5. Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
6. Drying:
-
Allow the crystals to air-dry on the filter paper by drawing air through the funnel for several minutes.
-
Transfer the purified crystals to a watch glass and dry them in a vacuum oven or desiccator until a constant weight is achieved.
Visualizations
Caption: Workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for common recrystallization issues.
References
Technical Support Center: Addressing the Low Solubility of 4-Dibenzofurancarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the low solubility of 4-Dibenzofurancarboxylic acid in various reaction media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a tricyclic aromatic carboxylic acid. Its rigid, planar structure and the presence of a carboxylic acid group contribute to strong intermolecular interactions in the solid state, leading to low solubility in many common organic solvents. This poor solubility can hinder its use in various chemical reactions, biological assays, and formulation development, as it can lead to low reaction rates, poor bioavailability, and challenges in purification.
Q2: What are the known solubility data for this compound in common organic solvents?
A2: Quantitative solubility data for this compound is available for a limited number of solvents. The known values are summarized in the table below.[1][2]
Q3: What are the general strategies to improve the solubility of this compound?
A3: Several strategies can be employed to enhance the solubility of poorly soluble carboxylic acids like this compound. The primary methods include:
-
pH Adjustment: Increasing the pH of an aqueous solution will deprotonate the carboxylic acid, forming a more soluble carboxylate salt.[3]
-
Co-solvent Systems: The use of a mixture of solvents can disrupt the solute-solute interactions and improve solvation.[4]
-
Salt Formation: Converting the carboxylic acid to a salt by reacting it with a suitable base can significantly increase its solubility in polar solvents.[5][6]
-
Co-crystallization: Forming a co-crystal with a soluble co-former can alter the crystal lattice and improve the overall solubility of the compound.[7][8]
Troubleshooting Guide
Issue 1: this compound is not dissolving sufficiently in my chosen organic solvent for a reaction.
-
Possible Cause: The intrinsic solubility of the acid in that specific solvent is low.
-
Troubleshooting Steps:
-
Consult the Solubility Data Table: Check if the chosen solvent is appropriate.
-
Increase Temperature: Gently heating the mixture can increase solubility. Ensure the compound is thermally stable at the elevated temperature.
-
Use a Co-solvent: Introduce a small amount of a polar aprotic solvent like DMSO or DMF, in which the compound has high solubility, to the reaction mixture. Be mindful that the co-solvent might affect the reaction pathway or work-up procedure.
-
Sonication: Use an ultrasonic bath to break down any aggregates and facilitate dissolution.
-
Issue 2: The compound precipitates out of solution when I add a co-reactant or change the reaction conditions.
-
Possible Cause: The addition of another reagent or a change in temperature or polarity is reducing the solubility of the this compound.
-
Troubleshooting Steps:
-
Slow Addition: Add the co-reactant or reagent slowly to the solution of this compound while stirring vigorously.
-
Maintain Temperature: If the reaction is being conducted at an elevated temperature, ensure the temperature is maintained throughout the addition of other reagents.
-
Consider an Alternative Solvent System: It may be necessary to find a different solvent or co-solvent system that can accommodate all reaction components.
-
Issue 3: I need to prepare an aqueous stock solution for a biological assay, but the compound is insoluble in water.
-
Possible Cause: this compound is a weak acid and is poorly soluble in its protonated form in neutral water.
-
Troubleshooting Steps:
-
pH Adjustment: Prepare a stock solution in a slightly basic buffer (e.g., PBS at pH 7.4 or higher). The carboxylic acid will deprotonate to the more soluble carboxylate form.
-
Co-solvent Approach: Prepare a concentrated stock solution in a water-miscible organic solvent like DMSO and then dilute it into the aqueous assay buffer. Ensure the final concentration of the organic solvent is low enough to not affect the biological assay.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Molar Mass ( g/mol ) | Boiling Point (°C) | Polarity Index | Solubility (mg/mL) |
| Dimethylformamide (DMF) | 73.09 | 153 | 6.4 | 30[1][2] |
| Dimethyl sulfoxide (B87167) (DMSO) | 78.13 | 189 | 7.2 | 30[1][2] |
| Ethanol | 46.07 | 78 | 5.2 | 1[1][2] |
| Methanol (B129727) | 32.04 | 65 | 6.6 | Data not available |
| Isopropanol | 60.10 | 82 | 4.3 | Data not available |
| n-Butanol | 74.12 | 118 | 3.9 | Data not available |
| Ethyl Acetate | 88.11 | 77 | 4.4 | Data not available |
| Dichloromethane | 84.93 | 40 | 3.1 | Data not available |
| Toluene | 92.14 | 111 | 2.4 | Data not available |
| Acetonitrile | 41.05 | 82 | 5.8 | Data not available |
| Tetrahydrofuran (THF) | 72.11 | 66 | 4.0 | Data not available |
Experimental Protocols
Protocol 1: Preparation of a Solubilized Stock Solution using a Co-solvent System
-
Weighing: Accurately weigh the desired amount of this compound.
-
Initial Dissolution: In a volumetric flask, add a minimal amount of a good solvent in which the acid is highly soluble (e.g., DMSO or DMF).
-
Sonication/Vortexing: Gently sonicate or vortex the mixture until the solid is completely dissolved.
-
Dilution: Slowly add the desired reaction solvent (in which the acid has lower solubility) to the concentrated solution with continuous stirring.
-
Final Volume: Bring the solution to the final desired volume with the reaction solvent.
-
Observation: Visually inspect the solution for any signs of precipitation. If precipitation occurs, the concentration may be too high for that specific co-solvent ratio.
Protocol 2: Solubility Enhancement by pH Adjustment (for Aqueous Solutions)
-
Prepare a Suspension: Suspend the desired amount of this compound in the aqueous buffer of choice.
-
Basification: While stirring, slowly add a dilute aqueous solution of a base (e.g., 0.1 M NaOH) dropwise.
-
Monitor pH: Monitor the pH of the solution using a calibrated pH meter.
-
Dissolution: Continue adding the base until the solid completely dissolves and the pH is stable at a desired basic level (typically > 7).
-
Neutralization (Optional): If the final application requires a specific pH, carefully back-titrate the solution with a dilute acid (e.g., 0.1 M HCl) to the target pH. Be aware that the compound may precipitate if the pH is lowered significantly.
Protocol 3: Salt Formation for Improved Solubility
-
Dissolve Acid: Dissolve this compound in a suitable organic solvent (e.g., ethanol).
-
Add Base: Add one molar equivalent of a base (e.g., sodium hydroxide (B78521) dissolved in a minimal amount of water or as a solution in ethanol).
-
Stir: Stir the mixture at room temperature for a specified time (e.g., 1-2 hours) to allow for the acid-base reaction to complete.
-
Isolate Salt: The resulting sodium salt of 4-dibenzofurancarboxylate may precipitate out of the solution. If so, it can be collected by filtration. If it remains in solution, the solvent can be removed under reduced pressure to yield the solid salt.
-
Wash and Dry: Wash the isolated salt with a small amount of cold solvent and dry it under vacuum.
Protocol 4: Co-crystal Formation by Liquid-Assisted Grinding
-
Select Co-former: Choose a suitable co-former that is known to form co-crystals with carboxylic acids and has good solubility (e.g., nicotinamide, urea).
-
Weigh Components: Accurately weigh stoichiometric amounts of this compound and the chosen co-former.
-
Grinding: Place the mixture in a mortar and pestle.
-
Add Solvent: Add a few drops of a suitable solvent (e.g., methanol or ethanol) to act as a catalyst for the co-crystal formation.[7]
-
Grind: Grind the mixture for a specific period (e.g., 30-60 minutes) until a uniform powder is obtained.[7]
-
Dry: Dry the resulting powder to remove the grinding solvent.
-
Characterize: Confirm the formation of a new crystalline phase using techniques such as Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
Visualizations
Caption: Overview of methods to improve solubility.
Caption: Workflow for pH adjustment.
Caption: Workflow for co-solvent system preparation.
Caption: Workflow for salt formation.
Caption: Workflow for co-crystal formation.
References
- 1. DIBENZOFURAN-4-CARBOXYLIC ACID CAS#: 2786-05-2 [m.chemicalbook.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Chemically active extraction [chem.ualberta.ca]
- 4. researchgate.net [researchgate.net]
- 5. US6410783B1 - Method of producing carboxylic acid salts - Google Patents [patents.google.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
optimizing reaction conditions for synthesizing 4-Dibenzofurancarboxylic acid derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Dibenzofurancarboxylic acid and its derivatives.
Troubleshooting Guides & FAQs
This section addresses common challenges encountered during the synthesis of this compound derivatives, particularly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura coupling reaction to synthesize a this compound derivative is resulting in a low yield or failing completely. What are the potential causes and how can I troubleshoot this?
Answer: Low yields are a frequent challenge and can stem from several factors. A primary concern is often the deactivation of the palladium catalyst.[1] Other factors include the stability of the boronic acid, and suboptimal reaction conditions.[2]
Troubleshooting Steps:
-
Verify Catalyst Activity: The generation of the active Pd(0) species is critical. Modern precatalysts, such as G3 palladacycles, often provide more reliable results than traditional palladium sources.[1]
-
Optimize Ligand Choice: The ligand stabilizes the catalyst. For coupling reactions involving heteroaryl compounds, bulky and electron-rich phosphine (B1218219) ligands can improve both stability and activity.[1][2] It is advisable to screen different ligands to find the most suitable one for your specific substrate.[1]
-
Degas Solvents and Reagents: Oxygen can lead to the oxidation of phosphine ligands and the palladium center, causing catalyst deactivation. Ensure that all solvents and liquid reagents are thoroughly degassed before use.[1]
-
Check for Homocoupling: The formation of homocoupled products suggests that the transmetalation step is slow, which can lead to catalyst decomposition.[1]
-
Evaluate Base and Solvent Effects: The choice of base and solvent system significantly impacts catalyst stability and reaction efficiency.[1][3] An aqueous n-butanol solvent system has been shown to be effective for Suzuki couplings of some heteroaryl boronic acids.[2] The presence of water can sometimes be beneficial by minimizing catalyst poisoning through hydrogen bonding with N-heterocyclic substrates.[2]
Issue 2: Inconsistent Reaction Rates or Stalled Reactions
Question: My reaction starts but then slows down significantly or stops before completion. What could be the cause?
Answer: This is a classic sign of gradual catalyst deactivation during the reaction.[1]
Troubleshooting Steps:
-
Monitor Reaction Progress: Use techniques like TLC, GC, or LC-MS to track the reaction. A noticeable slowdown is indicative of catalyst deactivation.[1]
-
Adjust Catalyst Loading: While lower catalyst loadings are economically and environmentally preferable, they are more susceptible to deactivation by trace impurities. A modest increase in the catalyst loading may resolve the issue.[1]
-
Investigate Ligand Degradation: Phosphine-based ligands can be prone to oxidation or P-C bond cleavage. Consider using more robust ligands, such as N-heterocyclic carbenes (NHCs), which can offer greater stability.[1]
-
Consider Boronic Acid/Ester Stability: Furan boronic acids, and potentially dibenzofuran (B1670420) boronic acids, can be susceptible to protodeboronation (replacement of the boronic acid group with hydrogen).[2] Converting the boronic acid to a more stable boronic ester, like a pinacol (B44631) ester, can prevent this decomposition.[2]
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of palladium catalyst deactivation?
A1: The main pathways for deactivation include:
-
Formation of Palladium Black (Pd(0) Agglomeration): The active, soluble Pd(0) catalyst can aggregate into an inactive, insoluble form. This is often due to an insufficient ligand-to-metal ratio or the use of unstable ligands.[1]
-
Ligand Degradation: Phosphine ligands can be oxidized by trace amounts of oxygen or undergo P-C bond cleavage.[1]
-
Formation of Stable Off-Cycle Pd(II) Complexes: The catalyst can become trapped in a stable complex that does not re-enter the catalytic cycle.[1]
Q2: How does the structure of the dibenzofuran substrate affect the reaction?
A2: The electronic and steric properties of the dibenzofuran starting material can influence catalyst stability and reactivity. Electron-rich dibenzofurans might coordinate strongly to the palladium center, potentially inhibiting the catalyst. Sterically hindered substrates may necessitate more active and stable catalyst systems to achieve good yields.[1]
Q3: Are there alternative coupling methods to the Suzuki-Miyaura reaction for synthesizing dibenzofurans?
A3: Yes, other methods include:
-
Ullmann Condensation: This copper-catalyzed reaction can be used to form C-O bonds to create the dibenzofuran ring system.[4][5] However, traditional Ullmann reactions often require high temperatures and stoichiometric amounts of copper.[6] Modern protocols have been developed with soluble copper catalysts.[6]
-
Negishi Cross-Coupling: A one-pot procedure involving a Negishi cross-coupling followed by an intramolecular SNAr reaction has been developed for the synthesis of dibenzofurans.[7][8]
Data Presentation
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene | 70-80 | Moderate | [9] |
| 2 | Pd(PPh₃)₄ (5) | K₃PO₄ | Acetonitrile | 70-80 | Moderate | [9] |
| 3 | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane (B91453) | 70-80 | Good | [9] |
| 4 | Pd(II) complex (3) | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 97 | [3] |
| 5 | Pd(II) complex (3) | NEt₃ | EtOH/H₂O (1:1) | 80 | 28 | [3] |
| 6 | Pd(II) complex (3) | NaOH | EtOH/H₂O (1:1) | 80 | 78 | [3] |
| 7 | Pd(II) complex (3) | Cs₂CO₃ | EtOH/H₂O (1:1) | 80 | 63 | [3] |
Table 2: Comparison of Coupling Methods for Dibenzofuran Synthesis
| Method | Metal Catalyst | Typical Conditions | Advantages | Disadvantages |
| Suzuki-Miyaura | Palladium | Pd catalyst, ligand, base, organic solvent | High yields, good functional group tolerance | Catalyst deactivation, boronic acid instability |
| Ullmann Condensation | Copper | Cu catalyst, high temperature, polar solvent | Forms C-O bonds effectively | Harsh reaction conditions, stoichiometric copper in older methods |
| Negishi Coupling / SNAr | Palladium | Organozinc reagent, Pd catalyst, subsequent cyclization | One-pot procedure, mild conditions | Use of organozinc reagents |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: To a Schlenk flask equipped with a magnetic stir bar, add the aryl halide (e.g., 4-bromodibenzofuran, 1.0 mmol), the corresponding boronic acid or ester (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).[2]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane or n-butanol/water) to the flask.[2][9]
-
Catalyst Addition: In a separate vial, prepare the catalyst solution by dissolving the palladium precursor (e.g., Pd(PPh₃)₄, 0.05 mmol) and any additional ligand in a small amount of the degassed solvent.[2] Add the catalyst solution to the reaction flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 70-100 °C) and stir for the required time, monitoring the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[2]
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yields in Suzuki coupling.
Palladium Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Key steps in the Suzuki-Miyaura palladium catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media | MDPI [mdpi.com]
- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. mdpi.com [mdpi.com]
identifying and minimizing side reactions in 4-Dibenzofurancarboxylic acid synthesis
<
This guide provides troubleshooting advice and frequently asked questions for researchers involved in the synthesis of 4-dibenzofurancarboxylic acid. The primary focus is on the common and highly effective method of directed ortho-lithiation of dibenzofuran (B1670420), followed by carboxylation.
Frequently Asked Questions (FAQs)
Q1: My final product is an impure mixture containing multiple isomers. How can I improve the regioselectivity for the 4-position?
A1: Achieving high regioselectivity in the lithiation of dibenzofuran is critical. The primary competing side reaction is lithiation at the C1, C2, or C3 positions. Control over reaction conditions is key to favoring the C4 position.
-
Temperature: Lithiation is highly sensitive to temperature. The reaction should be initiated and maintained at very low temperatures, typically -78 °C (a dry ice/acetone bath), to enhance kinetic control and favor the thermodynamically more stable 4-lithio intermediate.
-
Lithiating Agent: The choice of the lithiating agent can influence selectivity. While n-butyllithium (n-BuLi) is commonly used, consider using sec-butyllithium (B1581126) (s-BuLi) or tert-butyllithium (B1211817) (t-BuLi) in combination with a coordinating agent like tetramethylethylenediamine (TMEDA). TMEDA can chelate with the lithium ion, increasing the steric bulk and directing the lithiation to the more accessible C4 position.
-
Solvent: Anhydrous tetrahydrofuran (B95107) (THF) is the standard solvent. Ensure it is absolutely dry, as water will quench the organolithium intermediate.
Q2: I am observing a significant amount of a di-carboxylated byproduct. How can I minimize its formation?
A2: The formation of dibenzofurandicarboxylic acid occurs when a second lithiation and carboxylation event happens. To minimize this:
-
Stoichiometry: Use a slight excess, but not a large excess, of the lithiating agent (typically 1.05 to 1.1 equivalents). A large excess of BuLi can lead to di-lithiation.
-
Addition Rate: Add the BuLi dropwise to the cooled dibenzofuran solution. A slow, controlled addition prevents localized areas of high BuLi concentration, which can promote di-lithiation.
-
Quenching: After the lithiation period, ensure rapid and efficient quenching with a large excess of crushed dry ice (solid CO2). This ensures the mono-lithio intermediate reacts with CO2 before it can undergo further reactions.
Q3: My overall yield is consistently low. What are the common causes and how can I address them?
A3: Low yields can stem from several factors throughout the experimental workflow.
-
Incomplete Lithiation: Ensure the reaction time for lithiation (typically 1-2 hours at -78 °C) is sufficient. You can monitor the reaction progress using TLC by quenching small aliquots with an electrophile like TMSCl.
-
Quenching Issues: The organolithium intermediate can be quenched by moisture or air. Ensure all glassware is flame-dried or oven-dried immediately before use and that the reaction is maintained under a positive pressure of an inert gas (Nitrogen or Argon).
-
Workup and Purification: The carboxylic acid product is soluble in basic aqueous solutions. During the acidic workup, ensure the pH is sufficiently low (pH < 2) to fully protonate the carboxylate and precipitate the product. Losses can occur during extraction and purification steps.[1]
Q4: How can I effectively purify the final product and remove isomeric impurities?
A4: Purification can be challenging due to the similar physical properties of the isomers.
-
Fractional Crystallization: This is a powerful technique for separating isomers.[1] Experiment with different solvent systems (e.g., ethanol/water, acetone, ethyl acetate (B1210297)/hexane) to find conditions where the desired 4-isomer preferentially crystallizes.[1]
-
Column Chromatography: While isomers can be difficult to separate on silica (B1680970) gel, careful optimization of the mobile phase (e.g., a gradient of ethyl acetate in hexane (B92381) with 1% acetic acid) can achieve separation.
-
Derivative Formation: In very difficult cases, consider converting the mixture of acids to their methyl esters. The esters may have different chromatographic properties, allowing for easier separation. The purified ester can then be hydrolyzed back to the desired carboxylic acid.
Troubleshooting Guide: Common Issues & Solutions
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Purity / Isomer Mixture | 1. Reaction temperature too high.2. Incorrect choice of lithiating agent.3. Sub-optimal solvent conditions. | 1. Maintain strict temperature control at -78 °C during lithiation.2. Screen different lithiating agents (e.g., s-BuLi) and additives (e.g., TMEDA).3. Ensure use of anhydrous THF under an inert atmosphere. |
| Low Yield | 1. Presence of moisture or air.2. Insufficient lithiation time.3. Inefficient carboxylation.4. Losses during acidic workup. | 1. Flame-dry all glassware and use fresh, anhydrous solvents.2. Increase lithiation time to 2-3 hours.3. Use a large excess of finely crushed, high-purity dry ice.4. Adjust aqueous layer to pH 1-2 before extraction. |
| Di-carboxylated Byproduct | 1. Excess of lithiating agent.2. Rapid addition of lithiating agent. | 1. Reduce BuLi equivalents to 1.05-1.1.2. Add BuLi dropwise over 10-15 minutes to the cooled solution. |
| Starting Material Recovered | 1. Inactive lithiating agent.2. Insufficient lithiation time or temperature. | 1. Titrate the BuLi solution before use to confirm its molarity.2. Increase lithiation time or allow the reaction to warm slightly (e.g., to -60 °C) for a short period. |
Key Experimental Protocol
Protocol: Directed ortho-Lithiation and Carboxylation of Dibenzofuran
This protocol is a standard method for achieving regioselective functionalization at the C4 position.
Materials:
-
Dibenzofuran (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (1.1 equiv)
-
Dry Ice (solid CO2, large excess)
-
Hydrochloric Acid (HCl), 1 M
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
Preparation: Add dibenzofuran to a flame-dried, round-bottom flask equipped with a magnetic stir bar. Purge the flask with an inert gas (Argon or Nitrogen).
-
Dissolution: Dissolve the substrate in anhydrous THF (to a concentration of approx. 0.2 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add the n-BuLi solution dropwise over 15 minutes. The solution may develop a color. Stir the reaction mixture at -78 °C for 2 hours.
-
Carboxylation: Rapidly add a large excess of freshly crushed dry ice to the reaction mixture. The color of the solution should dissipate.
-
Warming & Quenching: Allow the reaction to slowly warm to room temperature. Once the excess CO2 has sublimated, quench the reaction by slowly adding 1 M HCl at 0 °C until the solution is acidic (pH ~1-2).
-
Extraction: Extract the mixture with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizing Reaction Pathways and Troubleshooting
References
degradation pathways of 4-Dibenzofurancarboxylic acid under experimental stress
Of course, here is a technical support center with troubleshooting guides and FAQs on the degradation pathways of 4-Dibenzofurancarboxylic acid under experimental stress.
This technical support center provides guidance for researchers, scientists, and drug development professionals on investigating the degradation pathways of this compound under various experimental stress conditions.
Frequently Asked Questions (FAQs)
Q1: What are forced degradation studies and why are they important for this compound?
A1: Forced degradation, or stress testing, involves subjecting a drug substance like this compound to conditions more severe than accelerated stability testing.[1][2] These studies are crucial for several reasons:
-
Pathway Elucidation: They help identify potential degradation products and reveal the likely degradation pathways.[3]
-
Method Development: The generated degradants are used to develop and validate stability-indicating analytical methods, such as HPLC, which can separate the active pharmaceutical ingredient (API) from its degradation products.[1]
-
Formulation Stability: Understanding how the molecule degrades helps in developing stable formulations and selecting appropriate excipients.[3]
-
Regulatory Requirements: Regulatory bodies like the ICH and FDA require forced degradation data as part of the drug approval process.[1][4]
Q2: What are the expected degradation pathways for this compound under different stress conditions?
A2: Based on the dibenzofuran (B1670420) core structure and the carboxylic acid functional group, the following pathways are anticipated:
-
Hydrolytic (Acid/Base): While the dibenzofuran ring is generally stable to hydrolysis, extreme pH and high temperatures may lead to decarboxylation (loss of the carboxylic acid group).
-
Oxidative: The molecule is expected to be susceptible to oxidation.[5] Potential reactions include hydroxylation of the aromatic rings and oxidative cleavage of the furan (B31954) ring, similar to the degradation of dibenzofuran itself.[6] The carboxylic acid group may also be susceptible to oxidative degradation.
-
Photolytic: Exposure to UV light can induce photodegradation, likely leading to the formation of hydroxylated derivatives and other photoproducts through radical mechanisms.[6]
-
Thermal: At elevated temperatures, decarboxylation is a primary expected degradation pathway. At very high temperatures, cleavage of the ether linkage in the dibenzofuran ring could occur.
Q3: What analytical techniques are most suitable for analyzing the degradation of this compound?
A3: The most common and effective technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), often coupled with a UV or Photodiode Array (PDA) detector.[1] For structural elucidation of unknown degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution mass spectrometry (e.g., LC-TOF-MS), are indispensable.[7]
Troubleshooting Guides
Issue 1: No significant degradation is observed under stress conditions.
-
Question: I have applied the standard stress conditions (e.g., 0.1 M HCl at 60°C), but I am seeing less than 5% degradation of this compound. What should I do?
-
Answer: If the desired degradation of 5-20% is not achieved, it indicates the molecule is stable under the initial conditions. You should increase the severity of the stress. Consider the following adjustments:
-
Increase Reagent Concentration: Use a higher concentration of acid or base (e.g., 1 M HCl or 1 M NaOH).[1][4]
-
Increase Temperature: Elevate the temperature in 10°C increments (e.g., 70°C or 80°C).
-
Extend Duration: Increase the exposure time, but generally not beyond 7 days.[4]
-
For Oxidation: Increase the concentration of hydrogen peroxide (e.g., from 3% to 30%) or try a different oxidizing agent if scientifically justified.
-
Issue 2: The mass balance is poor (sum of API and impurities is not close to 100%).
-
Question: After my stress experiment, the peak area of the parent compound has decreased by 30%, but the total peak area of the new impurities only accounts for 10%. Where is the missing mass?
-
Answer: A poor mass balance can be caused by several factors:
-
Non-Chromophoric Degradants: Some degradation products may lack a UV chromophore and will not be detected by a UV detector. Try using a more universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer.
-
Volatile Degradants: The degradation may have produced volatile compounds that are lost during sample preparation.
-
Precipitation: Degradation products may be insoluble in the sample diluent and have precipitated out of the solution.
-
Co-elution: An impurity peak may be hidden under the main API peak. A peak purity analysis using a PDA detector is essential to check for this.[1]
-
Issue 3: Degradation is too rapid, leading to complete loss of the parent compound.
-
Question: When I used 1 M NaOH at 60°C, my entire sample of this compound degraded within an hour. How can I study the degradation pathway?
-
Answer: The stress conditions are too harsh. You need to reduce the severity to achieve the target 5-20% degradation.
Experimental Protocols
Below are standard protocols for initiating forced degradation studies on this compound. The concentration of the API is typically recommended to be around 1 mg/mL.[4]
1. Acid and Base Hydrolysis
-
Objective: To assess susceptibility to hydrolytic degradation across a pH range.
-
Protocol:
-
Prepare a 1 mg/mL solution of this compound in a suitable co-solvent (e.g., acetonitrile (B52724) or methanol) if solubility in aqueous media is low.[1][4]
-
For acid hydrolysis, add an equal volume of 1 M HCl.
-
For base hydrolysis, add an equal volume of 1 M NaOH.
-
For neutral hydrolysis, add an equal volume of water.
-
Maintain the solutions at 60°C.
-
Withdraw aliquots at predetermined time points (e.g., 2, 6, 24, 48 hours).
-
Before analysis, neutralize the acid and base samples with an equivalent amount of base and acid, respectively, to prevent further degradation and protect the HPLC column.
-
Analyze all samples by a stability-indicating HPLC method.
-
2. Oxidative Degradation
-
Objective: To evaluate the molecule's sensitivity to oxidation.
-
Protocol:
-
Prepare a 1 mg/mL solution of the API.
-
Add an appropriate volume of 3% hydrogen peroxide (H₂O₂).
-
Maintain the solution at room temperature and protect it from light.
-
Withdraw aliquots at specified time intervals (e.g., 2, 6, 24 hours).
-
Analyze by HPLC.
-
3. Thermal Degradation
-
Objective: To investigate the effect of high temperature on the solid-state and solution stability.
-
Protocol:
-
Solid State: Place a known quantity of solid this compound in a stability chamber at 80°C.
-
Solution State: Prepare a 1 mg/mL solution of the API in a suitable solvent and keep it at 60°C.
-
Analyze samples at various time points (e.g., 1, 3, 7 days).
-
4. Photolytic Degradation
-
Objective: To determine the drug's photosensitivity.
-
Protocol:
-
Expose a solid sample and a 1 mg/mL solution of this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[3][4]
-
Prepare a control sample wrapped in aluminum foil to protect it from light.
-
Place both the exposed and control samples under the same temperature and humidity conditions.
-
Analyze the samples after the exposure period.
-
Data Presentation
Table 1: Summary of Typical Forced Degradation Stress Conditions
| Stress Condition | Reagent/Parameter | Typical Conditions |
| Acid Hydrolysis | Hydrochloric Acid (HCl) | 0.1 M - 1 M, Room Temp to 80°C |
| Base Hydrolysis | Sodium Hydroxide (NaOH) | 0.1 M - 1 M, Room Temp to 80°C |
| Oxidation | Hydrogen Peroxide (H₂O₂) | 3% - 30%, Room Temperature |
| Thermal (Solid) | Heat | 80°C (or 20°C above accelerated) |
| Thermal (Solution) | Heat | 60°C - 80°C |
| Photolytic | Light (ICH Q1B) | >1.2 million lux hours & >200 W h/m² |
Table 2: Hypothetical Degradation Data for this compound
| Stress Condition | % Degradation | Major Degradation Products (Hypothetical) | Retention Time (min) |
| Control | < 1% | - | - |
| 1 M HCl, 80°C, 24h | 8% | Dibenzofuran (Decarboxylation Product) | 12.5 |
| 1 M NaOH, 60°C, 6h | 15% | Decarboxylation and Ring-Opened Products | 12.5, 5.2 |
| 3% H₂O₂, RT, 24h | 18% | Hydroxylated Dibenzofurancarboxylic Acids | 7.8, 8.1 |
| Heat, 80°C, 72h | 6% | Dibenzofuran (Decarboxylation Product) | 12.5 |
| Light (ICH Q1B) | 11% | Hydroxylated Dibenzofurancarboxylic Acids | 7.8, 8.3 |
Mandatory Visualizations
Here are the diagrams describing the experimental workflows and potential degradation pathways.
Caption: Experimental workflow for forced degradation studies.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. biomedres.us [biomedres.us]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jinjingchemical.com [jinjingchemical.com]
- 7. Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
methods for removing impurities from commercially available 4-Dibenzofurancarboxylic acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on the methods for removing impurities from commercially available 4-Dibenzofurancarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
While the exact impurity profile can vary between suppliers and batches, common impurities in commercially available this compound may include:
-
Starting materials: Unreacted precursors from the synthesis process.
-
By-products: Isomers or related compounds formed during the synthesis.
-
Residual solvents: Solvents used in the final steps of production and purification.
-
Degradation products: Compounds formed by the decomposition of the final product.
Q2: Which purification method is most suitable for this compound?
Recrystallization is a highly effective and commonly used method for purifying solid organic compounds like this compound. It relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures. For acidic compounds, an acid-base extraction can also be employed to remove neutral or basic impurities.
Q3: How do I choose a suitable solvent for recrystallization?
The ideal recrystallization solvent should:
-
Dissolve the this compound sparingly or not at all at room temperature.
-
Dissolve the this compound completely at an elevated temperature (near the solvent's boiling point).
-
Dissolve the impurities well at both low and high temperatures, so they remain in the mother liquor.
-
Not react with the this compound.
-
Be sufficiently volatile to be easily removed from the purified crystals.
Based on solubility data and the properties of similar aromatic carboxylic acids, suitable solvents to test include ethanol, methanol, acetic acid, or a mixed solvent system such as ethanol/water.
Q4: How can I assess the purity of my this compound before and after purification?
High-Performance Liquid Chromatography (HPLC) is a precise method for determining the purity of this compound. By comparing the area of the main peak to the total area of all peaks in the chromatogram, a percentage purity can be calculated. Other methods include melting point analysis, where a sharper and higher melting point range indicates higher purity, and Thin Layer Chromatography (TLC) for a qualitative assessment.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Recrystallization Issues
| Problem | Possible Cause | Solution |
| The compound does not dissolve in the hot solvent. | Insufficient solvent. | Add more hot solvent in small increments until the compound dissolves. |
| Incorrect solvent choice. | The compound may be insoluble in the chosen solvent. Select a different solvent. | |
| The compound "oils out" instead of forming crystals. | The solution is supersaturated, and the compound is precipitating above its melting point. | Reheat the solution and add a small amount of additional solvent to decrease saturation. Allow the solution to cool more slowly. |
| High level of impurities. | The impurities are preventing the formation of a crystal lattice. Consider a preliminary purification step like acid-base extraction. | |
| No crystals form upon cooling. | The solution is not sufficiently saturated. | Boil off some of the solvent to increase the concentration and allow it to cool again. |
| The cooling process is too slow, or nucleation has not initiated. | Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Add a seed crystal of pure this compound. | |
| Low recovery of the purified compound. | Too much solvent was used, and a significant amount of the product remains in the mother liquor. | Concentrate the mother liquor by evaporation and cool it to obtain a second crop of crystals. Note that the second crop may be less pure. |
| Premature crystallization during hot filtration. | Ensure the funnel and receiving flask are pre-heated. Use a stemless funnel to prevent clogging. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline and may require optimization based on the initial purity of the this compound.
1. Solvent Selection:
-
Place a small amount (e.g., 20-30 mg) of the crude this compound into a test tube.
-
Add a few drops of the chosen solvent (e.g., ethanol) and observe the solubility at room temperature.
-
If the compound is not soluble, gently heat the test tube. The ideal solvent will dissolve the compound when hot but show low solubility when cold.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of the selected hot solvent to completely dissolve the solid. Swirl the flask to aid dissolution.
3. Decolorization (Optional):
-
If the solution is colored, it may indicate the presence of colored impurities.
-
Remove the flask from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
4. Hot Filtration:
-
If activated charcoal or other insoluble impurities are present, perform a hot filtration.
-
Pre-heat a funnel and a clean receiving flask.
-
Pour the hot solution through a fluted filter paper into the pre-heated flask. This step should be done quickly to prevent premature crystallization.
5. Crystallization:
-
Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.
6. Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the melting point of this compound.
Protocol 2: Purity Assessment by HPLC
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for pH adjustment)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 70:30 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid) to suppress the ionization of the carboxylic acid group. Degas the mobile phase before use.
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh a known amount of high-purity this compound reference standard and dissolve it in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Sample Solution: Prepare the sample solution (both crude and purified) in the same manner as the standard solution.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm (or a wavelength determined by a UV scan of the compound)
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Purity Calculation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Data Presentation
The following table provides a hypothetical example of the results that could be obtained from the purification of a commercial batch of this compound.
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Key Advantages | Key Disadvantages |
| Recrystallization (Ethanol) | 96.5 | 99.8 | 85 | Simple, effective for removing minor impurities. | Potential for product loss in the mother liquor. |
| Acid-Base Extraction followed by Recrystallization | 92.0 | 99.5 | 78 | Effective for removing neutral and basic impurities. | More steps involved, potential for emulsion formation. |
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Decision tree for troubleshooting common recrystallization issues.
challenges in scaling up the synthesis of 4-Dibenzofurancarboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Dibenzofurancarboxylic acid, with a focus on challenges encountered during scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound suitable for scale-up?
A1: Two primary routes are commonly considered for the synthesis of this compound, especially with scalability in mind:
-
Directed ortho-Metalation (DoM) of Dibenzofuran (B1670420): This method involves the deprotonation of dibenzofuran at the 4-position using a strong organolithium base, followed by quenching with carbon dioxide. The oxygen atom in the dibenzofuran ring directs the metalation to the adjacent ortho position.
-
Grignard Reaction of 4-Bromodibenzofuran (B1267964): This route involves the formation of a Grignard reagent from 4-bromodibenzofuran, which is then carboxylated using carbon dioxide.
Q2: What are the main challenges when scaling up the Directed ortho-Metalation (DoM) route?
A2: Scaling up the DoM route presents several challenges:
-
Handling of Pyrophoric Reagents: The use of organolithium reagents like n-butyllithium (n-BuLi) on a large scale requires stringent safety protocols due to their pyrophoric nature.
-
Temperature Control: The lithiation step is highly exothermic and typically requires cryogenic temperatures (e.g., -78 °C) to control the reaction and prevent side reactions. Maintaining such low temperatures in large reactors can be challenging.
-
Reagent Purity: The presence of moisture or other protic impurities can quench the organolithium reagent, leading to lower yields and inconsistencies.
-
Product Isolation: The work-up and isolation of the carboxylic acid product can be complicated by the presence of lithium salts and require careful pH control.
Q3: What are the key considerations for the Grignard reaction route at a larger scale?
A3: Key considerations for scaling up the Grignard route include:
-
Initiation of Grignard Formation: Initiating the Grignard reaction can be difficult on a large scale. Factors such as the quality of the magnesium, the purity of the solvent, and the presence of activating agents are critical.
-
Exothermic Reaction: The formation of the Grignard reagent is highly exothermic and requires careful control of the addition rate of the halide to the magnesium suspension to prevent a runaway reaction.
-
Solvent Selection: The choice of solvent is crucial for the solubility of the Grignard reagent and for maintaining a safe operating temperature.
-
Side Reactions: Wurtz coupling is a common side reaction that can reduce the yield of the desired Grignard reagent.
Troubleshooting Guides
Issue 1: Low Yield in Directed ortho-Metalation (DoM) Route
| Potential Cause | Troubleshooting Step |
| Incomplete Lithiation | - Ensure the n-butyllithium (n-BuLi) is of high quality and has been recently titrated. - Verify that all glassware and solvents are rigorously dried. - Increase the equivalents of n-BuLi slightly (e.g., from 1.1 to 1.3 equivalents). - Extend the reaction time for the lithiation step. |
| Inefficient Carboxylation | - Ensure the carbon dioxide (gas or solid) is of high purity and dry. - When using CO2 gas, ensure efficient bubbling through the reaction mixture. - For solid CO2 (dry ice), use a freshly crushed, high-quality source to minimize water contamination. - Allow the reaction mixture to warm slowly to room temperature after the addition of CO2 to ensure complete reaction. |
| Product Loss During Work-up | - Carefully adjust the pH to precipitate the carboxylic acid. The product is soluble at high pH. - Use an appropriate organic solvent for extraction. - Perform multiple extractions to ensure complete recovery of the product. |
Issue 2: Difficulty Initiating Grignard Reaction
| Potential Cause | Troubleshooting Step |
| Inactive Magnesium Surface | - Use freshly crushed or commercially activated magnesium turnings. - Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to activate the magnesium surface. - Sonicate the reaction mixture to help break up the oxide layer on the magnesium. |
| Presence of Impurities | - Ensure the solvent (e.g., THF, diethyl ether) is anhydrous. - Purify the 4-bromodibenzofuran to remove any protic impurities. |
| Low Local Concentration of Halide | - Add a small portion of the 4-bromodibenzofuran directly to the magnesium with gentle heating to initiate the reaction before starting the slow addition of the remaining halide. |
Quantitative Data Summary
Table 1: Comparison of Typical Reaction Parameters for the Synthesis of this compound
| Parameter | Directed ortho-Metalation (DoM) | Grignard Reaction |
| Starting Material | Dibenzofuran | 4-Bromodibenzofuran |
| Key Reagent | n-Butyllithium | Magnesium |
| Solvent | Anhydrous THF or Diethyl Ether | Anhydrous THF or Diethyl Ether |
| Reaction Temperature | -78 °C to 0 °C | 25 °C to 65 °C |
| Reaction Time | 1 - 4 hours | 2 - 6 hours |
| Typical Yield | 60 - 80% | 70 - 90% |
| Key Impurities | Unreacted Dibenzofuran, Di-carboxylated product | Biphenyl derivatives (from Wurtz coupling) |
Experimental Protocols
Protocol 1: Synthesis of this compound via Directed ortho-Metalation (DoM)
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add dibenzofuran to a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Dissolution: Add anhydrous tetrahydrofuran (B95107) (THF) to the flask and stir until the dibenzofuran is completely dissolved.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (typically 1.1-1.3 equivalents) to the cooled solution via the dropping funnel, maintaining the temperature below -70 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 1-2 hours.
-
Carboxylation: Quench the reaction by slowly adding an excess of crushed dry ice to the reaction mixture. Alternatively, bubble dry carbon dioxide gas through the solution.
-
Warming: Allow the reaction mixture to slowly warm to room temperature.
-
Work-up: Quench the reaction with water. Separate the aqueous layer and wash the organic layer with a saturated sodium bicarbonate solution. Combine the aqueous layers and acidify with hydrochloric acid (e.g., 2M HCl) until the product precipitates.
-
Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.
Protocol 2: Synthesis of this compound via Grignard Reaction
-
Preparation: Under an inert atmosphere, add magnesium turnings to a flame-dried, three-necked flask equipped with a magnetic stirrer, a condenser, and a dropping funnel.
-
Activation (if necessary): Add a small crystal of iodine to the flask and gently heat to activate the magnesium.
-
Grignard Formation: Add a solution of 4-bromodibenzofuran in anhydrous THF to the dropping funnel and add a small portion to the magnesium. Once the reaction initiates (indicated by a color change and gentle reflux), add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Carboxylation: Cool the reaction mixture to 0 °C and quench by slowly adding crushed dry ice or bubbling with dry carbon dioxide gas.
-
Warming and Work-up: Allow the mixture to warm to room temperature. Quench with a saturated aqueous solution of ammonium (B1175870) chloride. Acidify the aqueous layer with hydrochloric acid to precipitate the product.
-
Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain this compound.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Decision tree for troubleshooting low yields.
selecting appropriate solvent systems for 4-Dibenzofurancarboxylic acid reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Dibenzofurancarboxylic acid. The following sections offer insights into selecting appropriate solvent systems to ensure successful reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents for dissolving this compound?
A1: this compound is a polar molecule and exhibits good solubility in polar aprotic solvents. Based on available data, Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO) are excellent choices for solubilizing this compound at room temperature.[1] It has limited solubility in alcohols like ethanol (B145695) and is expected to have low solubility in non-polar solvents such as toluene (B28343) and hexane.
Q2: I am having trouble dissolving this compound in my chosen solvent. What can I do?
A2: If you are experiencing solubility issues, consider the following:
-
Increase Temperature: Gently heating the mixture can significantly improve solubility. However, be mindful of the thermal stability of the acid and other reactants.
-
Solvent Mixtures: Using a co-solvent system can be effective. For instance, adding a small amount of DMF or DMSO to a less polar solvent like Dioxane or Tetrahydrofuran (THF) can enhance solubility.
-
Sonication: Applying ultrasonic agitation can help break down solid aggregates and facilitate dissolution.
-
Check Purity: Impurities in the this compound or the solvent can affect solubility. Ensure you are using high-purity reagents.
Q3: How does the choice of solvent affect the rate and outcome of my reaction?
A3: The solvent plays a critical role in chemical reactions by influencing reactant solubility, stabilizing transition states, and affecting reaction mechanisms.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents can accelerate reactions involving polar transition states, such as SN2 reactions, by solvating the cation while leaving the anion (nucleophile) relatively free.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can participate in hydrogen bonding and may solvate both cations and anions. They can be suitable for reactions where proton transfer is involved but may slow down reactions with strong anionic nucleophiles.
-
Non-Polar Solvents (e.g., Toluene, Hexane): These are suitable for reactions involving non-polar reactants and intermediates.
Q4: For a Suzuki-Miyaura coupling reaction with a derivative of this compound, what is a recommended solvent system?
A4: A mixture of an organic solvent and an aqueous base solution is typically used for Suzuki-Miyaura couplings. Common solvent systems include Dioxane/water, Toluene/water, or DMF/water. The choice often depends on the solubility of the specific reactants and the catalyst used. A common ratio is 4:1 or 5:1 of the organic solvent to water.
Troubleshooting Guide: Common Issues in this compound Reactions
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Poor Solubility of Reactants: this compound or other starting materials may not be fully dissolved. | Consult the solubility data table below. Switch to a solvent with higher solubilizing power (e.g., DMF, DMSO) or use a co-solvent system. Gentle heating may also be beneficial. |
| Inappropriate Solvent Polarity: The solvent may not be stabilizing the reaction's transition state effectively. | For reactions involving polar intermediates, consider switching from a non-polar to a polar aprotic solvent. | |
| Side Reactions with Solvent: The solvent may be participating in the reaction (e.g., hydrolysis of an ester in the presence of water). | Ensure the use of anhydrous (dry) solvents if your reaction is sensitive to water. | |
| Formation of Insoluble Byproducts | Precipitation of a Salt: A salt byproduct may be insoluble in the reaction medium. | Consider a solvent system that can dissolve both the reactants and the byproducts. Alternatively, the precipitation can be used to drive the reaction to completion. |
| Decomposition of Reactants or Products: The reaction temperature might be too high for the stability of the compounds in the chosen solvent. | Run the reaction at a lower temperature. Select a solvent with a lower boiling point if refluxing is required. | |
| Difficult Product Isolation/Purification | High-Boiling Point Solvent: Solvents like DMF or DMSO can be difficult to remove completely. | If possible, use a lower-boiling point solvent. If not, utilize high-vacuum distillation or lyophilization for removal. Washing the organic extract thoroughly with water or brine can help remove residual DMF. |
| Product is Soluble in the Aqueous Layer during Workup: The product may have significant water solubility, especially if it is a salt. | Before discarding the aqueous layer, neutralize it and extract it with a suitable organic solvent to recover any dissolved product. |
Data Presentation: Solubility of this compound
The following table summarizes the known and estimated solubility of this compound in common organic solvents at room temperature (~25 °C).
| Solvent | Polarity | Type | Solubility (mg/mL) | Notes |
| Dimethyl sulfoxide (DMSO) | High | Polar Aprotic | 30[1] | Excellent solvent for this compound. |
| Dimethylformamide (DMF) | High | Polar Aprotic | 30[1] | Excellent solvent for this compound. |
| Tetrahydrofuran (THF) | Medium | Polar Aprotic | ~5-10 (Estimated) | Moderate solubility. Often a good reaction solvent. |
| Dioxane | Medium | Polar Aprotic | ~5-10 (Estimated) | Moderate solubility. Commonly used in cross-coupling reactions. |
| Acetonitrile | Medium | Polar Aprotic | ~1-5 (Estimated) | Moderate to low solubility. |
| Ethanol | High | Polar Protic | 1[1] | Low solubility. |
| Methanol | High | Polar Protic | <1 (Estimated) | Very low solubility. |
| Dichloromethane (DCM) | Medium | Aprotic | <1 (Estimated) | Very low solubility. |
| Toluene | Low | Non-Polar | <0.1 (Estimated) | Poor solubility. |
| Hexane | Low | Non-Polar | <0.1 (Estimated) | Poor solubility. |
Note: Estimated values are based on the known solubility of dibenzofuran (B1670420) and the expected influence of the carboxylic acid functional group. Experimental verification is recommended.
Experimental Protocols
General Protocol for Esterification of this compound
This protocol describes a standard Fischer esterification.
Materials:
-
This compound
-
Alcohol (e.g., Methanol, Ethanol)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Organic solvent for extraction (e.g., Ethyl Acetate)
Procedure:
-
To a round-bottom flask, add this compound.
-
Add an excess of the desired alcohol (which also acts as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (a few drops).
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography or recrystallization.
General Protocol for Suzuki-Miyaura Coupling of a Halogenated this compound Derivative
This protocol is for the cross-coupling of a bromo- or iodo-substituted this compound with a boronic acid.
Materials:
-
Halogenated this compound derivative
-
Aryl or Vinyl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent system (e.g., Dioxane/water, Toluene/water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add the halogenated this compound derivative, the boronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the solvent system (e.g., a 4:1 mixture of Dioxane and water) via syringe.
-
Degas the mixture by bubbling the inert gas through it for 15-20 minutes.
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: A workflow diagram for selecting an appropriate solvent system for common reactions involving this compound.
Caption: A simplified diagram of the catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: Spectroscopic Characterization of Dibenzofuran Compounds
Welcome to the Technical Support Center for the spectroscopic characterization of dibenzofuran (B1670420) compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common spectroscopic techniques used to characterize dibenzofuran compounds?
A1: The most common techniques are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and UV-Visible (UV-Vis) and Fluorescence Spectroscopy. These methods provide complementary information about the molecular structure, mass, and photophysical properties of dibenzofuran derivatives.
Q2: Where can I find reference spectral data for dibenzofuran?
A2: Public databases such as the NIST WebBook and SpectraBase provide access to a variety of spectral data for dibenzofuran, including NMR, MS, and IR spectra.[1] Chemical suppliers like ChemicalBook also offer reference spectra.[2]
Troubleshooting Guides
Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem 1: Overlapping signals in the aromatic region of the ¹H NMR spectrum make interpretation difficult.
-
Cause: The protons on the dibenzofuran core are in chemically similar environments, leading to complex and overlapping multiplets, especially in substituted derivatives.[3][4]
-
Troubleshooting Steps:
-
Change the Solvent: Acquiring the spectrum in a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or acetone-d₆) can induce different chemical shifts and may resolve overlapping signals.[3][5]
-
Increase Magnetic Field Strength: Using a higher field NMR spectrometer will increase the dispersion of the signals.
-
2D NMR Techniques:
-
COSY (Correlation Spectroscopy): Helps identify proton-proton couplings, allowing you to trace out spin systems even with some overlap.[3]
-
TOCSY (Total Correlation Spectroscopy): Can reveal correlations between all protons within a spin system, which is useful for complex structures.[3]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon atoms, which can help differentiate protons based on their carbon environments.[4]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, aiding in the assignment of quaternary carbons and piecing together the molecular structure.
-
-
Problem 2: I am seeing fewer signals in my ¹³C NMR spectrum than expected.
-
Cause: Quaternary carbons often have long relaxation times and may appear very weak or be absent in a standard ¹³C NMR experiment. Accidental overlap of signals can also occur.
-
Troubleshooting Steps:
-
Increase Relaxation Delay: Increase the delay time (d1) between pulses to allow for full relaxation of quaternary carbons.
-
Use a Different Pulse Sequence: Employ pulse sequences like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups and help identify missing quaternary carbons.
-
Check for Overlapping Signals: Review the linewidths and consider running a 2D NMR experiment like HSQC or HMBC to resolve any potential overlaps.
-
Mass Spectrometry (MS)
Problem 1: I am having trouble distinguishing between isomers of a substituted dibenzofuran using mass spectrometry.
-
Cause: Electron impact (EI) mass spectra of isomers can be very similar and often not specific enough for unambiguous identification.[6]
-
Troubleshooting Steps:
-
Chemical Ionization (CI): Positive ion methane (B114726) chemical ionization mass spectra can sometimes show a greater degree of distinction between isomers compared to EI.[6]
-
Tandem Mass Spectrometry (MS/MS): By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), you can generate fragment ions that may be unique to a specific isomer. Different fragmentation pathways can help in differentiation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Coupling mass spectrometry with gas chromatography allows for the separation of isomers based on their retention times, providing an additional dimension of identification.[7] For complex mixtures, using a high-resolution capillary column is crucial.[8][9]
-
Problem 2: I am observing unexpected fragment ions in the mass spectrum of my dibenzofuran derivative.
-
Cause: The fragmentation of dibenzofuran derivatives can be complex and may involve rearrangements. The ionization method (e.g., EI vs. ESI) will also significantly influence the fragmentation pattern.[10][11]
-
Troubleshooting Steps:
-
Analyze the Fragmentation Pattern: Look for characteristic losses. For example, in aroylbenzofurans, the formation of acylium ions is a common pathway.[10][11] Halogenated derivatives will show characteristic isotopic patterns and losses of the halogen radical.
-
High-Resolution Mass Spectrometry (HRMS): Obtain accurate mass measurements to determine the elemental composition of the fragment ions. This can help in proposing plausible fragmentation mechanisms.
-
Consult Literature: Review the mass spectra of structurally similar compounds to identify known fragmentation pathways.
-
UV-Vis and Fluorescence Spectroscopy
Problem 1: The fluorescence intensity of my dibenzofuran compound is much lower than expected in solution (quenching).
-
Cause: Aggregation-caused quenching (ACQ) is a common issue where molecules form non-emissive aggregates in solution. Solvent polarity can also significantly affect fluorescence quantum yield.[12]
-
Troubleshooting Steps:
-
Change the Solvent: The choice of solvent can influence both the absorption and emission spectra.[12] Experiment with solvents of different polarities to see if the fluorescence intensity changes.
-
Vary the Concentration: Acquire spectra at different concentrations. If aggregation is the cause of quenching, you may see an increase in fluorescence intensity upon dilution.
-
Temperature Variation: Changing the temperature can sometimes disrupt aggregate formation.
-
Problem 2: My dibenzofuran derivative shows an unexpected increase in fluorescence in a particular solvent system or in the solid state.
-
Cause: Some dibenzofuran derivatives can exhibit Aggregation-Induced Emission (AIE), where the formation of aggregates restricts intramolecular rotations and opens up radiative decay pathways, leading to enhanced fluorescence.[13]
-
Troubleshooting Steps:
-
Conduct an AIE Study: Investigate the photophysical properties in a mixture of a good solvent and a poor solvent (e.g., THF/water). A significant increase in fluorescence intensity with an increasing fraction of the poor solvent is a hallmark of AIE.[13]
-
Solid-State Characterization: Measure the fluorescence of the compound in its solid state to confirm if it is highly emissive.
-
Data Presentation
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for the Dibenzofuran Core
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1, 9 | 7.9 - 8.1 | 122 - 124 |
| 2, 8 | 7.3 - 7.5 | 127 - 129 |
| 3, 7 | 7.4 - 7.6 | 120 - 122 |
| 4, 6 | 7.5 - 7.7 | 111 - 113 |
| 4a, 5a | - | 156 - 158 |
| 9a, 9b | - | 124 - 126 |
| Note: Chemical shifts are approximate and can vary significantly with substitution and solvent. |
Table 2: Common Mass Fragments (m/z) for Dibenzofuran
| m/z | Identity | Notes |
| 168 | [M]⁺ | Molecular Ion |
| 139 | [M-CHO]⁺ | Loss of a formyl radical |
| 115 | [C₉H₇]⁺ | |
| Note: Fragmentation patterns are highly dependent on the type and position of substituents. |
Table 3: Photophysical Properties of Dibenzofuran in Cyclohexane
| Property | Value |
| Absorption Maximum (λ_abs) | 280 nm[14] |
| Emission Maximum (λ_em) | 314 nm |
| Note: These values are for the parent dibenzofuran and will change with substitution and solvent. |
Experimental Protocols
Standard Protocol for GC-MS Analysis of Dibenzofuran Derivatives
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, hexane) to a concentration of approximately 1 µg/mL.
-
Internal Standard: Add an internal standard (e.g., a deuterated PAH like chrysene-d12) to the sample solution for quantification.
-
GC Conditions:
-
Column: Use a nonpolar capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).[14]
-
Injection: Inject 1 µL of the sample in splitless mode.
-
Oven Program: Start at a low temperature (e.g., 80°C), ramp to a high temperature (e.g., 300°C) at a rate of 5-10°C/min, and hold for several minutes.
-
-
MS Conditions:
-
Ionization: Use Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Acquire data in full scan mode to identify unknown compounds or in Selected Ion Monitoring (SIM) mode for higher sensitivity when targeting known analytes.[1] Key ions to monitor for dibenzofuran and its alkylated derivatives include m/z 168, 182, and 196.[15][16]
-
Mandatory Visualizations
Caption: Experimental workflow for the spectroscopic characterization of dibenzofuran compounds.
Caption: Logical workflow for troubleshooting common spectroscopic issues with dibenzofurans.
References
- 1. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 2. Dibenzofuran(132-64-9) 1H NMR spectrum [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Troubleshooting [chem.rochester.edu]
- 6. Gas chromatographic/mass spectrometric analysis of specific isomers of polychlorodibenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MS(n) techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. shimadzu.com [shimadzu.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. blogs.rsc.org [blogs.rsc.org]
- 14. Absorption [Dibenzofuran] | AAT Bioquest [aatbio.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
overcoming challenges in the aromatization step for benzofuran synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the aromatization step of benzofuran (B130515) synthesis. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide: Aromatization Step
This guide addresses specific issues that may arise during the conversion of 2,3-dihydrobenzofurans or other precursors to the final aromatic benzofuran product.
Question 1: Why is my aromatization reaction resulting in a low yield of the desired benzofuran?
Answer:
Low yields in the aromatization step can be attributed to several factors, including incomplete reaction, side product formation, and suboptimal reaction conditions. The electronic properties of the substituents on the precursor molecule can also significantly influence the reaction outcome.
-
Substituent Effects: The presence of electron-withdrawing groups on the phenyl ring of the precursor can diminish the yield of the benzofuran product. Conversely, substrates with electron-donating substituents have been observed to provide higher yields in some catalytic systems.[1] For instance, in certain copper-catalyzed syntheses, high yields were achieved with electron-donating substituted salicylaldehydes.[1]
-
Reaction Conditions: The choice of oxidant, catalyst, solvent, and temperature is critical. Optimization of these parameters is often necessary to achieve high yields. For example, in a study on the selective synthesis of 3-acylbenzofurans from 2,3-dihydrobenzofurans, various acids and bases were tested, with K₂CO₃ in THF at room temperature and acetic acid at 110°C both providing high yields (97-98%).[2][3] In contrast, using pyridine (B92270) as a base resulted in only trace amounts of the product.[2][3]
-
Competitive Oxidation: In syntheses involving electron-rich aromatic rings, competitive oxidation at undesired sites can lead to lower yields of the target benzofuran.[4]
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low benzofuran yield.
Question 2: My aromatization reaction is incomplete, leaving a significant amount of the 2,3-dihydrobenzofuran (B1216630) starting material. How can I drive the reaction to completion?
Answer:
Incomplete conversion is a common issue that can often be resolved by adjusting the reaction conditions.
-
Reaction Time and Temperature: Insufficient reaction time or temperature can lead to incomplete conversion. For reactions that are sluggish at room temperature, increasing the temperature may be necessary. For example, the aromatization of a 2,3-dihydrobenzofuran to a 3-acylbenzofuran was achieved in high yield when heated to 110°C in acetic acid.[2][3]
-
Oxidant Stoichiometry: For oxidative aromatizations, ensure that a sufficient stoichiometric amount of the oxidant is used. In some cases, a slight excess of the oxidant may be required to drive the reaction to completion. For DDQ-mediated oxidations, using 1.0 to 1.2 equivalents is common.[5]
-
Catalyst Activity: If using a catalyst, its activity may be insufficient. Consider increasing the catalyst loading or switching to a more active catalyst.
Table 1: Optimization of Aromatization Conditions for 3-Acylbenzofuran Synthesis [3]
| Entry | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | THF | r.t. | 4 | 97 |
| 2 | Pyridine | THF | 70 | 12 | Trace |
| 3 | Acetic Acid | - | 110 | 3 | 98 |
| 4 | PPTS | Toluene | 110 | 7 | 95 |
| 5 | TFA | Toluene | 110 | 4 | 95 |
Question 3: I am observing the formation of unexpected side products during the aromatization step. What are the likely side reactions and how can I minimize them?
Answer:
Side product formation is often dependent on the specific reagents and conditions used for aromatization.
-
Acid-Catalyzed Reactions: Acid-mediated side reactions can be a significant issue. The use of a buffer, such as triethylamine, can help to minimize these unwanted reactions.[4]
-
Oxidative Aromatization: In reactions using strong oxidants like DDQ or silver oxide, over-oxidation or oxidation of other sensitive functional groups in the molecule can occur.[4] Careful control of the reaction temperature and stoichiometry of the oxidant is crucial. In some cases, using a milder oxidant may be necessary.
-
Rearrangements: Depending on the substrate and conditions, rearrangements can occur. For example, in the synthesis of certain dihydrobenzofurans, by-products from alkene oxidation and allylic rearrangement were observed.[4]
-
Formation of Isomers: The reaction conditions can influence the regioselectivity of the reaction, potentially leading to the formation of undesired isomers. For instance, in one study, the choice of acid and solvent determined whether a 3-acylbenzofuran or a 3-formylbenzofuran was formed.[2][3]
Question 4: I am having difficulty purifying my benzofuran product from the reaction mixture. What are some common purification challenges and how can I address them?
Answer:
Purification of benzofurans can sometimes be challenging due to the presence of closely related impurities or by-products.
-
Chromatography: While column chromatography is a standard purification technique, the separation of regioisomers or by-products with similar polarities can be difficult.[6] Careful selection of the solvent system and stationary phase is critical.
-
Alternative Purification Methods: In some cases, alternative purification methods may be more effective. For example, if the product is crystalline, recrystallization can be a powerful purification technique. One study noted that straightforward purification by filtration from silica (B1680970) gel avoided the need for column chromatography.[7]
-
Workup Procedure: The workup procedure can also impact the purity of the final product. For instance, in DDQ-mediated reactions, the hydroquinone (B1673460) byproduct is often insoluble and can be removed by filtration.[8]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the aromatization of 2,3-dihydrobenzofurans?
A1: Common methods for the aromatization of 2,3-dihydrobenzofurans include:
-
Oxidative Dehydrogenation: This is a widely used method employing oxidants such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ)[8][9], manganese dioxide (MnO₂), or silver oxide (Ag₂O).[10]
-
Acid-Catalyzed Dehydration: In cases where a hydroxyl group is present at the 2- or 3-position of the dihydrobenzofuran ring, acid-catalyzed dehydration can lead to aromatization.
-
Base-Catalyzed Elimination: A base can be used to promote the elimination of a leaving group from the dihydrobenzofuran ring, resulting in the aromatic benzofuran.[11]
Q2: How do I choose the right oxidant for my oxidative aromatization?
A2: The choice of oxidant depends on the specific substrate and the presence of other functional groups.
-
DDQ: DDQ is a powerful and commonly used oxidant for this transformation.[9] It is particularly effective for substrates that can readily undergo hydride abstraction.[12]
-
Silver(I) Oxide (Ag₂O): This oxidant is often used in the synthesis of dihydrobenzofuran neolignans and can also promote aromatization.[10]
-
Other Oxidants: Other oxidants such as phenyliodonium (B1259483) diacetate (PIDA) have also been used.[1]
Q3: Can the aromatization step be performed in a one-pot reaction with the preceding cyclization step?
A3: Yes, many synthetic routes to benzofurans involve a one-pot cyclization and aromatization sequence.[7] These tandem or domino reactions can be more efficient and lead to higher overall yields by avoiding the isolation of intermediates.
Experimental Protocols
Protocol 1: General Procedure for DDQ Aromatization of a 2,3-Dihydrobenzofuran
-
Dissolve the 2,3-dihydrobenzofuran (1.0 equiv) in a suitable anhydrous solvent (e.g., dioxane, dichloromethane, or toluene) in a round-bottomed flask.[8]
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.0-1.2 equiv) to the solution.[8]
-
Stir the reaction mixture at room temperature or heat as required. The progress of the reaction can be monitored by TLC.
-
Upon completion, the reaction mixture is typically cooled, and the precipitated hydroquinone byproduct is removed by filtration.[8]
-
The filtrate is then concentrated, and the residue is purified by column chromatography on silica gel to afford the desired benzofuran.
Protocol 2: Acid-Catalyzed Aromatization of a 2,3-Dihydrobenzofuran-3-ol
-
Dissolve the 2,3-dihydrobenzofuran-3-ol (1.0 equiv) in a suitable solvent such as acetic acid or toluene.[2][3]
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) or use an acidic solvent like acetic acid.[2][3]
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture and neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Base-Catalyzed Aromatization
-
Dissolve the substituted 2,3-dihydrobenzofuran precursor (1.0 equiv) in an appropriate solvent (e.g., THF).[3]
-
Add a suitable base, such as potassium carbonate (K₂CO₃).[3][11]
-
Stir the reaction at room temperature or heat as necessary, monitoring by TLC.
-
Once the reaction is complete, quench the reaction with water or a mild acid.
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography.
General Synthesis and Aromatization Pathway
Caption: General workflow for benzofuran synthesis.
References
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Functionalized Dihydrobenzofurans By Direct Aryl C–O Bond Formation Under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - DDQ in mechanochemical C–N coupling reactions [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. Base-Catalyzed Sequential 1,4-Addition/Intramolecular Cyclization/Aromatization Reaction: Synthesis of Benzofuro[3,2- b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Catalyst Selection for Dibenzofuran Synthesis
Welcome to the technical support center for the synthesis of dibenzofuran (B1670420) and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize catalyst selection for successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic systems used for dibenzofuran synthesis?
A1: The most common and effective catalytic systems for dibenzofuran synthesis involve transition metals such as palladium (Pd), copper (Cu), and rhodium (Rh). Each system has its own advantages and is suited for different synthetic strategies. Palladium catalysts are often used for C-H activation/C-O cyclization reactions.[1][2][3] Copper catalysts are frequently employed in the cyclization of diaryliodonium salts and Ullmann-type couplings.[4][5][6] Rhodium catalysts are effective for annulation and cycloaddition reactions to form dihydrobenzofuran precursors.[7][8][9][10][11][12]
Q2: How do I choose the best catalyst for my specific dibenzofuran synthesis?
A2: The optimal catalyst choice depends on your starting materials and the desired synthetic route. For phenol-directed C-H activation/C-O cyclization, a Pd(0)/Pd(II) system is often preferred.[1][2][3] If you are starting with cyclic diaryliodonium salts, a copper-catalyzed approach is generally effective.[4][5][6] For syntheses involving [2+2+2] cycloadditions or annulations, rhodium catalysts are a good choice.[7][8][12] The diagram below provides a general decision-making workflow.
Q3: What are the key parameters to optimize for improving the yield of dibenzofuran synthesis?
A3: Key parameters to optimize include the choice of catalyst, ligand, base, solvent, reaction temperature, and reaction time. The interplay of these factors is crucial for achieving high yields. For instance, in palladium-catalyzed reactions, bulky, electron-rich phosphine (B1218219) ligands can be effective.[13] The choice of a non-nucleophilic base like sodium tert-butoxide is also critical.[13] Anhydrous and deoxygenated solvents such as toluene (B28343) or dioxane are often preferred.[13] Temperature optimization is essential to balance reaction rate with catalyst stability.[13]
Troubleshooting Guides
Palladium-Catalyzed Synthesis
Issue: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Use a fresh batch of palladium precatalyst. Consider using a pre-formed catalyst for more reliable initiation.[13] Ensure proper storage and handling to prevent degradation. |
| Ligand Degradation | Use high-purity, air-stable ligands. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of phosphine ligands. |
| Inappropriate Base | The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or potassium phosphate (B84403) (K₃PO₄) are often effective.[14] Ensure the base is fresh and anhydrous. |
| Poor Solvent Quality | Use anhydrous and thoroughly deoxygenated solvents. Toluene and dioxane are common choices.[13] Impurities or residual water can deactivate the catalyst. |
| Suboptimal Temperature | A systematic temperature screen is recommended. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition.[13] |
Copper-Catalyzed Synthesis
Issue: Sluggish Reaction and Poor Yield
| Potential Cause | Troubleshooting Steps |
| Low Catalyst Activity | The form of copper used is critical. Activated copper powder or using a soluble copper(I) salt like CuI can improve reactivity.[13] Various copper sources such as CuCl, CuBr, Cu(OAc)₂, and Cu₂O can be screened.[5] |
| Suboptimal Ligand | The addition of a ligand, such as 1,10-phenanthroline (B135089) or an amino acid, can significantly accelerate the reaction and allow for milder conditions.[13] |
| Harsh Reaction Conditions | Traditionally, Ullmann-type reactions require high temperatures. Modern methods with appropriate ligands can often be run at lower temperatures.[13] |
| Inappropriate Solvent | A remarkable solvent effect is often observed. Solvents like methanol (B129727) or even water can significantly improve yields in certain copper-catalyzed systems.[5] |
| Incorrect Base | The choice of base can significantly impact the yield. Inorganic bases like K₂CO₃ are commonly used and often provide good results.[5] |
Rhodium-Catalyzed Synthesis
Issue: Formation of Side Products and Low Selectivity
| Potential Cause | Troubleshooting Steps |
| Incorrect Catalyst/Ligand Combination | The choice of rhodium catalyst and ligand is crucial for controlling selectivity. For [2+2+2] cycloadditions, cationic rhodium(I)/H₈-BINAP complexes have shown to be effective.[12] |
| Suboptimal Reaction Temperature | Temperature can influence the reaction pathway and lead to side products. An optimization of the reaction temperature is recommended to improve selectivity. |
| Inappropriate Additives | In some rhodium-catalyzed annulations, the use of a base additive like Zn(OAc)₂ can be beneficial for achieving high yields.[7][8] |
| Substrate Reactivity | The electronic and steric properties of the substrates can affect the selectivity of the reaction. Modification of the directing group on the substrate may be necessary. |
Data Presentation: Catalyst Performance in Dibenzofuran Synthesis
Table 1: Optimization of Copper-Catalyzed Dibenzofuran Synthesis from Diaryliodonium Salts [5]
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Time (h) | Yield (%) |
| 1 | CuI (5) | L4 (10) | K₂CO₃ (2) | Toluene | 4 | 13 |
| 2 | CuI (5) | L4 (10) | K₂CO₃ (2) | MeOH | 4 | 92 |
| 3 | CuI (5) | L4 (10) | K₂CO₃ (2) | H₂O | 4 | 28 |
| 4 | CuI (5) | L4 (10) | K₂CO₃ (2) | H₂O | 12 | - |
| 5 | CuI (5) | L4 (10) | K₂CO₃ (2) | H₂O | 24 | 96 |
Table 2: Optimization of Palladium-Catalyzed Dibenzofuran Synthesis via C-H Activation [3]
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (10) | - | K₂CO₃ (2) | Toluene | 120 | 45 |
| 2 | Pd(OAc)₂ (10) | PPh₃ (20) | K₂CO₃ (2) | Toluene | 120 | 58 |
| 3 | Pd(OAc)₂ (10) | PCy₃ (20) | K₂CO₃ (2) | Toluene | 120 | 75 |
| 4 | Pd(OAc)₂ (10) | SPhos (20) | K₂CO₃ (2) | Toluene | 120 | 82 |
| 5 | Pd₂(dba)₃ (5) | XPhos (20) | K₃PO₄ (2) | Dioxane | 100 | 91 |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Phenol-Directed C-H Activation/C-O Cyclization[1][3]
-
Reaction Setup: In a glovebox, add the 2-arylphenol substrate (1.0 equiv), palladium precatalyst (e.g., Pd(OAc)₂, 5-10 mol%), and a phosphine ligand (e.g., XPhos, 10-20 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Addition of Reagents: Add the base (e.g., K₃PO₄, 2.0 equiv) to the Schlenk tube.
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 100-120 °C).
-
Monitoring: Stir the reaction mixture for the specified time (e.g., 12-24 hours), monitoring the progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water. The organic layer is then dried, filtered, and concentrated.
-
Purification: The crude product is purified by column chromatography.
Protocol 2: Copper-Catalyzed Cyclization of Diaryliodonium Salts[5]
-
Reaction Setup: To a reaction vessel, add the cyclic diaryliodonium salt (1.0 equiv), copper catalyst (e.g., CuI, 5 mol%), and ligand (e.g., L4, 10 mol%).
-
Addition of Reagents: Add the base (e.g., K₂CO₃, 2.0 equiv) and the solvent (e.g., H₂O).
-
Reaction: Stir the mixture at the optimized temperature (e.g., 100 °C) for the required duration (e.g., 24 hours).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture and extract the product with a suitable organic solvent.
-
Purification: The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography.
Visualizations
References
- 1. Item - Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed CâH Activation/CâO Cyclization - American Chemical Society - Figshare [acs.figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Dibenzofurans from Cyclic Diaryliodonium Triflates and Water via Oxygen-Iodine Exchange Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Dibenzofurans from Cyclic Diaryliodonium Triflates and Water via Oxygen–Iodine Exchange Approach | Semantic Scholar [semanticscholar.org]
- 7. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01830C [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cascade Synthesis of 3-Alkylidene Dihydrobenzofuran Derivatives via Rhodium(III)-Catalyzed Redox-Neutral C-H Functionalization/Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Flexible synthesis of fused benzofuran derivatives by rhodium-catalyzed [2 + 2 + 2] cycloaddition with phenol-linked 1,6-diynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. scribd.com [scribd.com]
Validation & Comparative
A Comparative Analysis of the Physicochemical Properties of 4-Dibenzofurancarboxylic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the physicochemical characteristics of 1-, 2-, 3-, and 4-Dibenzofurancarboxylic acid, complete with experimental data and standardized protocols.
Dibenzofurancarboxylic acids, a class of heterocyclic compounds, are of significant interest in medicinal chemistry and materials science. The isomeric position of the carboxylic acid group on the dibenzofuran (B1670420) scaffold profoundly influences the molecule's physicochemical properties, which in turn dictates its pharmacokinetic and pharmacodynamic behavior. This guide provides a comparative overview of the key physicochemical parameters of four isomers of dibenzofurancarboxylic acid: 1-, 2-, 3-, and this compound. The data presented herein is a compilation of experimental and predicted values to facilitate informed decisions in research and development.
Comparative Physicochemical Data
The following table summarizes the available experimental and predicted physicochemical properties of the four isomers of dibenzofurancarboxylic acid. It is important to note that experimental data for all isomers is not uniformly available in the public domain.
| Property | 1-Dibenzofurancarboxylic Acid | 2-Dibenzofurancarboxylic Acid | 3-Dibenzofurancarboxylic Acid | This compound |
| CAS Number | Not readily available | 22439-48-1 | 29021-91-8 | 2786-05-2 |
| Molecular Formula | C₁₃H₈O₃ | C₁₃H₈O₃ | C₁₃H₈O₃ | C₁₃H₈O₃ |
| Molecular Weight ( g/mol ) | 212.20 | 212.20 | 212.20 | 212.20 |
| Melting Point (°C) | Data not available | Data not available | Data not available | 211-215[1] |
| Boiling Point (°C) | Data not available | Predicted: 425.7±18.0 | Predicted: 425.7±18.0[2] | Predicted: 425.7±18.0[1] |
| Water Solubility | Data not available | Data not available | Data not available | Data not available |
| pKa | Data not available | Predicted: 4.03±0.30 | Predicted: 4.03±0.30[2] | Predicted: 3.24±0.30[1] |
| LogP | Data not available | Data not available | Data not available | Data not available |
| Solubility (Organic Solvents) | Data not available | Data not available | Data not available | DMF: 30 mg/ml; DMSO: 30 mg/ml; Ethanol: 1 mg/ml[1] |
Disclaimer: The absence of experimental data for certain isomers necessitates the use of predicted values. These predictions are computationally derived and should be used as estimations. Experimental validation is recommended.
Visualization of Isomeric Structures
The following diagram illustrates the structural differences between the four isomers of dibenzofurancarboxylic acid, highlighting the position of the carboxylic acid group on the dibenzofuran backbone.
Caption: Molecular structures of the four isomers of Dibenzofurancarboxylic acid.
Experimental Protocols
For researchers seeking to experimentally determine the physicochemical properties of these isomers, the following are standardized protocols for key experiments.
Melting Point Determination
The melting point of a solid is the temperature at which it transitions from a solid to a liquid state and can be a crucial indicator of purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (optional)
Procedure:
-
Ensure the sample is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.
-
Pack a small amount of the powdered sample into the open end of a capillary tube to a depth of 2-3 mm.
-
Tap the sealed end of the capillary tube gently on a hard surface to compact the sample at the bottom.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.
-
Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the last solid crystal melts (the end of the melting range).
-
For accuracy, perform the determination in triplicate. A narrow melting range (0.5-2°C) is indicative of a pure compound.
Aqueous Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in water at a specific temperature.
Apparatus:
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of the solid compound to a vial containing a known volume of distilled or deionized water.
-
Seal the vial and place it in a constant temperature shaker bath set to the desired temperature (e.g., 25°C or 37°C).
-
Shake the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
After shaking, allow the vials to stand at the same temperature to allow undissolved solid to settle.
-
Centrifuge the samples to further separate the solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
Quantify the concentration of the dissolved compound using a validated analytical method.
-
The solubility is expressed in units such as mg/mL or mol/L.
pKa Determination (Potentiometric Titration)
The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution.
Apparatus:
-
pH meter with a suitable electrode
-
Burette
-
Stir plate and stir bar
-
Beaker
-
Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)
Procedure:
-
Calibrate the pH meter using standard buffer solutions.
-
Dissolve a precisely weighed amount of the carboxylic acid in a known volume of deionized water (or a water/co-solvent mixture if solubility is low).
-
Place the solution in a beaker with a stir bar and begin gentle stirring.
-
Immerse the pH electrode in the solution.
-
Slowly titrate the solution with the standardized strong base, recording the pH after each incremental addition of the titrant.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized). This corresponds to the midpoint of the steepest part of the titration curve.
LogP Determination (Shake-Flask Method)
LogP, the logarithm of the partition coefficient, is a measure of a compound's lipophilicity and its distribution between an organic and an aqueous phase.
Apparatus:
-
n-Octanol and water (mutually saturated)
-
Vials with screw caps
-
Vortex mixer
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare mutually saturated n-octanol and water phases by vigorously mixing equal volumes of the two solvents and allowing them to separate.
-
Dissolve a known amount of the compound in either the n-octanol or water phase.
-
Add a known volume of the other phase to the vial.
-
Seal the vial and vortex it for a set period to allow for partitioning between the two phases.
-
Centrifuge the vial to ensure complete separation of the two phases.
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.
-
Determine the concentration of the compound in each phase using a suitable and validated analytical method.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
LogP is the base-10 logarithm of the partition coefficient.
References
Purity Under the Magnifying Glass: A Comparative Guide to the Validation of 4-Dibenzofurancarboxylic Acid Using HPLC and NMR Spectroscopy
For researchers, scientists, and professionals in drug development, establishing the purity of chemical compounds is a cornerstone of reliable and reproducible results. In this guide, we provide a detailed comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the validation of 4-Dibenzofurancarboxylic acid purity. This guide includes detailed experimental protocols, comparative data, and visual workflows to aid in the selection of the most appropriate method for your analytical needs.
This compound is a key building block in the synthesis of various pharmaceutical and materials science compounds. The presence of impurities can significantly alter the chemical and biological properties of the final products, making rigorous purity assessment essential. HPLC and quantitative NMR (qNMR) are two of the most widely used and robust methods for this purpose.
High-Performance Liquid Chromatography (HPLC): A Sensitive Approach for Purity Determination
HPLC is a well-established chromatographic technique that separates components in a mixture based on their differential interactions with a stationary phase and a liquid mobile phase. For purity analysis, the area of the main peak corresponding to this compound is compared to the total area of all detected peaks.
Experimental Protocol: HPLC
A reversed-phase HPLC method is typically employed for the analysis of aromatic carboxylic acids like this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often used to effectively separate the main compound from potential impurities. A typical gradient might be:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile (B52724)
-
Gradient: Start with 50% B, increasing to 95% B over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution. Further dilute as necessary.
-
Purity Calculation: The purity is calculated using the area percentage method:
-
% Purity = (Area of the main peak / Total area of all peaks) x 100
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Primary Method for Absolute Quantification
NMR spectroscopy is a powerful technique that provides detailed structural information about a molecule. Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of the absolute purity of a sample by comparing the integral of a signal from the analyte to that of a certified internal standard of known purity.[1]
Experimental Protocol: ¹H-qNMR
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is a suitable solvent for dissolving this compound and many common internal standards.
-
Internal Standard: A certified internal standard with a known purity and signals that do not overlap with the analyte signals is crucial. Maleic acid or dimethyl sulfone are common choices.
-
Sample Preparation:
-
Accurately weigh about 10 mg of this compound into an NMR tube.
-
Accurately weigh about 5 mg of the internal standard and add it to the same NMR tube.
-
Add approximately 0.75 mL of DMSO-d₆ to the NMR tube and dissolve the solids completely.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficiently long relaxation delay (D1) to ensure complete relaxation of all protons (typically 5 times the longest T₁ value).
-
-
Purity Calculation: The purity of this compound is calculated using the following formula:
Purity (% w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Comparative Analysis: HPLC vs. NMR
The choice between HPLC and NMR for purity validation depends on the specific requirements of the analysis. HPLC is often favored in quality control settings for its high throughput and sensitivity in detecting trace impurities.[2] In contrast, qNMR is a primary ratio method that provides absolute quantification without the need for a specific reference standard of the analyte, and it can also aid in the structural elucidation of unknown impurities.[2]
| Feature | HPLC | ¹H-qNMR |
| Principle | Chromatographic separation based on polarity | Nuclear magnetic resonance of atomic nuclei |
| Quantification | Relative (Area Percent) or External Standard | Absolute (Primary Ratio Method) |
| Reference Standard | Requires a high-purity standard of the analyte for accurate quantification | Requires a certified internal standard of a different compound |
| Sensitivity | High (can detect trace impurities) | Moderate (limit of detection is typically higher than HPLC) |
| Throughput | High | Moderate |
| Information Provided | Purity, presence of impurities | Purity, structural information of analyte and impurities |
| Destructive | No (sample can be recovered) | No |
Visualizing the Workflow
To better illustrate the processes involved in purity validation by HPLC and NMR, the following diagrams outline the experimental workflows and a decision-making process for selecting the appropriate technique.
Conclusion
Both HPLC and NMR spectroscopy are indispensable tools for the purity validation of this compound. HPLC excels in routine quality control environments where high sensitivity and throughput are paramount. qNMR, as a primary method, offers the advantage of absolute quantification and provides valuable structural insights, making it ideal for the certification of reference materials and in-depth impurity profiling. The selection of the optimal technique should be guided by the specific analytical requirements, available instrumentation, and the intended application of the compound. By understanding the principles and practical considerations of each method, researchers can confidently ensure the quality and integrity of their chemical compounds.
References
a comparative analysis of different synthetic routes to 4-Dibenzofurancarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
4-Dibenzofuranecarboxylic acid is a key structural motif found in various biologically active compounds and functional materials. Its synthesis has been approached through several methodologies, ranging from classical multi-step procedures to modern, more direct catalytic methods. This guide provides a comparative analysis of two distinct and representative synthetic routes to 4-dibenzofuranecarboxylic acid: the classical Gilman and Van Ess synthesis, a multi-step approach involving Ullmann condensation and subsequent cyclization, and a modern palladium-catalyzed intramolecular C-H activation/C-O cyclization. This comparison aims to provide researchers with the necessary data to select the most suitable method based on factors such as yield, reaction conditions, and substrate availability.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative data for the two synthetic routes, offering a clear comparison of their efficiency and reaction parameters.
| Parameter | Gilman and Van Ess Synthesis (Classical) | Palladium-Catalyzed C-H/C-O Cyclization (Modern) |
| Starting Materials | 2-Chloro-3-nitrobenzoic acid, 2-Methoxyphenol | 2-Phenoxybenzoic acid |
| Key Reactions | Ullmann condensation, Reduction, Diazotization, Pschorr cyclization | Palladium-catalyzed C-H activation/C-O bond formation |
| Overall Yield | ~59% (from 4-amino-dibenzofuran) | Not explicitly reported for this specific substrate, but related examples show good to excellent yields. |
| Reaction Steps | 4 | 1 |
| Reaction Temperature | Varied (Ullmann: high temp, others: low to moderate temp) | Typically 110-120 °C |
| Catalyst | Copper (Ullmann), None (other steps) | Palladium acetate (B1210297) (Pd(OAc)₂) |
| Reagents | Potassium carbonate, Sodium nitrite (B80452), Sulfuric acid, Copper sulfate | Pivalic acid, Potassium carbonate, Air (as oxidant) |
| Reaction Time | Multi-day synthesis | 14-48 hours |
| Purification | Recrystallization, Extraction | Column chromatography |
Experimental Protocols
Gilman and Van Ess Synthesis (Classical Approach)
This classical route involves a four-step sequence starting from commercially available reagents.
Step 1: Ullmann Condensation 2-Chloro-3-nitrobenzoic acid is condensed with 2-methoxyphenol in the presence of copper catalyst and potassium carbonate at elevated temperatures to yield 2-(2-methoxyphenoxy)-3-nitrobenzoic acid.
Step 2: Reduction of the Nitro Group The nitro group of the resulting diaryl ether is reduced to an amine, typically using a reducing agent like tin(II) chloride in hydrochloric acid, to give 2-(2-methoxyphenoxy)-3-aminobenzoic acid.
Step 3: Diazotization The amino group is converted to a diazonium salt by treatment with sodium nitrite in a strong acid like sulfuric acid at low temperatures (0-5 °C).
Step 4: Pschorr Cyclization The diazonium salt undergoes intramolecular cyclization, promoted by copper sulfate, to form the dibenzofuran (B1670420) ring system. Subsequent demethylation of the methoxy (B1213986) group (if not cleaved during cyclization) and workup yields 4-dibenzofuranecarboxylic acid. A yield of 59% has been reported for the deamination and cyclization of 1-nitro-4-aminodibenzofuran to 1-nitrodibenzofuran, which is a related transformation.[1]
Palladium-Catalyzed Intramolecular C-H Activation/C-O Cyclization (Modern Approach)
This modern approach offers a more direct, one-step synthesis from a diaryl ether precursor.
General Procedure: A mixture of the 2-phenoxybenzoic acid derivative, a palladium catalyst (e.g., 3-5 mol % palladium acetate), a base (e.g., potassium carbonate), and pivalic acid as the solvent is heated under an air atmosphere. The reaction proceeds via a palladium-catalyzed C-H activation of the phenyl ring and subsequent intramolecular C-O bond formation to directly yield the dibenzofuran skeleton. While a specific protocol for 4-dibenzofuranecarboxylic acid is not detailed in the search results, this method has been successfully applied to a range of substituted diaryl ethers, affording dibenzofurans in good to excellent yields.[2]
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic routes.
Caption: The classical Gilman and Van Ess synthesis of 4-dibenzofuranecarboxylic acid.
Caption: A modern, direct palladium-catalyzed synthesis of 4-dibenzofuranecarboxylic acid.
Conclusion
The choice between the classical Gilman and Van Ess synthesis and a modern palladium-catalyzed approach for the preparation of 4-dibenzofuranecarboxylic acid depends on several factors. The classical route, while multi-stepped and potentially lower in overall yield, utilizes readily available and often less expensive starting materials and reagents. It is a well-established method that may be suitable for larger-scale synthesis where cost is a primary concern.
On the other hand, the palladium-catalyzed C-H activation/C-O cyclization offers a significantly more streamlined and atom-economical approach. This one-pot reaction avoids the generation of multiple intermediates and the associated purification steps, leading to a more efficient workflow. While the initial cost of the palladium catalyst may be higher, the reduced number of steps, potentially higher yields for optimized substrates, and milder reaction conditions make it an attractive option for research and development, particularly for the synthesis of derivatives and in situations where time and efficiency are critical.
Researchers should carefully consider the trade-offs between these two methodologies in the context of their specific research goals, available resources, and desired scale of production.
References
Spectroscopic Scrutiny: A Comparative Analysis of 4-Dibenzofurancarboxylic Acid and Its Methyl Ester
A detailed spectroscopic comparison of 4-dibenzofurancarboxylic acid and its methyl ester, providing researchers, scientists, and drug development professionals with essential data for the characterization and differentiation of these two compounds. This guide includes a summary of their key spectroscopic features, detailed experimental protocols, and a logical workflow for their comparative analysis.
In the realm of medicinal chemistry and materials science, the nuanced structural differences between a carboxylic acid and its corresponding ester can significantly impact a molecule's physicochemical properties, reactivity, and biological activity. This guide presents a comprehensive spectroscopic comparison of this compound and its methyl ester, methyl 4-dibenzofurancarboxylate. By examining their respective signatures across various analytical techniques—including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy—we provide a foundational dataset for researchers working with these and similar dibenzofuran (B1670420) derivatives.
At a Glance: Key Spectroscopic Differences
The primary structural difference between the two title compounds is the functional group at the 4-position of the dibenzofuran core: a carboxylic acid (-COOH) versus a methyl ester (-COOCH₃). This seemingly minor alteration gives rise to distinct and readily identifiable spectroscopic characteristics, which are summarized below.
| Spectroscopic Technique | This compound | Methyl 4-Dibenzofurancarboxylate | Key Differentiating Feature |
| ¹H NMR | Broad singlet for the acidic proton, typically >10 ppm. | Sharp singlet for the methyl ester protons, typically around 3.9-4.0 ppm. | Presence of a carboxylic acid proton signal vs. a methyl ester proton signal. |
| ¹³C NMR | Carbonyl carbon signal for the carboxylic acid, typically in the range of 165-185 ppm. | Carbonyl carbon signal for the ester, typically in the range of 160-175 ppm, and a signal for the methoxy (B1213986) carbon around 50-60 ppm. | Presence of the methoxy carbon signal in the ester. |
| IR Spectroscopy | Very broad O-H stretch from ~2500-3300 cm⁻¹; C=O stretch around 1680-1710 cm⁻¹. | Absence of the broad O-H stretch; C=O stretch at a higher frequency, around 1710-1730 cm⁻¹. | The presence or absence of the broad hydroxyl group absorption. |
| Mass Spectrometry | Molecular ion peak (M⁺) corresponding to its molecular weight. | Molecular ion peak (M⁺) corresponding to its molecular weight (14 units higher than the acid). | Difference in the molecular ion peak and distinct fragmentation patterns. |
| UV-Vis Spectroscopy | Similar absorption maxima to the ester, related to the dibenzofuran chromophore. | Similar absorption maxima to the acid, related to the dibenzofuran chromophore. | Minimal difference, as the main chromophore is largely unchanged. |
Visualizing the Analytical Workflow
The following diagram illustrates a logical workflow for the comparative spectroscopic analysis of this compound and its methyl ester.
A Comparative Guide to the Structural Confirmation of Synthesized 4-Dibenzofurancarboxylic Acid Utilizing 2D NMR Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of modern analytical techniques for the structural confirmation of synthesized 4-Dibenzofurancarboxylic acid, with a primary focus on two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. While 2D NMR offers unparalleled detail in solution-state structure elucidation, a comparative analysis with alternative methods such as X-ray crystallography and mass spectrometry is essential for a complete characterization. This document presents a plausible dataset for this compound and details the experimental protocols to support researchers in their structural verification workflows.
Data Presentation: Plausible NMR Data for this compound
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for this compound. These values are estimated based on the known spectrum of dibenzofuran (B1670420) and the substituent effects of a carboxylic acid group on an aromatic system.
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key COSY (¹H-¹H) Correlations | Key HSQC (¹H-¹³C) Correlations | Key HMBC (¹H-¹³C) Correlations |
| 1 | 7.95 (d) | 121.5 | H-2 | C-1 | C-2, C-3, C-9b |
| 2 | 7.45 (t) | 123.0 | H-1, H-3 | C-2 | C-1, C-3, C-4, C-9b |
| 3 | 8.20 (d) | 128.0 | H-2 | C-3 | C-1, C-2, C-4, C-4a |
| 4 | - | 130.0 | - | - | - |
| 4a | - | 125.0 | - | - | - |
| 5a | - | 124.0 | - | - | - |
| 6 | 7.60 (d) | 112.0 | H-7 | C-6 | C-7, C-8, C-9a |
| 7 | 7.35 (t) | 127.5 | H-6, H-8 | C-7 | C-6, C-8, C-9, C-5a |
| 8 | 7.50 (t) | 121.8 | H-7, H-9 | C-8 | C-6, C-7, C-9, C-9a |
| 9 | 7.90 (d) | 123.5 | H-8 | C-9 | C-7, C-8, C-9a, C-5a |
| 9a | - | 156.0 | - | - | - |
| 9b | - | 155.0 | - | - | - |
| COOH | ~12-13 (br s) | 168.0 | - | - | C-3, C-4, C-4a |
Comparison of Analytical Techniques for Structural Confirmation
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR (COSY, HSQC, HMBC) | Detailed atom connectivity in solution, relative stereochemistry. | Non-destructive, provides data on the molecule's conformation in solution. | Requires soluble sample, can be time-consuming for complex molecules. |
| X-ray Crystallography | Precise 3D molecular structure in the solid state, including bond lengths and angles. | Unambiguous structure determination. | Requires a single, high-quality crystal, solid-state structure may differ from solution. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition (HRMS), fragmentation patterns aiding in structural elucidation. | High sensitivity, small sample amount required. | Does not provide direct connectivity information, isomers can be difficult to distinguish. |
Experimental Protocols
2D NMR Spectroscopy
A sample of synthesized this compound (~10-20 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, 0.5-0.7 mL) and placed in a 5 mm NMR tube. All spectra are recorded on a spectrometer operating at a proton frequency of 500 MHz or higher.
1. COSY (Correlation Spectroscopy): The COSY experiment is used to identify proton-proton couplings.
-
Pulse Program: Standard COSY (e.g., cosygpqf).
-
Spectral Width: 12 ppm in both dimensions.
-
Number of Increments: 256-512 in the indirect dimension (t₁).
-
Number of Scans: 8-16 per increment.
-
Data Processing: The data is processed with a sine-bell window function in both dimensions followed by Fourier transformation.
2. HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment identifies direct one-bond proton-carbon correlations.
-
Pulse Program: Standard HSQC with gradient selection (e.g., hsqcedetgpsisp2.3).
-
¹H Spectral Width: 12 ppm.
-
¹³C Spectral Width: 180 ppm.
-
Number of Increments: 128-256 in the indirect dimension (t₁).
-
Number of Scans: 16-32 per increment.
-
¹J(C,H) Coupling Constant: Optimized for an average one-bond coupling of 145 Hz.
-
Data Processing: The data is processed with a squared sine-bell window function and forward linear prediction in the indirect dimension.
3. HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (2-3 bond) proton-carbon correlations.
-
Pulse Program: Standard HMBC with gradient selection (e.g., hmbcgplpndqf).
-
¹H Spectral Width: 12 ppm.
-
¹³C Spectral Width: 220 ppm.
-
Number of Increments: 256-512 in the indirect dimension (t₁).
-
Number of Scans: 32-64 per increment.
-
Long-Range Coupling Constant: Optimized for an average long-range coupling of 8 Hz.
-
Data Processing: The data is processed with a sine-bell window function in both dimensions.
Alternative Structural Confirmation Methods
X-ray Crystallography: Single crystals of this compound suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution in an appropriate solvent system (e.g., ethanol/water). A selected crystal is mounted on a diffractometer, and diffraction data is collected at a controlled temperature (e.g., 100 K). The structure is solved using direct methods and refined by full-matrix least-squares on F². This technique provides the definitive solid-state structure of the molecule.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) can be performed using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). The accurate mass measurement allows for the determination of the elemental composition. Tandem mass spectrometry (MS/MS) experiments can be conducted to induce fragmentation, providing characteristic patterns that can be used to confirm the presence of the dibenzofuran core and the carboxylic acid moiety. For aromatic carboxylic acids, common fragmentation pathways include the loss of H₂O, CO, and the entire COOH group.
Mandatory Visualizations
Caption: Experimental workflow for the structural confirmation of this compound using 2D NMR.
Caption: Logical comparison of information derived from different 2D NMR techniques for structural elucidation.
benchmarking the performance of OLEDs based on 4-Dibenzofurancarboxylic acid derivatives
For researchers, scientists, and drug development professionals navigating the landscape of Organic Light-Emitting Diode (OLED) technology, the selection of optimal materials is paramount to achieving desired device performance. This guide provides a comprehensive benchmark of OLEDs based on dibenzofuran (B1670420) derivatives, comparing their performance against other alternatives and detailing the experimental protocols that underpin these evaluations.
Dibenzofuran-based materials have emerged as a promising class of organic semiconductors for OLED applications, primarily utilized as host materials in the emissive layer. Their rigid molecular structure contributes to high thermal stability and desirable electronic properties for efficient charge transport and exciton (B1674681) formation. This guide will delve into the quantitative performance metrics of various dibenzofuran derivatives and provide the necessary context for their evaluation.
Comparative Performance Data
The following tables summarize the key performance metrics of OLEDs employing various dibenzofuran derivatives as host materials. The data is compiled from recent studies to facilitate a direct comparison of their efficacy in different types of OLEDs.
Table 1: Performance of Carbazole-Dibenzofuran Derivatives in Blue Phosphorescent OLEDs (PhOLEDs) [1][2]
| Host Material | Emitter | Max. External Quantum Efficiency (EQE) (%) | Power Efficiency (lm/W) | CIE Coordinates (x, y) | Lifetime (hours) @ Luminance (cd/m²) |
| 2,8-di(9H-carbazol-9-yl)dibenzo[b,d]furan (28CzDBF) | Ir(cb)₃ | 22.4 | Not Reported | (0.14, 0.16) | 800 @ 100 |
| 2,6-di(9H-carbazol-9-yl)dibenzo[b,d]furan (26CzDBF) | Ir(cb)₃ | 22.9 | Not Reported | (0.14, 0.16) | 1400 @ 100 |
| 4,6-di(9H-carbazol-9-yl)dibenzo[b,d]furan (46CzDBF) | FIrpic | ~19 | ~15-20 | (~0.17, ~0.37) | Varies |
Table 2: Performance of Anthracene-Dibenzofuran Derivatives in Blue OLEDs [3]
| Host Material | Emitter (Dopant) | Max. External Quantum Efficiency (EQE) (%) | Current Efficiency (cd/A) | CIE Coordinates (x, y) |
| 2-(10-phenylanthracen-9-yl)dibenzo[b,d]furan (DBFPA) | 3Me-1Bu-TPPDA | 7.15 | Not Reported | Not Reported |
| 2-(10-(4-(tert-butyl)phenyl)anthracen-9-yl)dibenzo[b,d]furan (DBFtPA) | 3Me-1Bu-TPPDA | 7.26 | 8.83 | (0.13, 0.12) |
Table 3: Performance of Dibenzofuran-based Bipolar Host Materials in Yellow PhOLEDs [4][5]
| Host Material | Emitter | Max. External Quantum Efficiency (EQE) (%) | Maximum Current Efficiency (cd/A) | CIE Coordinates (x, y) @ 1000 cd/m² |
| 7-(dibenzo[b,d]furan-1-yl)-9,9-dimethyl-9H-fluorene-2-carbonitrile (CF-1-BzF) | [PO-01] | Not Reported | Not Reported | (0.50, 0.50) |
| 7-(dibenzo[b,d]furan-2-yl)-9,9-dimethyl-9H-fluorene-2-carbonitrile (CF-2-BzF) | [PO-01] | 25.3 | 77.2 | (0.50, 0.49) |
| 7-(dibenzo[b,d]furan-3-yl)-9,9-dimethyl-9H-fluorene-2-carbonitrile (CF-3-BzF) | [PO-01] | Not Reported | Not Reported | (0.51, 0.49) |
| 7-(dibenzo[b,d]furan-4-yl)-9,9-dimethyl-9H-fluorene-2-carbonitrile (CF-4-BzF) | [PO-01] | Not Reported | Not Reported | (0.50, 0.50) |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of OLED performance. The following are standard experimental protocols for the key metrics presented.
OLED Fabrication
High-performance small-molecule OLEDs are typically fabricated using vacuum thermal evaporation in a high-vacuum chamber. The process involves the sequential deposition of organic layers, metal contacts, and encapsulation layers onto a pre-cleaned substrate (e.g., indium tin oxide (ITO) coated glass). The thickness of each layer is precisely controlled using a quartz crystal microbalance.
Device Characterization
The performance of the fabricated OLEDs is characterized using a combination of electrical and optical measurements.[1]
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: These are measured using a source meter and a calibrated photodiode. This data is fundamental for determining the turn-on voltage, current efficiency, and power efficiency of the device.
-
Electroluminescence (EL) Spectra and CIE Coordinates: The emitted light from the OLED is captured by a spectroradiometer to record the EL spectrum. This spectrum is then used to calculate the Commission Internationale de l'Éclairage (CIE) 1931 color coordinates, which quantify the perceived color of the emitted light.[1]
-
External Quantum Efficiency (EQE): The EQE is calculated from the J-V-L data and the EL spectrum. It represents the ratio of the number of photons emitted from the device to the number of electrons injected. For accurate measurements, a Lambertian emission profile is often assumed.[1]
-
Operational Lifetime: The stability of an OLED is a critical performance parameter. The operational lifetime is determined by monitoring the decay in luminance of the device while it is driven at a constant current density.[1] It is commonly reported as LT₅₀, the time it takes for the luminance to decrease to 50% of its initial value.[1]
Visualization of the Benchmarking Workflow
The following diagram illustrates a typical workflow for benchmarking the performance of new OLED materials.
Caption: Workflow for OLED material synthesis, device fabrication, and performance evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. khu.elsevierpure.com [khu.elsevierpure.com]
- 4. Regioisomer effects of dibenzofuran-based bipolar host materials on yellow phosphorescent OLED device performance - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
evaluation of alternative reagents for the synthesis of the dibenzofuran core structure
For Researchers, Scientists, and Drug Development Professionals
The dibenzofuran (B1670420) core is a privileged scaffold in medicinal chemistry and materials science, forming the backbone of numerous bioactive natural products and functional organic materials. The efficient construction of this tricyclic ether has been a long-standing goal for synthetic chemists. This guide provides an objective comparison of alternative reagents and methodologies for the synthesis of the dibenzofuran core, supported by experimental data to aid researchers in selecting the most suitable strategy for their specific needs.
Comparison of Synthetic Methodologies
The synthesis of the dibenzofuran core can be broadly categorized into several key strategies, each employing different reagents and catalytic systems. The choice of method often depends on the desired substitution pattern, substrate availability, and tolerance to functional groups. Below is a summary of the most prominent methods with comparative data on their performance.
| Method | Catalyst/Reagent | Precursor | Key Bond Formation | Typical Yields | Advantages | Limitations |
| Palladium-Catalyzed C-H Activation | Pd(OAc)₂, Pd/C | Diaryl ethers, o-phenylphenols | C-C or C-O | Good to excellent[1] | High atom economy, good functional group tolerance.[1] | Can require specific directing groups, sometimes harsh reaction conditions. |
| Copper-Catalyzed C-H Activation | CuBr, Cu(OAc)₂ | o-phenylphenols | C-O | Good to excellent | Lower cost catalyst compared to palladium, efficient for specific substrates. | May have a narrower substrate scope compared to palladium-catalyzed methods. |
| Ullmann Condensation/Coupling | CuI, Cu₂O, CuTC | o-halophenols, diaryl ethers | C-O or C-C | Moderate to excellent[2] | Well-established, versatile for various substitutions.[3] | Often requires high temperatures and stoichiometric copper in classic protocols. Modern ligands have improved conditions. |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Pd(dppf)Cl₂ | o-halophenols and arylboronic acids | C-C | Good to excellent[4][5] | Mild reaction conditions, wide availability of boronic acids, excellent functional group tolerance.[4][5] | Requires pre-functionalized starting materials. |
| Photocatalysis | Organic dyes, metal-free | o-arylphenols | C-O | Low to moderate[6] | Metal-free, environmentally friendly conditions.[6] | Can have lower yields and may not be suitable for all substrates. |
Experimental Protocols
Detailed methodologies for the key synthetic strategies are provided below. These protocols are general and may require optimization for specific substrates.
Protocol 1: Palladium-Catalyzed Intramolecular C-H Arylation of Diaryl Ethers
This protocol is adapted from a procedure for the synthesis of dibenzofurans via a palladium-catalyzed C-H activation/C-O cyclization.[1][7]
Materials:
-
2-Phenoxyphenol (B1197348) derivative
-
Palladium acetate (B1210297) (Pd(OAc)₂)
-
Oxidant (e.g., air, benzoquinone)
-
Solvent (e.g., pivalic acid, toluene)
Procedure:
-
To a reaction vessel, add the 2-phenoxyphenol derivative (1.0 eq), palladium acetate (2-5 mol%), and the chosen oxidant.
-
Add the solvent and stir the mixture at a specified temperature (typically 100-130 °C) under an air atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to afford the desired dibenzofuran.
Protocol 2: Copper-Catalyzed Intramolecular Ullmann Condensation
This protocol describes a general procedure for the copper-catalyzed synthesis of dibenzofurans from o-iododiaryl ethers.
Materials:
-
o-Iododiaryl ether
-
Copper(I) iodide (CuI)
-
Ligand (e.g., 1,10-phenanthroline, L-proline)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., DMF, DMSO)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine the o-iododiaryl ether (1.0 eq), CuI (5-10 mol%), the ligand (10-20 mol%), and the base (2.0 eq).
-
Add the anhydrous solvent to the flask.
-
Heat the reaction mixture to the desired temperature (typically 120-170 °C) and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and quench with aqueous ammonium (B1175870) chloride solution.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography.
Protocol 3: Suzuki-Miyaura Cross-Coupling followed by Cyclization
This protocol outlines the synthesis of a biaryl precursor via Suzuki coupling, which can then be cyclized to the dibenzofuran.[4][5]
Materials:
-
2-Halophenol (e.g., 2-bromophenol)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water)
Procedure:
-
Set up a reaction flask with the 2-halophenol (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (2-5 mol%), and base (2.0 eq).
-
Add the degassed solvent system (e.g., 4:1 dioxane:water).
-
Heat the mixture under an inert atmosphere at a specified temperature (typically 80-100 °C) until the starting material is consumed, as monitored by TLC.
-
For the subsequent cyclization step, a suitable reagent (e.g., a copper or palladium catalyst for C-O bond formation) can be added directly or after workup and isolation of the biaryl intermediate.
-
After the cyclization is complete, perform an aqueous workup, extract the product, and purify by column chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the general logic of the main synthetic strategies for constructing the dibenzofuran core.
Caption: Key strategies for dibenzofuran synthesis.
The following diagram illustrates a generalized experimental workflow for the synthesis and purification of dibenzofurans.
Caption: General experimental workflow.
References
comparing the reactivity of acid chlorides and acid anhydrides derived from carboxylic acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of two prominent classes of acylating agents derived from carboxylic acids: acid chlorides and acid anhydrides. Understanding their relative reactivity is paramount in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals, where reaction efficiency and selectivity are critical. This document presents supporting experimental data, detailed methodologies, and visual diagrams to elucidate the factors governing their chemical behavior.
Introduction to Reactivity
Acid chlorides (R-COCl) and acid anhydrides ((RCO)₂O) are highly valuable intermediates in organic synthesis due to their ability to readily undergo nucleophilic acyl substitution. This reactivity allows for the efficient formation of esters, amides, and other carboxylic acid derivatives. The general order of reactivity for carboxylic acid derivatives is:
Acid Chlorides > Acid Anhydrides > Esters > Amides [1][2]
This guide will focus on the top two, exploring the electronic and structural reasons for the superior reactivity of acid chlorides over acid anhydrides.
Core Factors Governing Reactivity
The enhanced reactivity of acid chlorides compared to acid anhydrides stems from a combination of two primary electronic factors: the electrophilicity of the carbonyl carbon and the stability of the leaving group.[3][4]
-
Electrophilicity of the Carbonyl Carbon:
-
Inductive Effect: The chlorine atom in an acid chloride is highly electronegative, leading to a strong electron-withdrawing inductive effect (-I). This effect significantly increases the partial positive charge (δ+) on the carbonyl carbon, making it a more potent electrophile for nucleophilic attack.[3][5]
-
Resonance Effect: While the chlorine atom has lone pairs that can participate in resonance, the overlap between chlorine's 3p orbital and carbon's 2p orbital is poor.[6] Consequently, this resonance stabilization is minimal. In contrast, the oxygen atom in an acid anhydride (B1165640) provides more effective resonance donation of electron density to the carbonyl carbon, which slightly reduces its electrophilicity compared to an acid chloride.[3]
-
-
Leaving Group Ability:
-
The key to a rapid nucleophilic acyl substitution is the facility with which the leaving group departs from the tetrahedral intermediate. The stability of the leaving group is inversely proportional to its basicity; weaker bases are better leaving groups.[7][8]
-
Acid Chlorides: The leaving group is a chloride ion (Cl⁻). Chloride is the conjugate base of a strong acid, hydrochloric acid (HCl, pKa ≈ -5), making it an extremely weak base and an excellent leaving group.[4]
-
Acid Anhydrides: The leaving group is a carboxylate anion (RCOO⁻). A carboxylate is the conjugate base of a carboxylic acid (e.g., acetic acid, pKa ≈ 4.76), which is a much weaker acid than HCl. Therefore, the carboxylate anion is a stronger base and a less effective leaving group than the chloride ion.[2]
-
These factors are summarized in the logical diagram below.
Quantitative Data Presentation
The difference in reactivity is not merely theoretical; it is readily observed in experimental settings. Acid chlorides typically react faster and under milder conditions than their corresponding acid anhydrides.[9] The following tables summarize comparative data for the acylation of an alcohol and an amine.
Table 1: Comparative Acetylation of Benzyl (B1604629) Alcohol [10]
| Entry | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetyl Chloride | ZnCl₂ | Solvent-free | 30 | 0.3 | 98 |
| 2 | Acetic Anhydride | ZnCl₂ | Solvent-free | 30 | 0.5 | 95 |
Data demonstrates that under identical catalytic conditions, acetyl chloride provides a higher yield in a shorter reaction time, confirming its greater reactivity.
Table 2: Comparative Acetylation of Aniline (B41778)
| Entry | Acylating Agent | Solvent | Temperature | Time | Yield | Byproduct |
| 1 | Acetyl Chloride | Various | Room Temp | Rapid | High | HCl |
| 2 | Acetic Anhydride | Water | Room Temp | ~15 min | High | Acetic Acid |
While both reactions are efficient, the reaction with acetyl chloride is often more vigorous and produces corrosive hydrogen chloride gas, whereas acetic anhydride provides a more manageable reaction with a less hazardous carboxylic acid byproduct.[11]
Experimental Protocols
Detailed methodologies for representative acylation reactions are provided below. These protocols serve as a practical guide for comparing the performance of acid chlorides and anhydrides in the laboratory.
Materials:
-
Benzyl alcohol (1 mmol, 0.104 mL)
-
Acetyl chloride (1.2 mmol, 0.085 mL)
-
Anhydrous Zinc Chloride (ZnCl₂) (0.5 mmol, 0.068 g)
-
Dichloromethane (B109758) (CH₂Cl₂) (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a stirred solution of benzyl alcohol in dichloromethane (10 mL) in a round-bottom flask, add anhydrous ZnCl₂.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride dropwise to the reaction mixture. Allow the reaction to stir at room temperature for 20 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated NaHCO₃ solution until effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to afford the crude product, which can be purified by column chromatography.
Materials:
-
Aniline (1 mmol, 0.091 mL)
-
Acetic anhydride (1.2 mmol, 0.113 mL)
-
Water
-
Ice
Procedure:
-
In a 50 mL flask, suspend aniline in 5 mL of water.
-
While stirring vigorously, add acetic anhydride to the suspension.
-
Continue stirring for 15 minutes. The product, acetanilide, will begin to precipitate as a white solid.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any unreacted starting materials and acetic acid byproduct.
-
The collected solid can be recrystallized from hot water to yield purified acetanilide.
The generalized workflow for such a comparative study is illustrated below.
Conclusion and Practical Considerations
The evidence consistently demonstrates that acid chlorides are more reactive than acid anhydrides in nucleophilic acyl substitution reactions. This is attributed to the greater electrophilicity of their carbonyl carbon, due to a strong inductive effect and poor resonance stabilization, and the superior stability of the chloride anion as a leaving group.
For drug development and synthesis professionals, the choice between these reagents involves a trade-off:
-
Acid Chlorides are preferred for reactions requiring high reactivity, especially with less reactive nucleophiles, and for achieving rapid reaction rates. However, they are sensitive to moisture and their reactions produce corrosive HCl, necessitating careful handling and often the use of a base scavenger.[1][11]
-
Acid Anhydrides are excellent alternatives when a slightly lower reactivity is acceptable. They are generally less expensive, easier to handle than acid chlorides, and produce a non-corrosive carboxylic acid byproduct, which can simplify the reaction workup.[11]
Ultimately, the optimal choice of acylating agent will depend on the specific substrate, desired reaction conditions, and overall synthetic strategy.
References
- 1. fiveable.me [fiveable.me]
- 2. byjus.com [byjus.com]
- 3. Electrophilicity of Carboxylic Acids Derivatives. | OpenOChem Learn [learn.openochem.org]
- 4. quora.com [quora.com]
- 5. forums.studentdoctor.net [forums.studentdoctor.net]
- 6. chemrevise.org [chemrevise.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 7.3 Other Factors that Affect SN2 Reactions | Organic Chemistry I | Manifold @CUNY [cuny.manifoldapp.org]
- 9. vanderbilt.edu [vanderbilt.edu]
- 10. benchchem.com [benchchem.com]
- 11. The reactions of acyl chlorides and acid anhydrides - Crunch Chemistry [crunchchemistry.co.uk]
A Comparative Guide to the Analysis of 4-Dibenzofurancarboxylic Acid: A Proposed SERS Methodology vs. Standard Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The analysis of 4-dibenzofurancarboxylic acid, a key intermediate in the synthesis of pharmaceuticals and specialty polymers, demands sensitive and reliable analytical methods.[1] While established techniques such as chromatography and fluorescence spectroscopy are commonly employed for aromatic carboxylic acids, Surface-Enhanced Raman Spectroscopy (SERS) presents a promising, yet unexplored, alternative for the ultra-sensitive detection of this compound. This guide provides a proposed SERS-based methodology for this compound and objectively compares its potential performance against High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Fluorescence Spectroscopy.
Proposed Methodology: SERS Analysis of this compound
Given the absence of specific SERS studies on this compound, this section outlines a detailed experimental protocol based on established procedures for other aromatic carboxylic acids and small molecules.[2] The proposed method leverages the interaction between the carboxylate group of the analyte and a silver nanoparticle (AgNP) substrate to generate a highly enhanced Raman signal.
Experimental Protocol
-
Preparation of Silver Nanoparticle (AgNP) SERS Substrate:
-
Synthesize AgNPs using a citrate (B86180) reduction method. Briefly, add 5 mL of 1% sodium citrate solution to a boiling solution of 250 mL of 1 mM silver nitrate (B79036) with vigorous stirring.
-
Continue heating for 1 hour until the solution turns a grayish-green color, indicating the formation of colloidal silver.
-
Allow the solution to cool to room temperature. The resulting AgNP solution can be stored at 4°C for several weeks.
-
For measurement, aggregate the AgNPs by adding an activating agent (e.g., 10 µL of 0.5 M NaCl) to 1 mL of the colloid to induce the formation of SERS "hot spots."
-
-
Sample Preparation and Incubation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or a slightly basic aqueous solution to ensure deprotonation of the carboxylic acid).
-
Create a series of dilutions to establish a concentration curve (e.g., from 1 µM to 1 nM).
-
For SERS analysis, mix a small volume of the analyte solution (e.g., 100 µL) with the activated AgNP colloid (1 mL).
-
Allow the mixture to incubate for a defined period (e.g., 15-30 minutes) to ensure adsorption of the analyte onto the silver nanoparticle surface. The interaction is expected to occur primarily through the carboxylate group binding to the silver surface.
-
-
SERS Spectral Acquisition:
-
Transfer the analyte-nanoparticle mixture to a suitable sample holder (e.g., a quartz cuvette or a capillary tube).
-
Acquire SERS spectra using a Raman microscope system.
-
Typical Parameters:
-
Excitation Laser: 532 nm or 785 nm (to minimize potential fluorescence).
-
Laser Power: <5 mW at the sample to avoid photo-degradation.
-
Objective: 20x or 50x.
-
Acquisition Time: 1-10 seconds.
-
Accumulations: 3-5 scans to improve signal-to-noise ratio.
-
-
Collect a blank spectrum of the AgNP colloid without the analyte for background subtraction.
-
-
Data Analysis:
-
Process the raw spectra by subtracting the background, performing baseline correction, and smoothing.
-
Identify characteristic Raman peaks for this compound. Key vibrational modes are expected from the dibenzofuran (B1670420) ring structure and the carboxylate group.[3][4]
-
For quantitative analysis, plot the intensity of a prominent, well-defined peak against the analyte concentration to generate a calibration curve.
-
Performance Comparison: SERS vs. Alternative Methods
The proposed SERS method offers a unique set of advantages, particularly in sensitivity. However, established analytical techniques provide robust and well-validated alternatives for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of aromatic carboxylic acids.[5] Separation is typically achieved on a reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol.[6][7] An acidic pH is often used to suppress the ionization of the carboxylic acid group, enhancing its retention.[5] Detection is commonly performed using a UV detector, leveraging the strong UV absorbance of the dibenzofuran aromatic system.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high separation efficiency and definitive identification based on mass spectra. For non-volatile compounds like this compound, a derivatization step is typically required to convert the carboxylic acid into a more volatile ester (e.g., a methyl or silyl (B83357) ester) prior to injection.[8] This adds a step to sample preparation but allows for excellent sensitivity and selectivity, making it suitable for complex matrix analysis.[9][10]
Fluorescence Spectroscopy
The dibenzofuran moiety is known to be fluorescent.[11][12] This intrinsic property can be exploited for sensitive quantification. The method involves exciting the sample at its maximum absorption wavelength (around 280-290 nm) and measuring the emission at a longer wavelength (around 314 nm).[11][12] While highly sensitive, fluorescence spectroscopy lacks the structural specificity of vibrational techniques like SERS or the definitive identification power of mass spectrometry.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the proposed SERS method compared to established analytical techniques for the analysis of this compound.
| Parameter | Proposed SERS | HPLC-UV | GC-MS (with derivatization) | Fluorescence Spectroscopy |
| Principle | Vibrational Spectroscopy (Inelastic Scattering) | Liquid Chromatography | Gas Chromatography / Mass Spectrometry | Emission Spectroscopy |
| Typical Sensitivity | High (nM to pM) | Moderate (µM to high nM)[6] | Very High (pM to fM)[10] | High (nM to pM)[12] |
| Specificity | High (Structural Fingerprint) | Moderate (Retention Time) | Very High (Mass Spectrum) | Low (Emission Spectrum) |
| Sample Preparation | Minimal (Mixing) | Moderate (Filtration, pH adjustment) | Complex (Derivatization, Extraction)[8] | Minimal (Dilution) |
| Analysis Speed | Fast (Seconds to Minutes) | Moderate (Minutes)[6] | Slow (Tens of Minutes) | Fast (Seconds to Minutes) |
| Cost (Instrument) | Moderate to High | Moderate | High | Low to Moderate |
| Quantitation | Semi-Quantitative to Quantitative | Highly Quantitative | Highly Quantitative | Highly Quantitative |
Visualizing the Methodologies
To better illustrate the proposed SERS analysis and its underlying principles, the following diagrams are provided.
Caption: Experimental workflow for the proposed SERS analysis of this compound.
Caption: Conceptual diagram of the SERS electromagnetic enhancement mechanism at a nanoparticle junction.
Conclusion
The analysis of this compound can be effectively performed using established methods like HPLC-UV, GC-MS, and fluorescence spectroscopy, each with distinct advantages in quantitation, specificity, and cost. While these techniques are robust, the proposed Surface-Enhanced Raman Spectroscopy (SERS) methodology offers a compelling alternative, particularly when ultra-high sensitivity and minimal sample preparation are required. SERS provides a unique molecular fingerprint, offering high specificity without the need for extensive chromatographic separation or chemical derivatization. Although further experimental validation is necessary, the potential for SERS to provide rapid, sensitive, and specific detection makes it a valuable technique for future applications in pharmaceutical development and materials science research involving this compound and related compounds.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. spectrabase.com [spectrabase.com]
- 4. Dibenzofuran | C12H8O | CID 568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PlumX [plu.mx]
- 6. helixchrom.com [helixchrom.com]
- 7. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scholars.library.tamu.edu [scholars.library.tamu.edu]
- 11. Spectrum [Dibenzofuran] | AAT Bioquest [aatbio.com]
- 12. tandfonline.com [tandfonline.com]
Safety Operating Guide
Proper Disposal of 4-Dibenzofurancarboxylic Acid: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of 4-Dibenzofurancarboxylic acid, designed for researchers, scientists, and drug development professionals. Adherence to these guidelines will help ensure the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Handling Precautions
This compound presents several hazards, including causing skin and serious eye irritation, and potential respiratory irritation. It is crucial to handle this compound in a well-ventilated area, preferably within a fume hood, to avoid the formation and inhalation of dust and aerosols.[1] Always wear appropriate personal protective equipment (PPE) when handling this chemical.
Summary of Safety and Disposal Information
For quick reference, the following table summarizes the key safety and disposal information for this compound.
| Parameter | Guideline | Source |
| Hazard Classifications | Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | |
| Personal Protective Equipment (PPE) | Tightly fitting safety goggles with side-shields, chemical-impermeable gloves, fire/flame resistant and impervious clothing, full-face respirator (if exposure limits are exceeded). | [1] |
| Handling Precautions | Use in a well-ventilated area. Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. | [1] |
| Disposal "Do's" | Collect in a suitable, closed, and properly labeled container for disposal. Follow all local, regional, and national regulations for chemical waste disposal. | [1][2][3] |
| Disposal "Don'ts" | Do not dispose of with household garbage. Do not allow the chemical to enter drains or the environment. | [1][3] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound waste.
1. Waste Identification and Segregation:
- Identify all waste streams containing this compound. This includes pure, unreacted chemical, contaminated labware (e.g., filter paper, weighing boats, pipette tips), and solutions containing the compound.
- Segregate the this compound waste from other chemical waste streams to prevent unintended reactions.
2. Waste Collection:
- Solid Waste:
- Carefully transfer solid this compound waste and contaminated disposable labware into a designated, chemically compatible, and sealable waste container.
- The container should be clearly labeled as "Hazardous Waste: this compound" and include the appropriate hazard pictograms (e.g., irritant).
- Liquid Waste:
- Collect solutions containing this compound in a separate, sealed, and leak-proof container.
- The container must be compatible with the solvent used.
- Label the container with "Hazardous Waste: this compound" and list all chemical components, including solvents and their approximate concentrations.
3. Waste Storage:
- Store the sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.
- Ensure the storage area is away from incompatible materials.
4. Scheduling Waste Pickup:
- Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and final disposal of the waste.
- Provide them with accurate information about the waste composition and quantity.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This guide provides general recommendations for the disposal of this compound. It is imperative that all laboratory personnel consult and adhere to their institution's specific chemical hygiene plan and waste disposal procedures, as well as all applicable local, regional, and national regulations.
References
Essential Safety and Operational Guidance for Handling 4-Dibenzofurancarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 4-Dibenzofurancarboxylic acid (CAS No. 2786-05-2). The following guidance is designed to ensure the safety of laboratory personnel and to provide a clear, procedural framework for the use of this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure risk.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield should be worn in addition to goggles when there is a risk of splashing. | Protects against splashes, dust, and unforeseen reactions that could cause serious eye damage.[1][2] |
| Skin Protection | - Chemical-resistant gloves (Nitrile or Neoprene recommended). - Double-gloving is advised. - Fully-buttoned lab coat. - Long pants and closed-toe shoes. | Prevents skin contact, which can cause irritation.[1][2] The outer glove can be removed in case of contamination, reducing the risk of exposure to the inner glove and skin. |
| Respiratory Protection | A NIOSH-approved N95 or higher particulate respirator is required when handling the powder outside of a certified chemical fume hood or a ventilated enclosure. | Minimizes the inhalation of the powdered compound, which can cause respiratory tract irritation.[1] |
Table 2: Glove Compatibility and Breakthrough Times for Similar Aromatic Carboxylic Acids
While specific breakthrough time data for this compound is not available, the following table provides data for chemically similar substances to guide glove selection. It is crucial to note that these are estimates, and gloves should be changed immediately upon any sign of contamination.
| Glove Material | Breakthrough Time (hours) for Acetic Acid | Recommendation |
| Butyl Rubber | > 8 | Excellent |
| Neoprene | > 4 | Good |
| Nitrile Rubber | 1 - 4 | Fair to Good (for splash protection)[3] |
| Natural Rubber | < 1 | Not Recommended |
Source: Adapted from various chemical resistance guides.[4][5][6]
Safe Handling Workflow
Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring a safe laboratory environment. All handling of solid this compound should be performed within a certified chemical fume hood.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
